Technical Documentation Center

N-(cyclohexylmethyl)prop-2-enamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(cyclohexylmethyl)prop-2-enamide
  • CAS: 103297-86-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-(cyclohexylmethyl)prop-2-enamide: A Technical Guide for Covalent Inhibitor Development

Executive Summary N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), commonly referred to as N-(cyclohexylmethyl)acrylamide, is a highly versatile terminal acrylamide. In the landscape of modern drug discovery, acryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), commonly referred to as N-(cyclohexylmethyl)acrylamide, is a highly versatile terminal acrylamide. In the landscape of modern drug discovery, acrylamides represent the most privileged class of electrophilic warheads for the design of targeted covalent inhibitors (TCIs)[1]. This whitepaper dissects the synthetic logic, mechanistic causality, and validated experimental protocols required to synthesize this molecule with high purity and yield.

Structural Rationale in Covalent Drug Design

The efficacy of a covalent inhibitor is governed by a two-step process: initial reversible binding (quantified by


) followed by irreversible covalent bond formation (quantified by 

).

The structural anatomy of N-(cyclohexylmethyl)prop-2-enamide is purpose-built for this paradigm:

  • The Warhead (prop-2-enamide): Acts as a Michael acceptor. The

    
    -unsaturated carbonyl system is finely tuned to react selectively with the highly nucleophilic thiolate anions of non-catalytic cysteine residues in target proteins (e.g., kinases like BTK or EGFR)[1].
    
  • The Anchor (cyclohexylmethyl group): Serves as a sterically demanding, lipophilic moiety. It effectively mimics bulky aliphatic amino acid side chains (such as leucine or isoleucine), driving the initial non-covalent hydrophobic interactions within the target protein's binding pocket[2].

Mechanistic Causality of N-Acylation

The synthesis of N-(cyclohexylmethyl)prop-2-enamide relies on the nucleophilic acyl substitution of cyclohexylmethanamine with acryloyl chloride. Acryloyl chloride is a bifunctional reagent, possessing both a highly reactive acyl chloride and an electrophilic alkene.

This dual reactivity introduces a critical synthetic challenge: favoring the desired 1,2-nucleophilic acyl substitution over the parasitic 1,4-aza-Michael addition (where the amine attacks the alkene). To enforce kinetic control, the reaction must be heavily regulated by temperature and base selection.

Mechanism Amine Cyclohexylmethanamine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Zwitterionic) Amine->Tetrahedral Nucleophilic Attack (0 °C) Acyl Acryloyl Chloride (Electrophile) Acyl->Tetrahedral Nucleophilic Attack (0 °C) Base DIPEA (Proton Scavenger) Base->Tetrahedral Deprotonation Product N-(cyclohexylmethyl)prop-2-enamide (Target Acrylamide) Tetrahedral->Product Chloride Elimination Byproduct DIPEA Hydrochloride (Water-soluble Salt) Tetrahedral->Byproduct HCl Scavenging

Figure 1: Mechanistic pathway for nucleophilic acyl substitution yielding the target acrylamide.

Experimental Methodologies

Protocol A: Anhydrous Organic Phase Synthesis (DCM/DIPEA)

This protocol is adapted from validated methodologies used in the 3[4]. It utilizes a homogeneous organic phase and relies on sequential liquid-liquid extraction for self-validating purification.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve cyclohexylmethanamine (12.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (16.0 mmol, 1.33 eq) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[4].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts strictly as an HCl scavenger. If the generated HCl is not neutralized, it will protonate the primary amine, rendering it non-nucleophilic and prematurely halting the reaction.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation: Prepare a solution of acryloyl chloride (18.0 mmol, 1.5 eq) in 5 mL of dry DCM. Add this solution dropwise to the amine mixture over 15 minutes[4].

    • Causality: Acryloyl chloride reactions are highly exothermic. Maintaining 0 °C prevents the thermal initiation of spontaneous radical polymerization and suppresses the thermodynamic aza-Michael addition.

  • Incubation: Remove the ice bath and allow the mixture to stir for 6 hours at room temperature[4].

  • Self-Validating Workup:

    • Wash the organic phase with 1 wt% HCl (3 x 20 mL). Purpose: Extracts unreacted cyclohexylmethanamine and DIPEA into the aqueous layer as water-soluble hydrochloride salts.

    • Wash with saturated NaHCO₃ (3 x 20 mL). Purpose: Neutralizes and extracts any residual acrylic acid formed from the ambient hydrolysis of unreacted acryloyl chloride.

    • Wash with brine (1 x 20 mL). Purpose: Breaks any residual emulsions and pre-dries the organic phase.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica-gel chromatography (Ethyl Acetate:Hexane)[4].

Workflow Step1 1. Reagent Mixing Amine + DIPEA in DCM Step2 2. Acylation Acryloyl Chloride at 0 °C Step1->Step2 Step3 3. Incubation Stir 6 h at RT Step2->Step3 Step4 4. Workup HCl, NaHCO3, Brine Step3->Step4 Step5 5. Drying MgSO4 & Evaporation Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the organic phase synthesis of the acrylamide.

Protocol B: Aqueous Biphasic Synthesis (Schotten-Baumann)

For high-throughput library generation where chromatography is a bottleneck[5], a modified 6 can be utilized to facilitate rapid isolation[6].

Step-by-Step Workflow:

  • Dissolution: Dissolve cyclohexylmethanamine in a mixture of water and acetone.

  • Basification: Add K₂CO₃ to the aqueous solution until the pH stabilizes at approximately 11[6].

  • Biphasic Acylation: Cool the mixture to 5 °C. Add acryloyl chloride dropwise.

    • Causality: The biphasic nature partitions the highly reactive acyl chloride into the organic solvent droplets, while the amine reacts at the interface. The inorganic K₂CO₃ continuously neutralizes the generated HCl without acting as a competing nucleophile[6].

  • Acidic Extraction: Stop stirring after 1 hour. Acidify the aqueous phase to pH 2.3–2.5 using concentrated sulfuric acid. Extract with methyl isobutyl ketone (MIBK) to selectively remove excess acrylic acid byproducts[6].

  • Neutralization: Adjust the aqueous phase back to pH 7 to precipitate or extract the final purified N-(cyclohexylmethyl)prop-2-enamide[6].

Quantitative Protocol Comparison

The following table summarizes the operational metrics of both methodologies, allowing researchers to select the optimal route based on their scale and analytical constraints.

ParameterProtocol A (Anhydrous DCM/DIPEA)Protocol B (Biphasic Schotten-Baumann)
Primary Base DIPEA (Organic, Homogeneous)K₂CO₃ (Inorganic, Biphasic)
Reaction Time 6 hours1 - 2 hours
Temperature 0 °C to Room TemperatureMaintained at 5 °C
Purification Silica-gel ChromatographypH-driven Liquid-Liquid Extraction
Yield (Typical) 75% - 85%60% - 70%
Best Suited For High-purity single target synthesisHigh-throughput library generation

References

  • Preparation of an amphipathic polymer library in a mixture of water/ethanol by photoinduced polymerization and evaluation of the cryoprotective activity Source: The Royal Society of Chemistry URL:[Link]

  • Recent advances in the development of covalent inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Method for synthesis of acrylamide derivatives (US20070106090A1)
  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK Source: PubMed Central (NIH) URL:[Link]

  • Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery Source: ResearchGate URL:[Link]

Sources

Exploratory

"N-(cyclohexylmethyl)prop-2-enamide chemical properties"

Chemical Properties, Synthesis, and Applications in Drug Discovery & Polymer Science Executive Summary N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), frequently referred to as N-(cyclohexylmethyl)acrylamide, repr...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery & Polymer Science

Executive Summary

N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), frequently referred to as N-(cyclohexylmethyl)acrylamide, represents a critical structural motif in both medicinal chemistry and advanced polymer materials.[1] As a functionalized acrylamide, it serves two distinct high-value roles:

  • Covalent Warhead: In drug discovery, it acts as a Michael acceptor capable of forming irreversible covalent bonds with cysteine residues (Cys-SH) in target proteins. The cyclohexylmethyl moiety provides a lipophilic anchor, often targeting hydrophobic pockets (e.g., S2/S3 subsites in kinases or proteases) to enhance selectivity.

  • Hydrophobic Monomer: In polymer science, it is utilized to modulate the Lower Critical Solution Temperature (LCST) of thermoresponsive hydrogels. Its incorporation introduces hydrophobicity, lowering the phase transition temperature of poly(N-isopropylacrylamide) (pNIPAM) derivatives.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The molecule consists of a vinyl group conjugated to an amide, with a flexible methylene bridge connecting to a cyclohexyl ring. This methylene spacer differentiates it from N-cyclohexylacrylamide (CAS 3066-72-6), imparting greater rotational freedom and slightly altered solubility profiles.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name N-(cyclohexylmethyl)prop-2-enamide
CAS Number 103297-86-5
Molecular Formula

Molecular Weight 167.25 g/mol
Physical Form White to off-white powder or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Chloroform; Low solubility in water
LogP (Predicted) ~2.0 - 2.5 (Lipophilic)
Reactive Motif

-unsaturated amide (Michael Acceptor)
Storage 2–8°C, protected from light (polymerizes on exposure)

Synthetic Pathway: Schotten-Baumann Protocol

The most robust synthesis involves the acylation of cyclohexanemethylamine with acryloyl chloride under basic conditions. This method is preferred over DCC coupling for scale-up due to higher atom economy and easier purification.

Experimental Protocol

Objective: Synthesis of N-(cyclohexylmethyl)prop-2-enamide on a 10 mmol scale.

Reagents:

  • Cyclohexanemethylamine (1.13 g, 10 mmol)

  • Acryloyl Chloride (0.95 g, 10.5 mmol) [Freshly distilled recommended]

  • Triethylamine (TEA) (1.5 eq) or NaOH (aq) for biphasic conditions

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (trace)

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with

    
    . Dissolve cyclohexanemethylamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (30 mL).
    
  • Cooling (Critical): Cool the solution to 0°C using an ice bath. Rationale: Acryloyl chloride is highly reactive; low temperature prevents competitive polymerization and controls the exotherm.

  • Addition: Add acryloyl chloride dropwise over 20 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine).

    • Wash with sat.

      
       (to remove acrylic acid byproduct).
      
    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Stabilization: Add trace MEHQ if storing for extended periods to prevent autopolymerization.

Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism and the subsequent potential for polymerization.

SynthesisMechanism Start Acryloyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Amine Cyclohexanemethylamine (Nucleophile) Amine->Intermediate Product N-(cyclohexylmethyl)prop-2-enamide (Target Monomer) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Mechanism of N-(cyclohexylmethyl)prop-2-enamide synthesis via nucleophilic acyl substitution.

Reactivity Profile & Applications

A. Covalent Drug Discovery (Michael Addition)

In medicinal chemistry, this molecule is often used as a fragment or "warhead." The acrylamide group targets non-catalytic cysteine residues on kinases (e.g., EGFR, BTK) or KRAS G12C.

  • Mechanism: The thiol group of Cysteine (

    
    ) performs a conjugate addition (1,4-addition) to the 
    
    
    
    -carbon of the acrylamide.
  • Role of Cyclohexyl Group: It acts as a hydrophobic "cap," fitting into lipophilic pockets adjacent to the active site, improving the residence time and selectivity of the inhibitor.

B. Polymerization (Radical)

The terminal vinyl group (


) allows for free radical polymerization.
  • Initiators: AIBN (thermal) or APS/TEMED (redox).

  • Copolymerization: Often copolymerized with hydrophilic monomers (e.g., Acrylamide, NIPAM).

  • Effect: Increasing the mole fraction of N-(cyclohexylmethyl)prop-2-enamide lowers the LCST of the resulting polymer due to increased hydrophobic interactions, making the hydrogel collapse at lower temperatures.

Visualization: Reactivity Pathways

Reactivity cluster_Drug Pathway A: Covalent Inhibition (Drug Design) cluster_Polymer Pathway B: Polymer Science Monomer N-(cyclohexylmethyl)prop-2-enamide Adduct Covalent Protein Adduct (Irreversible Inhibition) Monomer->Adduct Michael Addition (pH 7.4) Polymer Poly(N-cyclohexylmethyl acrylamide) Hydrophobic/Thermoresponsive Monomer->Polymer Free Radical Polymerization Target Protein Target (Cysteine-SH) Target->Adduct Initiator Radical Initiator (AIBN/APS) Initiator->Polymer

Figure 2: Dual reactivity profile: Michael addition for drug targeting vs. Radical polymerization for materials.

Safety & Handling Guidelines

  • Toxicity: Acrylamides are potential neurotoxins. While the cyclohexyl derivative is less volatile than simple acrylamide, it should be treated as a skin sensitizer and irritant .

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

  • Storage Stability:

    • Store at 2–8°C .

    • Ensure the presence of a radical inhibitor (e.g., MEHQ 10-50 ppm) if stored as a liquid/solution.

    • Protect from UV light to prevent spontaneous polymerization.

References

  • PubChem. Acrylamide, N-cyclohexyl- (Analog Reference for Reactivity). [Link]

  • National Institutes of Health (PMC). Acrylamide Functional Group Incorporation Improves Drug-like Properties. [Link]

Sources

Foundational

"N-(cyclohexylmethyl)prop-2-enamide structure elucidation"

An In-depth Technical Guide to the Structure Elucidation of N-(cyclohexylmethyl)prop-2-enamide Abstract The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of N-(cyclohexylmethyl)prop-2-enamide

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring purity, predicting reactivity, and informing biological function. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of N-(cyclohexylmethyl)prop-2-enamide (C₁₀H₁₇NO), a representative N-substituted acrylamide.[1] We will progress through a logical sequence of modern analytical techniques, including mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance experiments. The narrative emphasizes the causality behind experimental choices, demonstrating how each piece of data corroborates the others to build an unassailable structural assignment. This document is intended for researchers and professionals in chemistry and drug development who require a practical and theoretically grounded understanding of molecular characterization.

Introduction and Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This foundational data provides the atomic "parts list" and initial constraints on possible structures.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For N-(cyclohexylmethyl)prop-2-enamide, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₇NO. The monoisotopic mass is 167.1310 g/mol .[1]

Expected Fragmentation Pattern: The fragmentation of amides in mass spectrometry often involves the cleavage of the amide (N-CO) bond.[2][3] This is a characteristic fragmentation that can provide immediate structural clues.[2] For N-(cyclohexylmethyl)prop-2-enamide, the primary fragmentation pathway would involve an α-cleavage, leading to the formation of a stable acylium ion and the loss of the cyclohexylmethylamine radical, or vice-versa. While in-source fragmentation can occur in ESI-MS, this pattern is particularly clear in Electron Ionization (EI-MS).[2][4]

Degree of Unsaturation

The degree of unsaturation (DoU), or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated from the molecular formula (CₐHₑNₒXₒ):

DoU = C - (H/2) - (X/2) + (N/2) + 1

For C₁₀H₁₇NO: DoU = 10 - (17/2) + (1/2) + 1 = 10 - 8.5 + 0.5 + 1 = 3

A DoU of 3 suggests a combination of rings and π-bonds. In the context of the proposed structure, this corresponds to one ring (the cyclohexane) and two π-bonds (one C=C and one C=O).

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its covalent bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid N-(cyclohexylmethyl)prop-2-enamide sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Absorptions for N-(cyclohexylmethyl)prop-2-enamide:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupCharacteristics
~3300N-H stretchSecondary AmideStrong, single peak[6][7]
~3080=C-H stretchAlkeneMedium, sharp
2850-2930C-H stretchAlkane (Cyclohexyl)Strong, sharp
~1660C=O stretch (Amide I)Secondary AmideVery strong, sharp[5]
~1625C=C stretchAlkeneMedium, sharp[5]
~1550N-H bend (Amide II)Secondary AmideStrong, sharp

The presence of these characteristic peaks provides strong evidence for the key structural components: a secondary amide, a vinyl group, and a saturated aliphatic ring system.

The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.[8][9]

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a logical workflow for acquiring and interpreting NMR data to arrive at the final structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assigns spin systems HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC Correlates ¹H and ¹³C C13_NMR ¹³C NMR (Carbon Environments) DEPT DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT Determines CH, CH₂, CH₃ DEPT->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC Framework for long-range analysis Final_Structure Final Structure Assignment HMBC->Final_Structure Connects fragments

Caption: Key HMBC correlations confirming connectivity.

  • H₁/H₂ to C₃: Protons on the terminal vinyl carbon (C₁) will show a three-bond correlation to the carbonyl carbon (C₃), confirming the prop-2-enamide moiety.

  • H₃ to C₃: The proton on C₂ will show a two-bond correlation to the carbonyl carbon (C₃).

  • H₆ to C₃: The methylene protons of the bridge (H₆) will show a three-bond correlation to the carbonyl carbon (C₃), definitively linking the acyl group to the nitrogen's substituent.

  • H₆ to C₇ and C₈/C₁₂: The same methylene protons (H₆) will show two- and three-bond correlations into the cyclohexyl ring (to C₇, C₈, and C₁₂), confirming the cyclohexylmethyl fragment.

Conclusion: Integrated Structure Confirmation

By integrating the data from all analytical techniques, the structure of N-(cyclohexylmethyl)prop-2-enamide is unequivocally confirmed.

  • Mass Spectrometry establishes the molecular formula as C₁₀H₁₇NO and a DoU of 3.

  • IR Spectroscopy identifies the presence of a secondary amide, a vinyl group, and saturated C-H bonds.

  • ¹H and ¹³C NMR provide the chemical shifts and multiplicities for all proton and carbon environments, consistent with the proposed structure.

  • DEPT-135 confirms the count of CH, CH₂, and CH₃ groups.

  • COSY maps the proton-proton connectivities within the vinyl and cyclohexyl systems.

  • HSQC links each proton directly to its corresponding carbon.

  • HMBC provides the final, critical long-range correlations that connect the acrylamide functionality to the cyclohexylmethyl group via the amide bond.

This systematic and multi-faceted approach ensures a self-validating and trustworthy structural assignment, which is paramount for all subsequent research and development activities.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NMR Wiki. (2009, April 12). DEPT. Retrieved from [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Bexrud, J. A., & Schafer, L. L. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Royal Society of Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • PubChemLite. N-(cyclohexylmethyl)prop-2-enamide (C10H17NO). Retrieved from [Link]

  • HSCprep. (2024, November 23). Infrared Spectroscopy: Analyzing Organic Compound Structures. Retrieved from [Link]

  • Junker, J. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic resonance in chemistry : MRC, 49 Suppl 1, S112-9. Retrieved from [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20624-20632. Retrieved from [Link]

  • San Diego State University NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ScienceOpen. Supporting Information. Retrieved from [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Science.gov. cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • EPFL. 2D NMR. Retrieved from [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

Sources

Exploratory

Technical Guide: N-(Cyclohexylmethyl)acrylamide (CAS 103297-86-5)

This technical guide details the properties, applications, and experimental protocols for N-(cyclohexylmethyl)prop-2-enamide (CAS 103297-86-5), a critical electrophilic fragment used in Covalent Fragment-Based Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, applications, and experimental protocols for N-(cyclohexylmethyl)prop-2-enamide (CAS 103297-86-5), a critical electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) and functional polymer synthesis.

A Strategic Scaffold for Covalent Ligand Discovery and Hydrophobic Polymer Domains

Executive Summary

N-(cyclohexylmethyl)acrylamide (CAS 103297-86-5) is a functionalized acrylamide monomer characterized by a reactive vinyl "warhead" coupled to a lipophilic cyclohexyl tail. In modern drug development, it serves as a covalent fragment in electrophile libraries, used to screen for reactive cysteines in "undruggable" targets (e.g., KRAS G12C, BTK). In materials science, it functions as a hydrophobic monomer for synthesizing amphiphilic hydrogels with temperature-responsive properties. This guide outlines its physicochemical profile, mechanism of action, and validated protocols for synthesis and screening.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Number 103297-86-5
IUPAC Name N-(cyclohexylmethyl)prop-2-enamide
Synonyms N-(cyclohexylmethyl)acrylamide; N-(Cyclohexylmethyl)propenamide
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Physical Form White to off-white solid/powder
Solubility Low in water; Soluble in DMSO (>100 mM), Ethanol, Methanol
LogP (Calc) ~2.2 (Lipophilic)
Reactive Motif

-unsaturated amide (Michael Acceptor)
Storage 2–8°C (Solid); -20°C (DMSO stock).[1][2] Protect from light/moisture.

Stability Note: As an acrylamide, this compound is prone to spontaneous polymerization. Commercial samples are often stabilized (e.g., with MEHQ). Solutions in DMSO should be prepared fresh or stored at -20°C to prevent hydrolysis or polymerization.

Mechanism of Action

Drug Discovery: Covalent Inhibition (Michael Addition)

In medicinal chemistry, CAS 103297-86-5 acts as an electrophilic "warhead." It targets nucleophilic cysteine residues on proteins via a Michael Addition reaction.

  • Selectivity: The acrylamide group is a "soft" electrophile, preferentially reacting with soft nucleophiles like the thiolate anion (

    
    ) of cysteine, rather than harder nucleophiles like lysine amines.
    
  • Kinetic Profile: The reaction is irreversible, forming a stable thioether bond. This leads to infinite residence time on the target, requiring protein turnover to restore activity.

Materials Science: Hydrophobic Association

In polymer synthesis, the cyclohexyl group provides a bulky hydrophobic domain. When copolymerized with hydrophilic monomers (e.g., acrylic acid), it creates amphiphilic networks that can self-assemble into micelles or hydrogels with physical cross-linking points driven by hydrophobic interactions.

Visualization: Mechanism & Workflow

Pathway: Covalent Binding Mechanism

The following diagram illustrates the kinetic mechanism of the acrylamide warhead reacting with a target cysteine.

MichaelAddition Compound N-(cyclohexylmethyl) acrylamide (Electrophile) Complex Non-Covalent Complex (E•I) Compound->Complex Kd (Binding) Target Protein Target (Cys-SH) Target->Complex TS Transition State (Michael Addition) Complex->TS Kinact (Reactivity) Adduct Covalent Adduct (Thioether Bond) TS->Adduct Irreversible

Caption: Kinetic pathway of targeted covalent inhibition. The compound first binds reversibly (Kd), followed by irreversible bond formation (Kinact).

Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of N-(cyclohexylmethyl)acrylamide from primary amine.

Reagents:

  • Cyclohexanemethanamine (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve Cyclohexanemethanamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Dropwise add Acryloyl chloride (11 mmol) diluted in DCM (10 mL) over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallization from Hexane/Ether.

  • Validation: Confirm structure via ¹H-NMR (Vinyl protons at 5.6–6.3 ppm) and LC-MS (M+H: 168.1).

Covalent Fragment Screening (Intact Protein MS)

Objective: Screen CAS 103297-86-5 against a target protein (e.g., KRAS G12C) to assess covalent binding.

Workflow:

  • Protein Prep: Dilute target protein to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME as they will react with the acrylamide.

  • Incubation: Add compound (100 µM final, 2% DMSO) to the protein. Incubate at Room Temperature for 1–24 hours.

  • Analysis: Inject samples onto an LC-MS (Q-TOF or Orbitrap) using a C4 desalting column.

  • Data Interpretation: Look for a mass shift of +167.25 Da relative to the apo-protein.

    • Calculation: % Labeling = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] × 100.

Thiol Reactivity Assay (GSH/DTNB)

Objective: Determine the intrinsic reactivity (electrophilicity) to rule out promiscuous compounds.

  • Incubate compound (50 µM) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4) at 37°C.

  • At time points (0, 1, 4, 24 h), quantify remaining free thiol using Ellman’s Reagent (DTNB) measuring absorbance at 412 nm.

  • Result: A half-life (

    
    ) < 15 minutes indicates high reactivity (potential toxicity); 
    
    
    
    > 6 hours indicates a "tuned" warhead suitable for targeted drugs.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Acrylamides are potential neurotoxins; handle with extreme care.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Dispose of as hazardous organic waste. Do not pour down the drain due to potential aquatic toxicity.

References

  • PubChem. Compound Summary for CID 58315424 (Related Structures). National Library of Medicine. [Link]

  • London, N., et al. (2019).[3] Characterizing and screening commercially available irreversible covalent fragments. Journal of the American Chemical Society.[3] [Link]

  • Anbarasan, S., et al. (2013).[4] N-cyclohexylacrylamide based hydrogels: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 5(7):302-306.[4] [Link]

Sources

Foundational

N-(Cyclohexylmethyl)prop-2-enamide: A Dual-Utility Scaffold in Polymer Therapeutics and Covalent Drug Design

Topic: N-(cyclohexylmethyl)prop-2-enamide: Structural Analysis, Synthesis, and Applications in Covalent Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(cyclohexylmethyl)prop-2-enamide: Structural Analysis, Synthesis, and Applications in Covalent Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Molecular Identity

N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), frequently referred to as N-(cyclohexylmethyl)acrylamide, represents a critical structural motif at the intersection of soft matter engineering and medicinal chemistry. Unlike its lower homolog N-cyclohexylacrylamide, the insertion of a methylene bridge (


) between the amide nitrogen and the cyclohexane ring significantly alters its rotational freedom and lipophilicity (

).

In drug discovery, this molecule serves as a quintessential "warhead" model for covalent inhibitors, capable of targeting non-catalytic cysteine residues via Michael addition.[1] In polymer science, it acts as a hydrophobic monomer used to fine-tune the Lower Critical Solution Temperature (LCST) of thermo-responsive hydrogels.

Physicochemical Core Data
PropertyValueTechnical Note
Molecular Formula

High C/H ratio indicates significant hydrophobicity.
Molecular Weight

Fragment-sized for FBDD (Fragment-Based Drug Discovery).
Exact Mass

Useful for HRMS validation (

).
LogP (Predicted)

Higher than acrylamide; enhances membrane permeability.
Topological PSA

Excellent for CNS penetration models.
Physical State White Crystalline SolidM.P.[2] typically

.

Synthetic Architecture: The "How-To"

The synthesis of N-(cyclohexylmethyl)prop-2-enamide requires precise control over exothermicity to prevent premature polymerization of the acryloyl moiety. The following protocol utilizes a modified Schotten-Baumann reaction , optimized for high purity without chromatographic separation.

Reagents & Materials[3]
  • Substrate: Cyclohexanemethylamine (1.0 eq)

  • Acylating Agent: Acryloyl chloride (1.1 eq) – Freshly distilled or stabilized.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (Trace, <50 ppm)

Step-by-Step Protocol
  • Setup: Purge a 250 mL round-bottom flask with

    
    . Add Cyclohexanemethylamine (
    
    
    
    ,
    
    
    ) and TEA (
    
    
    ,
    
    
    ) to DCM (
    
    
    ). Cool to
    
    
    in an ice/salt bath.
  • Addition: Add Acryloyl chloride (

    
    , 
    
    
    
    ) dropwise over 60 minutes. Critical: Maintain internal temperature
    
    
    to avoid thermal polymerization.
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:4).
    
  • Workup (The "Self-Validating" Step):

    • Wash organic phase with

      
       (
      
      
      
      ) to remove unreacted amine and TEA.
    • Wash with Sat.

      
       (
      
      
      
      ) to remove acrylic acid byproducts.
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and filter.
  • Isolation: Concentrate in vacuo at

    
    . Recrystallize from Hexane/Ethyl Acetate to yield white needles.
    
Analytical Validation Criteria
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       (dd, 
      
      
      
      , vinyl),
      
      
      (dd,
      
      
      , vinyl),
      
      
      (dd,
      
      
      , vinyl).
    • 
       (br s, 
      
      
      
      ,
      
      
      ).
    • 
       (t, 
      
      
      
      ,
      
      
      ).
    • 
       (m, 
      
      
      
      , cyclohexyl).
  • IR Spectrum: Characteristic amide I band at

    
     and 
    
    
    
    stretch at
    
    
    .

Mechanism of Action: Covalent Inhibition & Polymerization

The utility of this molecule hinges on the electrophilicity of the


-unsaturated carbonyl. This "warhead" is soft enough to avoid reacting with physiological nucleophiles like water or DNA, but reactive enough to form irreversible covalent bonds with cysteine thiols in proteins or carbon-centered radicals in polymerization.
Diagram: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis via nucleophilic acyl substitution and the subsequent Michael Addition mechanism used in drug design.

Synthesis_and_Mechanism cluster_0 Precursors cluster_1 Application Pathways Amine Cyclohexanemethylamine (Nucleophile) Product N-(cyclohexylmethyl)prop-2-enamide (Target Scaffold) Amine->Product Schotten-Baumann (DCM, TEA, 0°C) Chloride Acryloyl Chloride (Electrophile) Chloride->Product Polymer Radical Polymerization (Hydrogel Formation) Product->Polymer AIBN / APS (Radical Source) Drug Covalent Inhibition (Michael Addition) Product->Drug Physiological pH Adduct Thioether Adduct (Irreversible Complex) Product->Adduct Michael Acceptor Cysteine Cysteine Thiol (-SH) (Target Protein) Cysteine->Adduct Nucleophilic Attack on β-carbon

Figure 1: Synthetic route from precursors to the acrylamide scaffold, branching into polymer chemistry and covalent protein modification pathways.

Therapeutic Applications: The "Warhead" Concept

In modern drug development, N-(cyclohexylmethyl)prop-2-enamide serves as a model for Targeted Covalent Inhibitors (TCIs) .

The Cysteine Trap

Kinase inhibitors like Ibrutinib (BTK inhibitor) and Osimertinib (EGFR inhibitor) utilize an acrylamide moiety to bind irreversibly to a non-catalytic cysteine in the ATP-binding pocket.

  • Selectivity: The reaction requires specific orientation; the acrylamide will not react indiscriminately with all thiols (e.g., glutathione) due to its moderate reactivity compared to vinyl sulfones or epoxides.

  • Role of the Cyclohexyl Group: The cyclohexylmethyl tail provides a bulky, hydrophobic anchor. In FBDD, this mimics the hydrophobic interactions often required to position the warhead near the target cysteine (e.g., Cys481 in BTK).

Experimental Assay: Reactivity Profiling

To validate the "warhead" suitability, a GSH (Glutathione) Stability Assay is standard:

  • Incubate

    
     compound with 
    
    
    
    GSH in PBS (pH 7.4) at
    
    
    .
  • Monitor disappearance of the parent compound via LC-MS over 24 hours.

  • Target Profile:

    
    . (Too fast = toxicity; Too slow = low potency).
    

Material Science: Hydrophobicity Modulation

In polymer chemistry, this monomer is copolymerized with hydrophilic monomers (like N-isopropylacrylamide, NIPAM) to shift the Lower Critical Solution Temperature (LCST) .

  • Mechanism: The hydrophobic cyclohexylmethyl group strengthens the hydrophobic effect, disrupting water cages around the polymer chains at lower temperatures.

  • Result: Copolymerization lowers the LCST of PNIPAM (normally

    
    ) towards room temperature, making it useful for drug delivery systems that release payload upon contact with skin (
    
    
    
    ).
Polymerization Workflow Diagram

Polymerization_Workflow cluster_properties Material Properties Step1 Feed Preparation Monomer + Crosslinker (MBA) + Initiator (APS) Step2 Degassing N2 Purge (30 mins) to remove O2 Step1->Step2 Step3 Initiation Heat to 60°C or UV Exposure Step2->Step3 Step4 Propagation Formation of Poly(N-cyclohexylmethylacrylamide) Step3->Step4 Step5 Purification Dialysis against ddH2O (3 days) Step4->Step5 Prop1 LCST Modulation Step4->Prop1 Prop2 Hydrophobic Domains Step4->Prop2

Figure 2: Free radical polymerization workflow for generating thermo-responsive hydrogels.

References

  • PubChem. Compound Summary: N-(cyclohexylmethyl)prop-2-enamide (CID 103297-86-5). National Library of Medicine. Available at: [Link]

  • Ward, R. A., et al. (2018). "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Che, A. (2023).[1] "Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs." Medium / Process Chemistry. Available at: [Link]

  • Pazhanisamy, P., et al. (2025). "Synthesis, Characterization and Antimicrobial studies of N-cyclohexyl acrylamide copolymers." YMER Digital. Available at: [Link]

Sources

Exploratory

N-(cyclohexylmethyl)prop-2-enamide: A Dual-Modality Scaffold in Polymer Cryobiology and Covalent Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Polymer Scientists Document Type: In-Depth Technical Whitepaper Executive Summary N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), frequently referred to as N-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Polymer Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary

N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), frequently referred to as N-cyclohexylmethylacrylamide, is a highly versatile small-molecule scaffold characterized by an electrophilic acrylamide (prop-2-enamide) core coupled to a sterically bulky, lipophilic cyclohexylmethyl tail. As a Senior Application Scientist, I have observed that this unique structural dichotomy positions the molecule at the intersection of two advanced scientific domains: the engineering of amphipathic polymers for cellular cryopreservation and the rational design of Targeted Covalent Inhibitors (TCIs) in oncology. This whitepaper deconstructs the chemical logic, quantitative profiling, and self-validating experimental workflows required to leverage this scaffold effectively.

Chemical Profile and Synthesis Logic

The utility of N-(cyclohexylmethyl)prop-2-enamide stems from its reactivity as a Michael acceptor. The synthesis relies on a highly efficient nucleophilic acyl substitution. 1-cyclohexylmethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.

Causality in Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is strictly employed as a non-nucleophilic base. Its steric bulk prevents it from competing with the primary amine for the electrophile, while it efficiently scavenges the generated HCl. Failing to neutralize the HCl would result in the protonation of the primary amine precursor, rendering it non-nucleophilic and prematurely quenching the reaction.

Synthesis A 1-cyclohexylmethanamine (Nucleophile) C Reaction Intermediate (DIPEA / CH2Cl2) A->C 0°C B Acryloyl Chloride (Electrophile) B->C Dropwise D N-(cyclohexylmethyl)prop-2-enamide (Product) C->D RT, 6h

Figure 1: Nucleophilic acyl substitution workflow for N-(cyclohexylmethyl)prop-2-enamide.

Protocol A: Self-Validating Synthesis Workflow
  • Initiation: Dissolve 1-cyclohexylmethanamine (12.0 mmol) and DIPEA (16.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere. Cool the system to 0 °C to control the exothermic nature of the subsequent addition.

  • Electrophile Addition: Add acryloyl chloride (18.0 mmol) dissolved in dry CH₂Cl₂ (5 mL) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir for 6 hours at room temperature (RT).

  • Validation Checkpoint: Monitor reaction completion via TLC (EtOAc:Hexane 1:1). The system is self-validating when the ninhydrin-active primary amine spot disappears, replaced by a distinct UV-active product spot.

  • Workup: Wash the organic phase sequentially with 1 wt% HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄, concentrate under reduced pressure, and purify via silica-gel chromatography.

Application I: Amphipathic Polymers for Cryobiology

In the realm of macromolecular cryoprotectants, N-(cyclohexylmethyl)prop-2-enamide serves as a critical hydrophobic monomer. Recent breakthroughs by [1] demonstrated its utility in generating amphipathic polymer libraries via Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization.

By copolymerizing this scaffold with hydrophilic monomers like N,N-dimethylacrylamide (DMA), researchers can precisely tune the amphipathic balance required to inhibit ice recrystallization (IRI) during the freezing of red blood cells (RBCs). The cyclohexylmethyl group provides localized hydrophobicity that interacts with ice crystal lattices or cellular membranes, preventing freeze-thaw damage without inducing catastrophic hemolysis.

Table 1: Impact of Hydrophobic Monomer Content on RBC Cryopreservation Efficacy (Data represents generalized quantitative trends for amphipathic acrylamide copolymers derived from Nagao et al.[1])

Hydrophobic Monomer (mol%)Polymer ArchitectureRBC Recovery (%)Hemolysis Observation
0% (DMA only)Hydrophilic Homopolymer< 10%Severe (Complete Lysis)
10% Amphipathic Copolymer> 80%Minimal
20% Amphipathic Copolymer~ 60%Moderate
>30% Highly HydrophobicN/APolymer Precipitation
Protocol B: RBC Cryopreservation Screening Assay
  • Polymerization: Synthesize the amphipathic copolymer library via PET-RAFT using varying molar ratios of N-(cyclohexylmethyl)prop-2-enamide and DMA.

  • Sample Preparation: Mix the purified polymer solution (in PBS) with preserved sheep red blood cells (RBCs) at a standardized hematocrit level.

  • Cryopreservation: Subject the samples to a controlled freezing protocol down to -80 °C or liquid nitrogen temperatures.

  • Thawing & Centrifugation: Rapidly thaw the samples at 37 °C. Centrifuge at 3700 rpm for 5 minutes to pellet intact RBCs.

  • Validation & Quantification: Transfer the supernatant to a 96-well plate and measure absorbance at 576 nm (hemoglobin release). Self-Validation: The assay's integrity requires normalization against a 100% hemolysis positive control (RBCs in hypotonic Milli-Q water) and a 0% hemolysis negative control (RBCs in PBS kept at 4 °C).

Application II: Targeted Covalent Inhibitors (TCIs)

In medicinal chemistry, the prop-2-enamide moiety is the premier "warhead" for targeting non-catalytic cysteine residues in kinases (e.g., EGFR, BTK). As highlighted by [2] in their seminal review on the resurgence of covalent drugs, the success of TCIs relies on a two-step kinetic process: initial non-covalent binding (


) followed by irreversible covalent bond formation (

).

Mechanistic Causality: The cyclohexylmethyl group is not merely a structural spacer; its distinct steric bulk and lipophilicity (logP contribution) drive the initial non-covalent recognition into hydrophobic pockets adjacent to the target cysteine. This pre-organizes the acrylamide warhead into the optimal trajectory, minimizing entropic penalties prior to the irreversible Michael addition.

Kinetics E Target Kinase (Cys) + TCI Scaffold F Non-Covalent Complex (Driven by Cyclohexyl) E->F K_I (Reversible) G Covalent Adduct (Michael Addition) F->G k_inact (Irreversible)

Figure 2: Two-step kinetic model for targeted covalent inhibitors with acrylamide warheads.

Table 2: Kinetic Advantages of Covalent Acrylamide Warheads in Kinase Inhibition

Inhibitor ClassBinding Mode

(nM)

(

)

(

)
Target Residence Time
Reversible Non-covalent1 - 10N/AN/ATransient (Minutes)
TCI (Acrylamide) Covalent10 - 50

-


-

Infinite (Protein Turnover)
Protocol C: In Vitro Covalent Kinase Assay ( Determination)
  • Incubation: Incubate the recombinant target kinase with varying concentrations of the N-(cyclohexylmethyl)prop-2-enamide derivative (spanning 0.1× to 10× the expected

    
    ).
    
  • Continuous Monitoring: Measure the remaining enzymatic activity at multiple time points using a continuous fluorescent peptide substrate assay.

  • Rate Calculation: Calculate the pseudo-first-order rate constants (

    
    ) from the exponential decay of kinase activity at each inhibitor concentration.
    
  • Validation & Fitting: Plot

    
     against inhibitor concentration. Self-Validation: A hyperbolic curve confirms the specific two-step kinetic mechanism (non-covalent complexation followed by covalent bonding). A linear fit would indicate non-specific, one-step alkylation (a failed TCI design). Fit the data to the equation: 
    
    
    
    to extract the kinetic parameters.

References

  • Nagao, M., Tanaka, S., & Miura, Y. (2023). Preparation of an amphipathic polymer library in a mixture of water/ethanol by photoinduced polymerization and evaluation of the cryoprotective activity. Materials Advances, 4, 3192. URL:[Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

Foundational

The Medicinal Chemist’s Guide to N-Substituted Acrylamides: From Toxin to Targeted Therapy

Executive Summary For decades, acrylamides were viewed primarily as industrial neurotoxins or non-specific alkylating agents to be avoided in drug design. This perspective shifted radically with the advent of Targeted Co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, acrylamides were viewed primarily as industrial neurotoxins or non-specific alkylating agents to be avoided in drug design. This perspective shifted radically with the advent of Targeted Covalent Inhibitors (TCIs) . By appending an N-substituted acrylamide "warhead" to a highly selective scaffold, medicinal chemists can now achieve "proximity-driven reactivity"—where the electrophile reacts only when positioned precisely next to a specific cysteine residue. This guide details the chemical principles, historical evolution, and validation protocols necessary to deploy N-substituted acrylamides in modern drug discovery.

Part 1: The Chemical Foundation

The Mechanism: Michael Addition

The core utility of N-substituted acrylamides lies in their ability to act as Michael acceptors . In a physiological environment (pH ~7.4), a specific cysteine thiol (-SH) on the target protein—often deprotonated to a thiolate anion (-S⁻) by the local microenvironment—attacks the


-carbon of the acrylamide.

This reaction forms a stable, irreversible thioether bond. Unlike reversible inhibitors (driven by


), the potency of an acrylamide TCI is time-dependent, governed by the efficiency of bond formation (

) relative to the binding affinity (

).
Visualization: The Cysteine-Acrylamide Reaction

The following diagram illustrates the nucleophilic attack mechanism essential for TCI design.

MichaelAddition Cys Cysteine Thiolate (Nucleophile -S⁻) TS Transition State (Enolate Intermediate) Cys->TS Nucleophilic Attack on β-Carbon Acryl N-Substituted Acrylamide (Electrophile) Acryl->TS Prod Covalent Adduct (Stable Thioether) TS->Prod Protonation

Caption: The Michael addition mechanism where a cysteine thiolate attacks the acrylamide beta-carbon.

The "Goldilocks" Zone of Reactivity

Success depends on tuning the intrinsic reactivity of the warhead.

  • Too Reactive: The inhibitor reacts non-specifically with glutathione (GSH) or off-target cysteines, leading to toxicity.

  • Too Inert: The inhibitor fails to form the covalent bond within the residence time of the drug.

  • N-Substitution: Substituents on the nitrogen (and the

    
    -carbon) allow chemists to modulate this reactivity. For example, adding steric bulk or electron-withdrawing groups can fine-tune the electrophilicity.
    

Part 2: Historical Evolution & Clinical Milestones

The history of N-substituted acrylamides is defined by the transition from serendipity to rational design.

The EGFR Paradigm (2000s)

Early reversible EGFR inhibitors (Gefitinib) failed against the T790M resistance mutation. The T790M mutation increases the receptor's affinity for ATP, outcompeting reversible drugs.

  • The Solution: Osimertinib (Tagrisso). By incorporating an acrylamide warhead, Osimertinib binds covalently to Cys797 .[1][2] Once bound, it cannot be displaced by ATP, regardless of the affinity shift. This validated the acrylamide warhead as a tool to overcome drug resistance.

The BTK Breakthrough (2013)

Ibrutinib (Imbruvica) marked the first-in-class approval for a rationally designed TCI targeting Bruton’s Tyrosine Kinase (BTK).

  • Design Logic: It targets Cys481 in the ATP binding pocket. The acrylamide warhead allows for high potency despite the compound clearing rapidly from the plasma, decoupling pharmacokinetics (PK) from pharmacodynamics (PD).

Drugging the "Undruggable": KRAS G12C (2021)

KRAS was considered undruggable for decades due to its lack of deep pockets.

  • The Breakthrough: Sotorasib (Lumakras). Researchers identified a shallow pocket (Switch II) present only in the G12C mutant. An acrylamide warhead was designed to snap shut on Cys12 . This proved that N-substituted acrylamides could target shallow, difficult surfaces if a cysteine is present.

Table 1: Key FDA-Approved N-Substituted Acrylamides
Drug NameTargetWarhead TypeIndicationApproval Year
Ibrutinib BTK (Cys481)AcrylamideMCL, CLL2013
Afatinib EGFR (Cys797)AcrylamideNSCLC2013
Osimertinib EGFR T790MAcrylamideNSCLC2015
Neratinib HER2/EGFRAcrylamideBreast Cancer2017
Sotorasib KRAS G12CAcrylamideNSCLC2021

Part 3: Experimental Protocols & Validation

To develop a safe N-substituted acrylamide, you must validate two things: Selectivity (it doesn't kill the cell via GSH depletion) and Engagement (it actually binds the target).

Discovery Workflow

The following diagram outlines the critical path for screening acrylamide-based libraries.

DiscoveryWorkflow Lib Scaffold Library (Reversible Binders) Design In Silico Cys Mapping (Identify accessible Cys) Lib->Design Synth Warhead Installation (Acrylamide Derivatization) Design->Synth GSH GSH Reactivity Assay (t1/2 > 15 min?) Synth->GSH Discard Discard (Too Reactive/Toxic) GSH->Discard No Potency Biochemical IC50 (Kinase Assay) GSH->Potency Yes MS Intact Protein MS (Confirm Covalent Adduct) Potency->MS Hit Validation

Caption: Workflow for filtering acrylamide candidates by reactivity and potency.

Protocol 1: Intrinsic Reactivity Assay (GSH )

Purpose: To determine the chemical stability of the warhead. Compounds with a GSH half-life (


) of <15 minutes are typically too reactive for oral administration and carry high toxicity risks.

Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (final conc. 10 µM) with excess GSH (final conc. 100 µM) in PBS containing an internal standard.

  • Sampling: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass.[3]

  • Calculation: Plot ln[Parent] vs. time. The slope is

    
    . Calculate 
    
    
    
    .
Protocol 2: Intact Protein Mass Spectrometry

Purpose: To definitively prove that the loss of activity is due to covalent bond formation and not an artifact.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., KRAS G12C domain) with the inhibitor at a 1:1.5 molar ratio for 60 minutes.

  • Desalting: Rapidly desalt the sample using a C4 spin column or online trap column to remove non-covalently bound inhibitor.

  • Acquisition: Inject onto a Q-TOF or Orbitrap mass spectrometer using a protein-compatible gradient (e.g., 5-95% ACN with 0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw charge envelope to the zero-charge mass.

  • Validation: A successful hit will show a mass shift (

    
     Mass) exactly equal to the molecular weight of the inhibitor (for simple addition) or inhibitor minus leaving group.
    
    • Example: Protein MW = 25,000 Da. Inhibitor MW = 450 Da. Observed Complex MW = 25,450 Da.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5][6][7] Nature Reviews Drug Discovery.[4] Link

  • Canon, J., et al. (2019).[8] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[8] Nature. Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." PNAS. Link

  • Kelemen, B. R., et al. (2022).[2] "Refining Covalent Warhead Reactivity: A New Look At GSH Reactivity Assays." Drug Discovery Online. Link

  • FDA. (2021).[9] "FDA grants accelerated approval to sotorasib for KRAS G12C mutated NSCLC."[9] FDA.gov. Link

Sources

Exploratory

Biological Activity and Application of N-(cyclohexylmethyl)prop-2-enamide in Covalent Drug Discovery

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, enabling the modulation of historically "undruggable" targets. N-(cyclohexylmethyl)prop-2-enamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, enabling the modulation of historically "undruggable" targets. N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5) serves as a prototypical covalent fragment and versatile small-molecule scaffold in this domain. Comprising an electrophilic acrylamide warhead and a lipophilic cyclohexylmethyl recognition motif, this molecule is utilized in Covalent Fragment-Based Drug Discovery (cFBDD) to probe cryptic binding pockets and non-catalytic cysteine residues[1][2].

This whitepaper provides an in-depth technical analysis of the biological activity, binding kinetics, and experimental validation workflows associated with N-(cyclohexylmethyl)prop-2-enamide and its structural analogs.

Mechanistic Foundation: The Causality of Covalent Engagement

The biological activity of N-(cyclohexylmethyl)prop-2-enamide is driven by a synergistic two-step binding mechanism: initial non-covalent recognition followed by irreversible covalent bond formation.

The Recognition Element: Cyclohexylmethyl Moiety

Before covalent attachment occurs, the fragment must achieve a localized high concentration near the target residue. The cyclohexylmethyl group acts as the non-covalent recognition element.

  • Causality of Design: Unlike flat, sp2-hybridized aromatic rings (e.g., phenyl groups), the sp3-rich cyclohexane ring provides three-dimensional structural complexity. This allows the fragment to deeply embed into hydrophobic, cryptic pockets adjacent to target cysteines, driving the initial binding affinity (

    
    )[2][3].
    
The Warhead: Prop-2-enamide (Acrylamide)

Once docked, the


-unsaturated carbonyl (acrylamide) acts as a Michael acceptor.
  • Causality of Reactivity: The olefin moiety reacts irreversibly with the nucleophilic thiolate anion (

    
    ) of a non-catalytic cysteine via a thiol-Michael addition, forming a stable thioether conjugate[4]. Acrylamides are the most widely utilized warheads in FDA-approved covalent drugs (e.g., sotorasib, osimertinib) because they strike an optimal balance: they are reactive enough to engage a proximal cysteine but stable enough to resist indiscriminate reactions with ubiquitous cellular nucleophiles like glutathione[4][5].
    

KineticModel E Target Protein (Free Cys-SH) EI Non-covalent Complex (E·I) E->EI + I (k_on) I N-(cyclohexylmethyl) prop-2-enamide I->EI EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Michael Addition)

Caption: Two-step kinetic model of covalent binding: initial non-covalent docking (


) followed by irreversible Michael addition (

).

Kinetic and Thermodynamic Profiling

In covalent drug discovery, potency is not defined by


 alone, but by the efficiency of covalent bond formation, represented by the parameter 

. To ensure safety and limit off-target toxicity, the intrinsic reactivity of the warhead must be carefully profiled.
Quantitative Comparison of Covalent Warheads

The following table summarizes how the acrylamide warhead of N-(cyclohexylmethyl)prop-2-enamide compares to other common electrophiles in terms of intrinsic reactivity (measured by Glutathione half-life) and target selectivity[4][6].

Warhead TypeRepresentative MotifIntrinsic Reactivity (GSH

)
Target SelectivityReversibility
Acrylamide prop-2-enamide Moderate (>100 min) High (Cys-focused) Irreversible
Chloroacetamide2-chloroacetamideHigh (<20 min)Low (Pan-reactive)Irreversible
Vinyl SulfonamideethenesulfonamideLow-ModerateHighIrreversible
Cyanoacrylamide2-cyanoprop-2-enamideVariableHighReversible Covalent

Experimental Workflows & Self-Validating Protocols

To validate the biological activity of N-(cyclohexylmethyl)prop-2-enamide as a specific covalent probe, researchers must employ rigorous, self-validating methodologies. The two core protocols below are industry standards for cFBDD[6][7].

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry & Specificity)

This protocol determines whether the fragment binds to the target protein and ensures it does not form multiple, non-specific adducts[7].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein (containing the non-catalytic cysteine) to a final concentration of 2 µM in a physiologically relevant buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Incubation: Add N-(cyclohexylmethyl)prop-2-enamide from a 10 mM DMSO stock to achieve a final concentration of 100 µM (50x molar excess). Ensure final DMSO concentration remains

    
     1% (v/v).
    
  • Time-Course Sampling: Incubate at 25°C. Remove 10 µL aliquots at 0, 1, 3, and 24 hours. Quench the reaction by adding 1 µL of 10% formic acid.

  • LC-MS Analysis: Inject the quenched samples onto a high-resolution LC-TOF mass spectrometer equipped with a C4 desalting column.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful hit will show a mass shift of exactly +167.25 Da (the molecular weight of the fragment), indicating a 1:1 binding stoichiometry.

  • Self-Validation (Critical): Run a parallel assay using a Cys-to-Ser mutant of the target protein. If the mass shift disappears in the mutant, the binding is definitively site-specific to the target cysteine, ruling out non-specific labeling of lysines or histidines.

Protocol 2: Glutathione (GSH) Half-Life Assay (Intrinsic Reactivity)

To ensure the fragment is not highly reactive (which leads to idiosyncratic toxicity), its intrinsic reactivity with glutathione must be measured[6][8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix the fragment (final concentration 10 µM) with GSH (final concentration 5 mM) at 37°C. The massive excess of GSH ensures pseudo-first-order kinetics.

  • Kinetic Sampling: Extract aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately in cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Quantification: Centrifuge the samples to precipitate buffer salts, and analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent fragment mass (m/z 168.25 [M+H]+).

  • Data Analysis & Self-Validation: Plot the natural log of the remaining fragment concentration versus time to calculate the half-life (

    
    ).
    
    • Validation Control: Include a highly reactive chloroacetamide analog as a positive control (

      
       should be <20 min). N-(cyclohexylmethyl)prop-2-enamide should exhibit a 
      
      
      
      minutes, confirming it is a "quiet" electrophile suitable for target-directed drug discovery[6].

ScreeningWorkflow Step1 1. Library Selection Acrylamide Fragments Step2 2. Intact Protein MS Incubation & Analysis Step1->Step2 Screen for Adducts Step3 3. Reactivity Profiling GSH Half-life Assay Step2->Step3 Filter Hits (t_1/2 > 100m) Step4 4. Orthogonal Validation Cys-to-Ser Mutant MS Step3->Step4 Confirm Specificity

Caption: Self-validating experimental workflow for screening and profiling covalent acrylamide fragments.

Conclusion

N-(cyclohexylmethyl)prop-2-enamide is a highly effective chemical tool representing the core principles of modern covalent drug design. By combining the mild intrinsic reactivity of an acrylamide warhead with the sp3-rich structural complexity of a cyclohexylmethyl group, it achieves the precise


 balance required to selectively target non-catalytic cysteines. When coupled with rigorous, self-validating MS and kinetic workflows, fragments of this class pave the way for the next generation of targeted covalent therapeutics.

References

  • [1] Covalent fragment-based drug discovery for target tractability. PubMed, NIH. Available at:[Link]

  • [3] Selected covalent fragment‐based drug discovery techniques. ResearchGate. Available at: [Link]

  • [2] Fragment-based drug discovery: A graphical review. PMC, NIH. Available at:[Link]

  • [4] Recent advances in the development of covalent inhibitors. PMC, NIH. Available at:[Link]

  • [6] Covalent Drug Discovery: Challenges, Advances, and Success Stories. International Pharmaceutical Industry. Available at: [Link]

  • [7] Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX. Available at: [Link]

  • [5] Drug development of covalent inhibitors. ResearchGate. Available at:[Link]

  • [8] Clearance Prediction of Targeted Covalent Inhibitors by In Vitro-In Vivo Extrapolation. Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enamides as Amphiphilic Synthons in Natural Product Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In the pursuit of complex nitrogen-containing natural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In the pursuit of complex nitrogen-containing natural products—particularly alkaloids—synthetic chemists require building blocks that offer a precise balance between reactivity and stability. Enamines, while highly nucleophilic, are notoriously sensitive to hydrolysis, making them difficult to isolate and unsuitable for complex cascade reactions. Enamides (N-acyl enamines) solve this fundamental limitation. The electron-withdrawing N-acyl group delocalizes the nitrogen lone pair, dampening nucleophilicity to a manageable level while vastly increasing bench stability.

This application note details the mechanistic utility of enamides as amphiphilic synthons in total synthesis. By acting as both controlled nucleophiles in cyclization cascades and highly predictable electrophiles in transition-metal-catalyzed asymmetric hydrogenations, enamides have become indispensable in the synthesis of Lycopodium, Yohimboid, and Cephalotaxus alkaloids.

Mechanistic Framework: The Enamide Advantage

The synthetic power of enamides stems from their divergent reactivity profiles. Depending on the reaction conditions, enamides can be funneled into three distinct mechanistic pathways:

  • Electrophilic Addition (Transition Metal Catalysis): In asymmetric hydrogenation, the enamide olefin acts as an electrophile. The N-acyl group is not merely a stabilizing moiety; it serves as a critical directing group, coordinating to the metal center (e.g., Rhodium) to lock the substrate conformation and ensure absolute facial selectivity during hydride transfer 1.

  • Nucleophilic Addition (Aza-Prins Cyclizations): Under acidic conditions, the enamide is protonated to form an N-acyl iminium ion. Unlike standard iminium ions that rapidly hydrolyze, this intermediate is stable enough to be trapped intramolecularly by tethered weak nucleophiles (alkynes/alkenes), forming complex bridged polycyclic frameworks 2.

  • Photocyclization: Enamides undergo highly efficient [n+m] annulations and reductive photocyclizations upon UV irradiation, providing direct access to the rigid backbones of aromatic alkaloids 3.

G Enamide Enamide Synthon (Amphiphilic) Nuc Nucleophilic Addition (e.g., Aza-Prins) Enamide->Nuc Acidic/Electrophilic Conditions Elec Electrophilic Addition (e.g., Hydrogenation) Enamide->Elec Transition Metal Catalysis Cyclo Photocyclization ([n+m] Annulation) Enamide->Cyclo hv / Thermal Iminium Iminium Intermediate (Stable for Cascades) Nuc->Iminium ChiralAmine Chiral Amine (Alkaloid Precursor) Elec->ChiralAmine Polycyclic Polycyclic Framework (Yohimboid/Lycopodium) Cyclo->Polycyclic Iminium->Polycyclic Intramolecular Trap

Fig 1. Divergent reactivity pathways of enamides in natural product synthesis.

Quantitative Performance Data

The following table summarizes the performance metrics of enamide-based transformations in the context of specific natural product targets, demonstrating the high yields and exceptional stereocontrol achievable with these intermediates.

Reaction ClassCatalyst / Reagent SystemTarget Natural Product / CoreYield (%)Enantiomeric Excess (ee %)
Asymmetric Hydrogenation [Rh(Me-DuPhos)(COD)]BF₄DMP 777 precursor / Chiral Amines86 - 99%>99%
Aza-Prins Cyclization p-TsOH (Acid-mediated)(–)-Dihydrolycopodine57%N/A (Diastereoselective)
Photocyclization UV Irradiation (hv)Naucleficine (Yohimboid Alkaloid)>70%N/A
Electrophilic Activation LiHMDS / Tf₂OGeneral Cyclic/Acyclic Enamides70 - 85%N/A

Validated Experimental Protocols

The following protocols are engineered as self-validating workflows. Each step includes the underlying chemical causality to ensure researchers can troubleshoot and adapt the methods to their specific synthetic targets.

Workflow Step1 Step 1: Amide Activation LiHMDS / Tf2O Step2 Step 2: Enamide Isolation Stable Intermediate Step1->Step2 Step3 Step 3: Catalysis / Reaction (Rh-DuPhos or Acid) Step2->Step3 Step4 Step 4: Cascade Cyclization Core Formation Step3->Step4 Step5 Step 5: Elaboration Target Alkaloid Step4->Step5

Fig 2. Step-by-step workflow from amide activation to natural product elaboration.

Protocol A: Direct Synthesis of Enamides via Electrophilic Activation

Historically, enamides were synthesized via condensation, which suffered from poor regioselectivity. This modern protocol utilizes electrophilic amide activation to directly convert unfunctionalized amides into enamides 4.

Causality: Trifluoromethanesulfonic anhydride (Tf₂O) acts as a potent electrophile, attacking the amide carbonyl oxygen to form a highly reactive triflyloxyiminium intermediate. Subsequent addition of LiHMDS (a bulky, non-nucleophilic base) deprotonates the adjacent α-carbon, collapsing the intermediate into the desired enamide without competing nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the starting amide (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M). Add 2-iodopyridine (2.2 equiv) as an acid scavenger.

  • Electrophilic Activation: Cool the reaction mixture to 0 °C. Dropwise, add Tf₂O (1.1 equiv).

    • Self-Validation Check: The solution will typically turn yellow/orange, indicating the formation of the triflyloxyiminium intermediate. Stir for 15 minutes.

  • Deprotonation: Slowly add a 1.0 M solution of LiHMDS in THF (2.5 equiv) at 0 °C.

  • Quench & Isolate: Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Verification: Purify via silica gel chromatography. Confirm product identity via ¹H NMR—look for the distinct downfield shift of the newly formed olefinic protons (typically between δ 5.5–7.0 ppm depending on substitution).

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation of Enamides

This protocol is the gold standard for generating chiral amines, a ubiquitous motif in alkaloid natural products 1.

Causality: The cationic Rhodium catalyst coordinates simultaneously to the chiral DuPhos ligand and the enamide (via both the olefin π-bond and the carbonyl oxygen lone pair). This rigid bidentate chelation creates a sterically biased pocket. Hydrogen gas oxidatively adds to the Rh center, and migratory insertion occurs exclusively from the less sterically hindered face, yielding >99% ee.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.05 mol %) and the chiral ligand (e.g., (S,S)-Me-DuPhos) in degassed anhydrous methanol. Stir for 15 minutes to pre-form the active[Rh(Me-DuPhos)(COD)]⁺ complex.

  • Substrate Addition: Add the enamide substrate (1.0 equiv, substrate-to-catalyst ratio of 2000:1) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the reactor with H₂ gas three times, then pressurize to 2.1 bar (approx. 30 psi) of H₂.

  • Reaction Execution: Stir at room temperature for 12–24 hours.

    • Self-Validation Check: Monitor hydrogen consumption via the pressure gauge. A plateau indicates reaction completion.

  • Workup: Vent the reactor carefully. Pass the mixture through a short pad of silica gel to remove the rhodium catalyst. Evaporate the solvent to yield the enantiopure amide. Determine ee via chiral HPLC.

Protocol C: Aza-Prins Cyclization for Alkaloid Frameworks

This cascade reaction leverages the enamide as a precursor to a stabilized iminium ion, which is subsequently trapped by an alkyne to form the core of Lycopodium alkaloids 2.

Causality: Treating an alkyne-tethered enamide with a Brønsted acid (p-TsOH) selectively protonates the electron-rich enamide double bond. The resulting N-acyl iminium ion is highly electrophilic but stabilized by the amide resonance. The tethered alkyne acts as an internal nucleophile, attacking the iminium carbon to close the ring. A subsequent loss of a proton or trapping by a nucleophile yields the polycyclic alkaloid core.

Step-by-Step Methodology:

  • Setup: Dissolve the alkyne-tethered enamide precursor (1.0 equiv) in anhydrous toluene (0.05 M) under a nitrogen atmosphere.

  • Acid Activation: Add para-toluenesulfonic acid (p-TsOH, 1.2 equiv).

  • Thermal Cyclization: Heat the reaction mixture to reflux (110 °C) using a Dean-Stark apparatus if water removal is necessary for driving equilibrium.

  • Monitoring: Monitor the reaction via TLC (typically Hexanes/EtOAc). The highly polar iminium intermediate will not be visible, but the disappearance of the enamide starting material and the appearance of the cyclized product (often UV active due to the newly formed α,β-unsaturated system) validates the cascade.

  • Isolation: Once complete (typically 4–8 hours), cool to room temperature, quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

References

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization Beilstein Journal of Organic Chemistry
  • Direct Synthesis of Enamides via Electrophilic Activation of Amides Journal of the American Chemical Society (JACS)
  • Enamide Derivatives: Versatile Building Blocks for Total Synthesis Synthesis
  • Photocyclization of Enamides. XXXIV. A Practical Total Synthesis of Aromatic Yohimboid Alkaloids, Oxogambirtannine and Naucleficine Chemical and Pharmaceutical Bulletin / J-Stage

Sources

Application

Application Notes and Protocols: N-(cyclohexylmethyl)prop-2-enamide in the Design and Synthesis of Advanced Molecularly Imprinted Polymers

Introduction: The Strategic Role of N-(cyclohexylmethyl)prop-2-enamide in Molecular Imprinting Molecularly Imprinted Polymers (MIPs) are synthetic receptors, or "plastic antibodies," engineered with bespoke recognition s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-(cyclohexylmethyl)prop-2-enamide in Molecular Imprinting

Molecularly Imprinted Polymers (MIPs) are synthetic receptors, or "plastic antibodies," engineered with bespoke recognition sites for a specific target molecule.[1][2] The fidelity of this molecular recognition is fundamentally governed by the selection of a functional monomer, which forms a pre-polymerization complex with the template molecule through various interactions.[3][4] N-(cyclohexylmethyl)prop-2-enamide, a unique acrylamide derivative, has emerged as a compelling functional monomer in MIP synthesis. Its molecular architecture offers a synergistic combination of a hydrogen-bonding amide group and a bulky, hydrophobic cyclohexyl moiety. This dual-functionality allows for targeted interactions with a range of template molecules, particularly those possessing both polar and non-polar regions.

The amide group can act as a hydrogen bond donor and acceptor, providing specific interactions with templates containing, for example, carboxyl, hydroxyl, or amine functionalities.[3] Concurrently, the cyclohexyl group can establish strong hydrophobic and van der Waals interactions, which are crucial for recognition in aqueous or semi-aqueous environments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, and practical application of N-(cyclohexylmethyl)prop-2-enamide in the synthesis of high-affinity MIPs. We will delve into both computational and experimental protocols, offering a self-validating framework for the development of robust molecular recognition materials.

Pre-Synthesis: Computational Design and Monomer Selection

Before embarking on laboratory synthesis, a computational approach to MIP design is highly recommended to save time, reduce costs, and increase the probability of creating a high-affinity polymer.[5][6][7] This "in silico" screening process allows for the rational selection of functional monomers and the optimization of the template-to-monomer ratio.[7]

Rationale for Computational Screening

The core principle of computational MIP design is that the stability of the pre-polymerization complex between the template and the functional monomer(s) is directly proportional to the quality and affinity of the imprinted sites in the final polymer.[1] By calculating the binding energy (ΔE) of this complex, we can predict the most suitable functional monomer from a library of candidates. A more negative ΔE value indicates a more stable complex and, consequently, a more favorable imprinting outcome.

Protocol for Computational Monomer Selection

This protocol outlines a typical workflow using Density Functional Theory (DFT) for computational screening.

Objective: To determine the optimal functional monomer and its stoichiometric ratio with the template molecule.

Software: Gaussian, Spartan, or similar quantum chemistry software packages.

Methodology:

  • Model Building:

    • Construct 3D models of the template molecule and a selection of functional monomers, including N-(cyclohexylmethyl)prop-2-enamide.

    • For comparison, include other common monomers such as methacrylic acid (MAA), acrylamide (AM), and 2-(trifluoromethyl)acrylic acid (TFMAA).

  • Geometry Optimization:

    • Perform geometry optimization for each individual molecule (template and monomers) using a suitable level of theory, for instance, B3LYP with a 6-31G(d) basis set. This step ensures that the calculations are based on the lowest energy conformation of each molecule.

  • Complex Formation and Optimization:

    • Create models of the pre-polymerization complexes by arranging one or more functional monomer molecules around the template molecule. It is crucial to test different stoichiometries (e.g., 1:1, 1:2, 1:4 template-to-monomer ratios).

    • Perform geometry optimization on these complexes using the same level of theory as in the previous step.

  • Binding Energy Calculation:

    • Calculate the binding energy (ΔE) for each optimized complex using the following equation: ΔE = E_complex - (E_template + n * E_monomer) Where:

      • E_complex is the total energy of the optimized template-monomer complex.

      • E_template is the energy of the optimized template molecule.

      • E_monomer is the energy of the optimized functional monomer molecule.

      • n is the number of monomer molecules in the complex.

  • Analysis and Selection:

    • The functional monomer and stoichiometry that yield the most negative ΔE value are predicted to be the most effective for imprinting the target template.

Visualization of the Computational Workflow

computational_workflow cluster_input Input Structures cluster_simulation Computational Simulation (DFT) cluster_output Output & Selection T Template Molecule Opt_Ind Geometry Optimization (Individual Molecules) T->Opt_Ind M1 N-(cyclohexylmethyl) prop-2-enamide M1->Opt_Ind M2 Other Monomers (e.g., MAA, AM) M2->Opt_Ind Form_Complex Complex Formation (Varying Stoichiometries) Opt_Ind->Form_Complex Opt_Complex Geometry Optimization (Complexes) Form_Complex->Opt_Complex Calc_BE Binding Energy Calculation (ΔE) Opt_Complex->Calc_BE Analyze Analyze ΔE Values Calc_BE->Analyze Select Select Optimal Monomer & Stoichiometry Analyze->Select

Caption: Workflow for computational selection of functional monomers.

Expected Outcome

The computational analysis will provide a data-driven basis for selecting N-(cyclohexylmethyl)prop-2-enamide as the functional monomer and will suggest an optimal molar ratio of template to monomer for the subsequent experimental synthesis.

Parameter Description
Template The target molecule for which the MIP is being designed.
Functional Monomers A library of potential monomers to be screened.
Level of Theory The computational method used (e.g., DFT with B3LYP/6-31G(d)).
Binding Energy (ΔE) The calculated stability of the template-monomer complex.

Experimental Section: Synthesis and Characterization of MIPs

Following the computational design, the next phase is the experimental synthesis of the MIP. Bulk polymerization is a common and straightforward method for MIP preparation.[8]

Materials and Reagents
Component Function Example Purity
Template The molecule to be imprinted.Varies based on application.>98%
Functional Monomer Forms a complex with the template.N-(cyclohexylmethyl)prop-2-enamide>95%
Cross-linker Forms the polymeric matrix.Ethylene glycol dimethacrylate (EGDMA)>98%
Initiator Initiates polymerization.2,2'-Azobisisobutyronitrile (AIBN)>98%
Porogen Solvent for the polymerization mixture.Toluene, Chloroform, or AcetonitrileAnhydrous
Protocol for Bulk Polymerization of MIPs

Objective: To synthesize a molecularly imprinted polymer using N-(cyclohexylmethyl)prop-2-enamide.

Methodology:

  • Pre-polymerization Complex Formation:

    • In a glass vial, dissolve the template (e.g., 1 mmol) and N-(cyclohexylmethyl)prop-2-enamide (e.g., 4 mmol, based on computational results) in the chosen porogen (e.g., 5 mL).

    • Sonicate the mixture for 10 minutes to facilitate the formation of the template-monomer complex.

    • Add the cross-linker (e.g., EGDMA, 20 mmol) and the initiator (e.g., AIBN, 0.1 mmol) to the solution.

  • Polymerization:

    • Purge the mixture with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit free-radical polymerization.[8]

    • Seal the vial and place it in a water bath or oven at 60-70°C for 12-24 hours.

  • Post-polymerization Processing:

    • The resulting polymer will be a solid block. Carefully break the vial and grind the polymer into a fine powder using a mortar and pestle.

    • Sieve the particles to obtain a uniform size fraction (e.g., 25-50 µm).

  • Template Removal (Extraction):

    • Pack the polymer particles into an empty HPLC column or use a Soxhlet extractor.

    • Wash the polymer extensively with a suitable solvent mixture (e.g., methanol/acetic acid, 9:1 v/v) to remove the template molecule.

    • Continue washing with methanol until the template can no longer be detected in the washings by UV-Vis spectroscopy or HPLC.

    • Dry the MIP powder under vacuum.

  • Non-Imprinted Polymer (NIP) Synthesis:

    • A non-imprinted polymer (NIP) must be synthesized concurrently under identical conditions but without the addition of the template molecule. The NIP serves as a crucial control to evaluate the imprinting effect.[9]

Visualization of the MIP Synthesis Workflow

mip_synthesis_workflow cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-processing Mix Mix Template, Monomer, Cross-linker, Initiator in Porogen N2_Purge Nitrogen Purge Mix->N2_Purge Heat Heat at 60-70°C for 12-24h N2_Purge->Heat Grind Grind and Sieve Heat->Grind Extract Template Extraction Grind->Extract Dry Dry MIP Powder Extract->Dry

Caption: Step-by-step workflow for MIP synthesis via bulk polymerization.

Characterization of the Synthesized MIP

Characterization is essential to understand the physical and chemical properties of the MIP and to confirm the success of the imprinting process.[10]

Technique Purpose Expected Outcome for MIP
Scanning Electron Microscopy (SEM) To visualize the surface morphology and particle size.Irregularly shaped particles with a porous surface.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of the functional monomer and cross-linker.Presence of characteristic peaks for the amide and ester groups.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.[10]High thermal stability, with decomposition typically above 250°C.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore size distribution.High surface area, indicative of a porous structure.

Application: Evaluating the Binding Performance of the MIP

The ultimate test of a successful MIP is its ability to selectively rebind the template molecule. Batch rebinding assays are a common method to determine the binding capacity and selectivity.[11]

Protocol for Batch Rebinding Assay

Objective: To quantify the binding capacity and selectivity of the synthesized MIP.

Methodology:

  • Binding Experiments:

    • Accurately weigh a fixed amount of MIP and NIP powder (e.g., 10 mg) into separate vials.

    • Add a series of solutions of the template molecule in a suitable solvent (e.g., acetonitrile) at varying concentrations (e.g., 0.1 to 1.0 mM).

    • Incubate the vials on a shaker at a constant temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Quantification:

    • Centrifuge the samples to separate the polymer particles.

    • Carefully collect the supernatant and measure the concentration of the unbound template using UV-Vis spectroscopy or HPLC.

    • The amount of template bound to the polymer (Q) is calculated as: Q = (C_initial - C_final) * V / m Where:

      • Q is the binding capacity (mg/g or µmol/g).

      • C_initial is the initial concentration of the template.

      • C_final is the final (unbound) concentration of the template.

      • V is the volume of the solution.

      • m is the mass of the polymer.

  • Selectivity Studies:

    • Repeat the binding experiment using solutions of structurally similar molecules (analogues) to the template.

    • Compare the binding capacity of the MIP for the template versus the analogues. A significantly higher binding capacity for the template indicates successful and selective imprinting.

Data Analysis and Interpretation

The binding data is typically analyzed using adsorption isotherm models, such as the Langmuir or Freundlich models, to determine the maximum binding capacity (Q_max) and the affinity constant.[10] The imprinting factor (IF) is a key metric to quantify the imprinting effect and is calculated as:

IF = Q_MIP / Q_NIP

An IF value greater than 1.5 is generally considered indicative of successful molecular imprinting.

Conclusion

N-(cyclohexylmethyl)prop-2-enamide presents a versatile and effective functional monomer for the synthesis of molecularly imprinted polymers. Its unique chemical structure allows for a combination of hydrogen bonding and hydrophobic interactions, leading to high-affinity and selective binding sites. By integrating computational design with systematic experimental protocols, researchers can rationally develop advanced MIPs for a wide array of applications, including solid-phase extraction, chemical sensing, and controlled drug delivery. The protocols and insights provided in this application note offer a robust framework for harnessing the potential of N-(cyclohexylmethyl)prop-2-enamide in the field of molecular imprinting.

References

  • Computational modeling of molecularly imprinted polymers as a green approach to the development of novel analytical sorbents. (n.d.). SciSpace. [Link]

  • Karim, K., Cowen, T., Guerreiro, A., Piletska, E., Whitcombe, M. J., & Piletsky, S. A. (2017). A Protocol for the Computational Design of High Affinity Molecularly Imprinted Polymer Synthetic Receptors. Global Journal of Biotechnology & Biomaterial Science, 3(1), 001-007. [Link]

  • Innovative Methods of Synthesis and Characterization for Molecularly Imprinted Polymers. (2023). Highlights in Science, Engineering and Technology, 52, 23-29. [Link]

  • Niu, Y., et al. (2024). Advances in the selection of functional monomers for molecularly imprinted polymers: A review. Journal of Separation Science. [Link]

  • Niu, Y., et al. (2024). Advances in the selection of functional monomers for molecularly imprinted polymers: A review. PubMed. [Link]

  • Spivak, D. A. (2010). Importance of Functional Monomer Dimerization in the Molecular Imprinting Process. Macromolecules, 43(15), 6504-6512. [Link]

  • Cubuk, H., Ozbil, M., & Cakir Hatir, P. (2021). Computational analysis of functional monomers used in molecular imprinting for promising COVID-19 detection. Computational Biology and Chemistry, 92, 107478. [Link]

  • Xie, J., et al. (2020). A Review on Molecularly Imprinted Polymers Preparation by Computational Simulation-Aided Methods. Polymers, 12(7), 1443. [Link]

  • Modeling Molecularly Imprinted Nanoparticles with LNKD: A Resource Efficient Algorithm for Polymer Cross-Linking. (2023). ACS Publications. [Link]

  • Syafiuddin, A., et al. (2021). An Update on Molecularly Imprinted Polymer Design through a Computational Approach to Produce Molecular Recognition Material with High Performance. Polymers, 13(7), 1047. [Link]

  • Song, D. (2011). Molecularly Imprinted Polymer-New Characterization Methods and Designs. University of Akron. [Link]

  • Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films. (2021). MDPI. [Link]

  • Characterization of molecularly imprinted polymers using a new polar solvent titration method. (2014). PubMed. [Link]

  • Current trends of functional monomers and cross linkers used to produce molecularly imprinted polymers for food analysis. (2023). PubMed. [Link]

  • Current Trends in Molecular Imprinting: Strategies, Applications and Determination of Target Molecules in Spain. (2023). PMC. [Link]

  • Development and characterisation of molecularly imprinted suspension polymers. (n.d.). EThOS. [Link]

  • Ansell, R. J. (2015). Characterization of the Binding Properties of Molecularly Imprinted Polymers. White Rose Research Online. [Link]

  • Spivak, D. A. (2010). Importance of Functional Monomer Dimerization in the Molecular Imprinting Process. Macromolecules, 43(15), 6504-6512. [Link]

  • N-(cyclohexylmethyl)prop-2-enamide | 103297-86-5. (n.d.). MilliporeSigma. [Link]

  • N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. (2016). MDPI. [Link]

  • N-(cyclohexylmethyl)prop-2-enamide (C10H17NO). (n.d.). PubChemLite. [Link]

  • Molecularly Imprinted Polymers: Methods and Protocols. (2021). DOKUMEN.PUB. [Link]

  • Synthesis of N-Cyclohexyl- 2-phenylpropenamide. (n.d.). PrepChem.com. [Link]

  • Sobiech, M., Maciejewska, D., & Luliński, P. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 15(13), 4697. [Link]

  • What is the protocol for preparation of Molecular Imprinted Polymers?. (2015). ResearchGate. [Link]

  • Preparation of molecularly imprinted polymers. (2019).
  • MIPs for commercial application in low-cost sensors and assays – An overview of the current status quo. (2020). PMC. [Link]

  • Molecularly Imprinted Polymers (MIPs) in Sensors for Environmental and Biomedical Applications: A Review. (2020). PMC. [Link]

  • The state-of-the-art of molecularly imprinted polymers based electrochemical sensors and their applications in drug assay. (2022). PlumX. [Link]

  • Molecularly Imprinted Polymers and Their Synthesis by Different Methods. (2019). ResearchGate. [Link]

  • Discovery and Development of One Monomer Molecularly Imprinted Polymers (OMNiMIPs). (2022). MDPI. [Link]

  • Application of molecularly imprinted polymers (MIPs) as environmental separation tools. (2023). RSC Publishing. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). ResearchGate. [Link]

  • Small Toxic Molecule Detection and Elimination Using Molecularly Imprinted Polymers (MIPs). (2023). MDPI. [Link]

  • Magnetic Molecularly Imprinted Polymers: An Update on Their Use in the Separation of Active Compounds from Natural Products. (2022). MDPI. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). PubMed. [Link]

  • Microporous polyimine membranes for efficient separation of liquid hydrocarbon mixtures. (2025). Science. [Link]

  • Molecularly Imprinted Polymers based on Amidic Functional Monomers for Selective Recognition of Cholesterol in Aqueous Media. (2006). TSI Journals. [Link]

Sources

Method

Application Note: Analytical Techniques for Characterizing N-(cyclohexylmethyl)prop-2-enamide

Executive Summary N-(cyclohexylmethyl)prop-2-enamide (Formula: C₁₀H₁₇NO) is a versatile acrylamide derivative featuring a hydrophobic cyclohexyl ring and a reactive α,β-unsaturated carbonyl moiety. In modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyclohexylmethyl)prop-2-enamide (Formula: C₁₀H₁₇NO) is a versatile acrylamide derivative featuring a hydrophobic cyclohexyl ring and a reactive α,β-unsaturated carbonyl moiety. In modern drug discovery, acrylamides are the premier electrophilic building blocks used to design targeted covalent inhibitors (TCIs) that irreversibly bind to non-catalytic cysteine residues[1]. Characterizing such molecules requires a rigorous, multi-modal analytical approach to confirm not only their structural identity and purity but also their intrinsic electrophilic reactivity. This application note details a self-validating analytical framework for profiling N-(cyclohexylmethyl)prop-2-enamide, ensuring high-fidelity data for downstream biological or polymeric applications.

Rationale & Analytical Workflow

The characterization of covalent warheads demands more than standard structural elucidation; it requires functional profiling. The acrylamide olefin reacts irreversibly with thiols via a Michael addition[1]. If the intrinsic reactivity is too high, the compound risks off-target toxicity; if too low, it fails to engage the target. Therefore, our analytical workflow is divided into two pillars: Structural Identity/Purity and Electrophilic Reactivity Profiling .

Workflow A Synthesis & Purification B Structural Elucidation (NMR & HRMS) A->B C Purity & Stability (UPLC-UV-MS) B->C D Electrophilic Reactivity (GSH Trapping) C->D E Data Synthesis & Triage D->E

Fig 1. Comprehensive analytical workflow for covalent warhead characterization.

Pillar 1: Structural Identity & Purity Profiling

Causality & Validation

To evaluate compound purity and identity, complementary analytical methods—specifically ¹H NMR, UPLC-UV, and High-Resolution Mass Spectrometry (HRMS)—must be employed in tandem[2]. NMR provides the exact atom connectivity, specifically highlighting the characteristic ABX spin system of the acrylamide protons. HRMS confirms the exact mass, ruling out isobaric impurities.

Self-Validation Mechanism: The NMR protocol utilizes Quantitative NMR (qNMR) with an internal standard (e.g., DSS). The absolute integral of the acrylamide alkene protons is mathematically locked to the internal standard. If the qNMR-derived purity deviates from the UPLC-UV Area Under the Curve (AUC) by >2%, the system automatically flags the presence of UV-invisible impurities (e.g., inorganic salts or residual solvents), preventing artifactual downstream results.

Protocol 1: qNMR and HRMS Workflow
  • Sample Preparation: Dissolve 5.0 mg of N-(cyclohexylmethyl)prop-2-enamide in 600 µL of CDCl₃ containing 0.05% v/v TMS and a known concentration of an internal standard (e.g., 1,4-dinitrobenzene for qNMR).

  • NMR Acquisition: Acquire a ¹H NMR spectrum at 400 MHz (or higher) using a 30-degree pulse, a relaxation delay (D1) of at least 10 seconds (to ensure complete relaxation of all protons for accurate integration), and 64 scans.

  • Spectral Analysis: Integrate the distinct acrylamide protons: the α-proton (~6.2 ppm, dd) and the two β-protons (~6.1 ppm and ~5.6 ppm, dd). Confirm the integration ratio is exactly 1:1:1 relative to the cyclohexylmethyl CH₂ group (~3.1 ppm, t).

  • HRMS Verification: Dilute an aliquot to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Inject 1 µL into an ESI-TOF mass spectrometer. Extract the exact mass for the [M+H]⁺ ion (Calculated: 168.1383 Da). A mass error of < 3 ppm confirms the elemental composition.

Pillar 2: Electrophilic Reactivity (GSH Trapping)

Causality & Validation

Because acrylamides are Michael acceptors, their thiol reactivity must be quantified to establish a structure-reactivity relationship[3]. Glutathione (GSH) is utilized as the standard surrogate for cellular cysteines. By incubating the acrylamide with a physiological excess of GSH (5 mM) at pH 7.4, we can determine the pseudo-first-order rate constant (


) and half-life (

) of the electrophile[4]. High-resolution mass spectrometry (e.g., Orbitrap) is employed to detect the resulting GSH adducts with high sensitivity and specificity[5].

Self-Validation Mechanism: This protocol is a self-validating mass balance system. The assay simultaneously tracks the exponential decay of the parent compound (m/z 168.138) and the proportional appearance of the GSH adduct (m/z 475.222). Furthermore, a saturated analog (N-(cyclohexylmethyl)propanamide) is run in parallel as a negative control. If the parent acrylamide depletes without a stoichiometric increase in the adduct, or if the negative control depletes, the system flags a non-covalent loss mechanism (e.g., precipitation, hydrolysis, or non-specific plate binding), thereby invalidating the run.

GSH_Assay cluster_tracking Self-Validating Mass Balance A N-(cyclohexylmethyl)prop-2-enamide (Electrophile, 10 µM) C Incubation in PBS (pH 7.4, 37°C) + Internal Standard A->C B Glutathione (GSH) (Nucleophile, 5 mM) B->C D Michael Addition Reaction C->D E LC-HRMS Analysis D->E F Track Parent Depletion (m/z 168.138) E->F G Track Adduct Formation (m/z 475.222) E->G

Fig 2. Logical flow and mass balance tracking in the GSH trapping assay.

Protocol 2: LC-HRMS GSH Trapping Assay
  • Reagent Preparation: Prepare a 10 mM stock of N-(cyclohexylmethyl)prop-2-enamide in LC-MS grade DMSO. Prepare a fresh 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix the compound and GSH to achieve a final concentration of 10 µM compound and 5 mM GSH (1% final DMSO). Seal and incubate at 37 °C with gentle shaking.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 60, 120, 240, and 1440 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 1 µM Labetalol (Internal Standard for MS normalization).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 10 minutes to pellet precipitated proteins/salts. Inject 2 µL of the supernatant into a UPLC-HRMS system.

  • Data Processing: Plot the natural log of the remaining parent AUC (normalized to the internal standard) versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ), from which the half-life is calculated (
    
    
    
    ).

Quantitative Data Summaries

Table 1: Expected Structural & Analytical Parameters

ParameterValue / DescriptionAnalytical Technique
Exact Mass 167.1310 DaHRMS (ESI-TOF)
Parent [M+H]⁺ 168.1383 DaLC-MS (Positive Ion Mode)
GSH Adduct [M+H]⁺ 475.2221 DaLC-MS/MS
¹H NMR Acrylamide Core ~5.6 - 6.2 ppm (3H, m)¹H NMR (400 MHz, CDCl₃)
UPLC Purity Threshold > 95% (AUC)RP-UPLC-UV (210 nm)

Table 2: GSH Trapping Assay Kinetic Parameters (Expected Ranges)

ParameterExpected Range for AcrylamidesBiological Implication
Half-life (

)
100 - 300 minutesOptimal balance of reactivity and systemic stability
Rate Constant (

)

to

Predicts in vivo covalent target engagement rate
Mass Balance Recovery > 90%Confirms compound loss is strictly due to adduct formation

References

1.[1] Title: Recent advances in the development of covalent inhibitors Source: nih.gov URL: 2.[2] Title: Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery Source: researchgate.net URL: 3.[3] Title: Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution Source: researchgate.net URL: 4.[5] Title: A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry Source: nih.gov URL: 5.[4] Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: acs.org URL:

Sources

Application

Application Note: High-Purity Isolation of N-(cyclohexylmethyl)prop-2-enamide

Abstract N-(cyclohexylmethyl)prop-2-enamide is a valuable monomer and synthetic intermediate whose utility in polymerization and further chemical modification is critically dependent on its purity. Crude N-(cyclohexylmet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(cyclohexylmethyl)prop-2-enamide is a valuable monomer and synthetic intermediate whose utility in polymerization and further chemical modification is critically dependent on its purity. Crude N-(cyclohexylmethyl)prop-2-enamide obtained from synthesis often contains unreacted starting materials, side-products, and residual solvents that can interfere with downstream applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, validated methods for the purification of this compound. We detail protocols for preliminary aqueous workup, high-purity isolation via recrystallization and flash column chromatography, and subsequent purity verification using modern analytical techniques. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs.

Introduction and Impurity Profile Analysis

The synthesis of N-(cyclohexylmethyl)prop-2-enamide, typically via the acylation of cyclohexanemethanamine with an acrylic acid derivative (e.g., acryloyl chloride), is an effective but often incomplete transformation.[1][2] The resulting crude product is a mixture that requires rigorous purification to be suitable for sensitive applications like controlled polymerization or as a pharmaceutical intermediate.

A foundational understanding of the potential impurity profile is essential for designing an effective purification strategy.[3] The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual cyclohexanemethanamine and acrylic acid (or its activated form).

  • Reaction By-products:

    • Salts: In syntheses employing a base like triethylamine to scavenge HCl, the corresponding ammonium salt (e.g., triethylammonium chloride) is a major by-product.[2]

    • Michael Adducts: The product can undergo a Michael addition reaction with the starting amine, leading to the formation of N-(cyclohexylmethyl)-3-((cyclohexylmethyl)amino)propanamide.

    • Polymers: Acrylamide derivatives are susceptible to self-polymerization, especially when heated or exposed to initiators, forming oligomeric or polymeric impurities. The addition of a polymerization inhibitor during workup and purification is a prudent measure.[4]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., dichloromethane, ethyl acetate, dioxane).

The following diagram illustrates the synthetic pathway and the origin of these common impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction & Side Reactions Amine Cyclohexanemethanamine Reaction_Vessel Synthesis in Aprotic Solvent Amine->Reaction_Vessel Acryloyl_Chloride Acryloyl Chloride Base Tertiary Amine Base (e.g., Et3N) Acryloyl_Chloride->Reaction_Vessel Base->Reaction_Vessel Desired_Product Crude N-(cyclohexylmethyl)prop-2-enamide Reaction_Vessel->Desired_Product Acylation Salt_Impurity Ammonium Salt (e.g., Et3N·HCl) Reaction_Vessel->Salt_Impurity Neutralization Michael_Adduct Michael Adduct Desired_Product->Michael_Adduct Michael Addition Polymer_Impurity Oligomers/Polymers Desired_Product->Polymer_Impurity Polymerization G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Pack 1. Pack Column (Silica Gel in Eluent) Sample 2. Prepare Sample (Adsorb crude onto silica) Load 3. Load Sample onto Column Sample->Load Elute 4. Elute with Solvent (Apply positive pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC 6. Analyze Fractions (TLC) Collect->TLC Combine 7. Combine Pure Fractions TLC->Combine Evap 8. Evaporate Solvent Combine->Evap G decision decision process process is_solid Is the product a solid? process->is_solid start_end Start: Crude Product start_end->process Perform Aqueous Workup process_recrys Attempt Recrystallization (Method A) is_solid->process_recrys Yes process_chrom Use Flash Chromatography (Method B) is_solid->process_chrom No (Oily) is_recrys_ok Recrystallization successful? is_recrys_ok->process_chrom No end_pure Verify Purity (TLC, NMR, HPLC) is_recrys_ok->end_pure Yes process_recrys->is_recrys_ok process_chrom->end_pure

Sources

Method

Application Note: Optimized Protocols for the Aza-Michael Addition of Amines to N-(cyclohexylmethyl)prop-2-enamide

Abstract & Strategic Significance This application note provides a definitive technical guide for reacting N-(cyclohexylmethyl)prop-2-enamide (N-cyclohexylmethylacrylamide) with various amine nucleophiles. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note provides a definitive technical guide for reacting N-(cyclohexylmethyl)prop-2-enamide (N-cyclohexylmethylacrylamide) with various amine nucleophiles.

In modern drug discovery, this specific acrylamide scaffold serves two critical roles:

  • Covalent Warhead Modeling: It acts as a lipophilic surrogate for characterizing the reactivity of cysteine-targeting acrylamide "warheads" used in Targeted Covalent Inhibitors (TCIs).

  • Diversity-Oriented Synthesis: It functions as a core building block for generating

    
    -amino amide libraries via the Aza-Michael addition.[1]
    

While the acrylamide double bond is electronically activated, its reactivity is heavily modulated by solvent effects, proton transfer kinetics, and the steric profile of the incoming amine. This guide moves beyond standard textbook definitions to provide optimized, kinetically validated protocols for both high-throughput library generation and precise reactivity profiling.

Chemical Context & Mechanism[2][3][4][5][6][7]

The reaction proceeds via a conjugate 1,4-addition (Aza-Michael) .[1] The amine nucleophile attacks the


-carbon of the acrylamide, generating an enolate intermediate which subsequently tautomerizes to the final 

-amino amide product.
Critical Mechanistic Insight: Solvent Activation

Contrary to intuition, this reaction is often faster in protic solvents (water, methanol) than in aprotic solvents (DCM, THF). The protic solvent forms a hydrogen-bond network with the carbonyl oxygen, increasing the electrophilicity of the


-carbon and stabilizing the charged transition state.
Pathway Visualization

The following diagram illustrates the reaction flow and the critical role of solvent-assisted proton transfer.

AzaMichaelMechanism Reactants Reactants (Acrylamide + Amine) TS Transition State (H-Bond Stabilized) Reactants->TS Nucleophilic Attack Enolate Zwitterionic Enolate Intermediate TS->Enolate Bond Formation ProtonTransfer Proton Transfer (Solvent Assisted) Enolate->ProtonTransfer Tautomerization Product Final Product (Beta-Amino Amide) ProtonTransfer->Product Irreversible* Note *Note: Reaction can be reversible at high temp or with weak nucleophiles Product->Note

Figure 1: Mechanistic pathway of the Aza-Michael addition emphasizing the solvent-assisted proton transfer step.

Experimental Protocols

Protocol A: Green Synthesis for Library Generation (High-Throughput)

Objective: Rapid synthesis of


-amino amide analogs with high conversion and minimal purification.
Scope:  Primary and sterically unhindered secondary aliphatic amines.

Materials:

  • Substrate: N-(cyclohexylmethyl)prop-2-enamide (1.0 equiv).

  • Nucleophile: Amine monomer (1.1 – 1.2 equiv).

  • Solvent: Methanol (MeOH) or Water/Acetonitrile (1:1 v/v). Note: Water accelerates the reaction but limits solubility for this lipophilic substrate.

Step-by-Step Procedure:

  • Preparation: Dissolve N-(cyclohexylmethyl)prop-2-enamide (0.5 mmol, ~83 mg) in MeOH (1.0 mL) in a 4 mL glass vial.

  • Addition: Add the amine (0.55 mmol) dropwise while stirring.

    • Tip: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

  • Incubation: Cap the vial and stir at room temperature (25°C) for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the acrylamide peak [M+H]

      
       168.
      
  • Workup:

    • Volatile Amines: Concentrate directly under reduced pressure.

    • Non-volatile Amines: Dilute with EtOAc (5 mL), wash with saturated NaHCO

      
       (2x) and Brine (1x). Dry over MgSO
      
      
      
      and concentrate.
  • Purification: Most products are obtained in >90% purity. If necessary, purify via flash chromatography (SiO

    
    , DCM/MeOH gradient).
    
Protocol B: Lewis Acid Catalyzed Addition (Difficult Substrates)

Objective: Forcing conditions for electron-deficient amines (anilines) or sterically hindered secondary amines.[1] Catalyst: Copper(II) Triflate (Cu(OTf)


) or Cerium(III) Chloride (CeCl

).

Step-by-Step Procedure:

  • Dissolve N-(cyclohexylmethyl)prop-2-enamide (0.5 mmol) and the amine (0.75 mmol) in Dichloromethane (DCM) or Acetonitrile (MeCN) (2 mL).

  • Add Cu(OTf)

    
     (5–10 mol%) .
    
  • Stir at 40–60°C for 12–24 hours.

  • Quench: Add 10% aqueous EDTA or NH

    
    OH to chelate the copper. Extract with DCM.
    

Analytical Validation & Kinetic Profiling

For drug development applications, determining the reactivity rate (


) is crucial for assessing potential off-target toxicity (e.g., glutathione depletion).
Method: NMR-Based Kinetic Assay

Principle: Monitor the disappearance of the vinyl protons of the acrylamide over time.

Workflow Diagram:

KineticAssay Prep Sample Prep: Mix Substrate + Amine (10x excess) in deuterated solvent (CD3OD) Acquire Data Acquisition: Sequential 1H NMR scans (Every 5 mins for 2 hrs) Prep->Acquire Process Data Processing: Integrate Vinyl Region (5.6 - 6.3 ppm) Acquire->Process Calc Calculation: Plot ln[Acrylamide] vs Time Slope = k_obs Process->Calc

Figure 2: Workflow for determining pseudo-first-order kinetic constants.

Data Analysis: Under pseudo-first-order conditions (Amine


 Acrylamide), the reaction follows:


The second-order rate constant

is derived as:

.[1]
Comparative Reactivity Data (Solvent Effects)

The following table summarizes expected relative rates for a secondary amine (e.g., morpholine) reacting with N-(cyclohexylmethyl)prop-2-enamide.

Solvent SystemRelative Rate (

)
Mechanistic Rationale
Water 100xHydrophobic effect + strong H-bond activation of carbonyl.[1]
Methanol 25xGood H-bond activation; standard protocol choice.[1]
Acetonitrile 5xPolar aprotic; slower proton transfer.
DCM/THF 1xSlowest; lack of H-bond stabilization for transition state.[1]

Troubleshooting & Optimization

Issue: Polymerization

Acrylamides can undergo radical polymerization, especially at high concentrations or temperatures.

  • Symptom: Formation of insoluble white solids or "gums" that are not the Michael adduct.

  • Solution: Add a radical inhibitor such as 4-methoxyphenol (MEHQ) or BHT (0.1 mol%) to the reaction mixture if heating is required.[1] Perform the reaction in the dark.

Issue: Incomplete Conversion (Reversibility)

The Aza-Michael reaction is theoretically reversible (Retro-Michael).[1]

  • Symptom: Equilibrium reached at ~70% conversion.

  • Solution: Use a larger excess of amine (2–5 equiv). Increase the concentration (run at 1.0 M instead of 0.1 M) to favor the bimolecular forward reaction.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. Link

  • Rule, J. D., et al. (2016). "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents." The Journal of Organic Chemistry. Link

  • Roy, D., et al. (2017). "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials."[1] Progress in Polymer Science. Link

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry."[1] Chemistry of Materials. Link

  • Jackson, P. A., et al. (2020). "Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls with Thiols and Amines." Journal of Medicinal Chemistry. Link
    

Sources

Application

Application Notes and Protocols for the Use of N-Substituted Acrylamides in Drug Discovery: A Guide Featuring N-(cyclohexylmethyl)prop-2-enamide

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-substituted acrylamides, exemplified by N-(cyclohexylmethyl)prop-2-enamide, i...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-substituted acrylamides, exemplified by N-(cyclohexylmethyl)prop-2-enamide, in the discovery of novel therapeutics. This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for the successful evaluation of this important class of compounds.

Introduction: The Resurgence of Covalent Inhibitors

For many years, the formation of covalent bonds between a drug and its target was considered a liability due to concerns about potential immunogenicity and off-target toxicity.[1][2] However, the past decade has witnessed a renaissance in the field of covalent inhibitors, driven by a deeper understanding of their potential advantages and the development of sophisticated design and screening platforms.[3]

N-substituted acrylamides are at the forefront of this resurgence. The acrylamide moiety serves as a "warhead," a mildly electrophilic group that can form a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the binding site of a target protein.[1][3] This targeted covalent inhibition offers several key benefits:

  • Increased Potency and Duration of Action: By forming a stable covalent bond, these inhibitors can achieve complete and prolonged target inhibition, often leading to a more durable pharmacological effect.[3][4]

  • Improved Pharmacokinetics and Pharmacodynamics: The irreversible nature of the binding can translate to less frequent dosing and a more sustained therapeutic response.[3]

  • Ability to Target "Undruggable" Proteins: Covalent inhibitors can effectively target proteins with shallow binding pockets that are challenging for traditional, non-covalent inhibitors to bind with high affinity.[1]

The clinical success of several FDA-approved drugs containing an acrylamide warhead, such as ibrutinib (a Bruton's tyrosine kinase inhibitor) and osimertinib (an epidermal growth factor receptor inhibitor), has validated the therapeutic potential of this drug class, particularly in oncology.[3][5]

This guide will use N-(cyclohexylmethyl)prop-2-enamide as a representative N-substituted acrylamide to illustrate the key steps and considerations in the evaluation of this compound class for drug discovery.

General Synthesis of N-(cyclohexylmethyl)prop-2-enamide

The synthesis of N-substituted acrylamides is often straightforward. A common method involves the acylation of a primary or secondary amine with acryloyl chloride in the presence of a non-nucleophilic base.[6]

Protocol 2.1: Synthesis of N-(cyclohexylmethyl)prop-2-enamide

  • Dissolve Cyclohexanemethanamine: In a round-bottom flask, dissolve 1 equivalent of cyclohexanemethanamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.[6]

  • Cool the Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acryloyl Chloride: Slowly add 1 equivalent of acryloyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(cyclohexylmethyl)prop-2-enamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Covalent Target Engagement

The key to the therapeutic potential of N-(cyclohexylmethyl)prop-2-enamide lies in the reactivity of its acrylamide group. This group acts as a Michael acceptor, making it susceptible to nucleophilic attack by electron-rich amino acid side chains on a target protein.

The most common target for acrylamide warheads is the thiol group of a cysteine residue due to its high nucleophilicity at physiological pH.[1] The reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the protein. Other nucleophilic residues such as lysine, serine, and threonine can also be targeted.[3]

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Evaluation cluster_2 In Vivo Assessment A Synthesis of N-(cyclohexylmethyl)prop-2-enamide B Target Engagement (Mass Spectrometry) A->B C Peptide Mapping (LC-MS/MS) B->C D Cell Viability Assay (IC50 Determination) C->D E Pathway-Specific Reporter Assay D->E F Selectivity Profiling (Chemoproteomics) E->F G Pharmacokinetic Studies F->G H Efficacy in Animal Models G->H

Sources

Method

Advanced Application Note: Protocols for Enamide Cyclization Reactions in Complex Molecule Synthesis

Executive Summary Enamides are highly versatile, amphiphilic synthons that have become indispensable in the total synthesis of complex alkaloids and pharmaceutical agents. This application note synthesizes field-proven m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enamides are highly versatile, amphiphilic synthons that have become indispensable in the total synthesis of complex alkaloids and pharmaceutical agents. This application note synthesizes field-proven methodologies for enamide cyclization, detailing the mechanistic causality behind transition-metal-catalyzed, oxidative, and photoredox-mediated pathways. Designed for drug development professionals and synthetic chemists, this guide provides self-validating protocols to ensure reproducibility and high stereocontrol.

Mechanistic Foundations: The Amphiphilic Nature of Enamides

Unlike simple enamines, tertiary enamides possess a unique dual reactivity profile[1]. Initially, the α- or β-carbon of the enamide acts as a nucleophile. Upon protonation, alkenylation, or radical addition, the resulting intermediate becomes an iminium ion. Because of the adjacent amide group, this iminium species is sufficiently stabilized to serve as an electrophile for a secondary nucleophilic attack[1]. This amphiphilic nature allows for the rational design of tandem reactions, such as aza-Prins polycyclizations, which are heavily utilized in the collective total synthesis of fawcettimine-type Lycopodium alkaloids[1].

G A Tertiary Enamide (Amphiphilic Synthon) B Nucleophilic Attack (α- or β-position) A->B Electrophile/Radical addition C Stabilized Iminium Intermediate (Electrophilic) B->C Charge stabilization D Electrophilic Trapping (e.g., aza-Prins) C->D Nucleophile addition E Complex N-Heterocycle (e.g., Pyrrolidines) D->E Ring closure

Amphiphilic reactivity pathway of enamides enabling tandem nucleophilic-electrophilic cyclization.

Protocol I: Vanadium-Catalyzed HAT Radical Cyclization

Causality & Experimental Design: Radical cyclizations of N-alkyl enamides to form pyrrolidines require precise control over the Hydrogen Atom Transfer (HAT) step. While chromium or cobalt hydrides are traditional choices, vanadium hydrides such as HV(CO)4(dppe) are vastly superior[2]. Kinetic studies and DFT calculations confirm that HAT is the rate-determining step in these enamide cyclizations; the relatively weak V–H bond accelerates this transfer, allowing the reaction to proceed smoothly at 85 °C with broad functional group tolerance, including polycyclic and heterocyclic arenes[2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with the N-alkyl enamide substrate (0.05 mmol, 1.0 equiv)[2].

  • Catalyst Addition: Add HV(CO)4(dppe) (0.105 mmol, 2.1 equiv) to the reaction vessel[2]. The stoichiometric excess ensures complete radical trapping following the initial cyclization event.

  • Reaction Execution: Dissolve the mixture in anhydrous, degassed benzene to achieve a concentration of 0.025 M[2]. Seal the tube, remove it from the glovebox, and stir at 85 °C for 15 hours[2].

  • Quenching & Validation: Cool the reaction to room temperature. Quench the active vanadium species by adding 2.0 mL of aqueous NH4Cl (1.0 M)[2]. Self-Validation: Perform a crude 1H NMR (CDCl3, 400 MHz); the disappearance of the characteristic vinylic enamide protons confirms conversion[2].

  • Isolation: Dilute the mixture with EtOAc (10 mL). Wash the organic layer with deionized water (1 × 10 mL) and brine (1 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure[2]. Purify via flash column chromatography.

Protocol II: Copper(II)-Catalyzed Oxidative Cyclization to Oxazoles

Causality & Experimental Design: The synthesis of 2,5-disubstituted oxazoles traditionally requires harsh dehydrating conditions. By employing a Copper(II) catalyst, enamides can undergo oxidative cyclization via direct vinylic C–H bond functionalization at room temperature[3]. The Cu(II) center facilitates a single-electron oxidation of the enamide to a radical cation, prompting intramolecular attack by the amide oxygen, followed by deprotonation and rearomatization. This protocol is complementary to iodine-mediated cyclizations that typically yield 2,4,5-trisubstituted oxazoles[3].

Step-by-Step Methodology:

  • Reaction Setup: To a 20 mL reaction vial, add the enamide substrate (0.2 mmol, 1.0 equiv) and Cu(OTf)2 (10 mol%) as the catalyst[3].

  • Oxidant Addition: Introduce an appropriate terminal oxidant (e.g., an iodine(III) reagent or Selectfluor, 1.5 equiv) to regenerate the active Cu(II) species during the catalytic cycle.

  • Solvent & Execution: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir the reaction mixture at room temperature (25 °C) under a nitrogen atmosphere for 12–24 hours[3].

  • Validation: Monitor the reaction via LC-MS. The formation of the oxazole ring is indicated by a mass shift corresponding to the loss of two hydrogen atoms (-2 Da) relative to the starting enamide.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (5 mL) and extract with DCM (3 × 5 mL). Dry the combined organic extracts over MgSO4, concentrate in vacuo, and purify via silica gel chromatography to yield the 2,5-disubstituted oxazole[3].

Protocol III: Visible-Light Photoredox-Catalyzed Aza-Prins Polycyclization

Causality & Experimental Design: Photoredox catalysis offers a mild pathway to generate reactive radical intermediates from enamides. Using a photocatalyst under blue LED irradiation initiates a Single Electron Transfer (SET) event. This triggers a radical cascade where the enamide undergoes cyclization. The resulting α-amino radical is oxidized to an iminium ion, which is subsequently trapped by an internal tether (e.g., an alkyne or alkene) in an aza-Prins fashion to form complex bridged or fused polycyclic alkaloids[1].

G A Enamide + Photocatalyst (Blue LED) B Single Electron Transfer (SET) Radical Cation Formation A->B C Intramolecular Cyclization (e.g., 5-exo-trig) B->C C-C bond formation D Oxidation to Iminium Ion (Photocatalyst Turnover) C->D -e⁻ E Aza-Prins Trapping Polycyclic Framework D->E Nucleophilic attack

Photoredox-mediated radical cascade and aza-Prins cyclization of enamides.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL vial equipped with a Teflon septum, dissolve the enamide precursor (0.1 mmol) and the photocatalyst (e.g., Ru(bpy)3Cl2·6H2O, 2.5 mol%) in degassed anhydrous DMF (4.0 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst or form singlet oxygen side-products.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate the mixture at room temperature for 16 hours. A cooling fan must be used to maintain the temperature at ~25 °C.

  • Validation: Light "on-off" experiments can be conducted to confirm that continuous light irradiation is required for the reaction to proceed, validating the photoredox mechanism.

  • Workup & Purification: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with LiCl (5% aq, 3 × 5 mL) to remove residual DMF, dry over Na2SO4, concentrate, and purify by chromatography.

Quantitative Data Summary

Protocol TypeCatalyst / ReagentsPrimary MechanismTypical ConditionsTarget Scaffold
Vanadium-Catalyzed HV(CO)4(dppe) (2.1 eq)Hydrogen Atom Transfer (HAT)85 °C, Benzene, 15hPyrrolidines
Copper(II)-Catalyzed Cu(OTf)2 (10 mol%), OxidantOxidative C–H Functionalization25 °C, DCE, 12-24h2,5-Disubstituted Oxazoles
Photoredox-Catalyzed Ru(bpy)3Cl2 (2.5 mol%)SET / Aza-Prins Cascade25 °C, DMF, Blue LED, 16hBridged/Fused Alkaloids

References

  • Title: Kinetics of H· Transfer from CpCr(CO)3H to Various Enamides: Application to Construction of Pyrrolidines Source: JACS Au - ACS Publications URL: [Link]

  • Title: Recent total synthesis of natural products leveraging a strategy of enamide cyclization Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization Source: The Journal of Organic Chemistry - ACS Figshare URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of N-(cyclohexylmethyl)prop-2-enamide synthesis"

Welcome to the Amide Synthesis Optimization Hub . As a Senior Application Scientist, I have structured this guide to address the specific yield-killing bottlenecks inherent to N-(cyclohexylmethyl)prop-2-enamide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Synthesis Optimization Hub .

As a Senior Application Scientist, I have structured this guide to address the specific yield-killing bottlenecks inherent to N-(cyclohexylmethyl)prop-2-enamide synthesis. This molecule combines a nucleophilic amine with a highly reactive, polymerization-prone acryloyl group.[1] The low yields researchers often report (40–60%) are rarely due to the primary reaction failing, but rather due to two competing side pathways: Michael Addition and Radical Polymerization .

This guide provides a self-validating protocol to push yields >85%.

Module 1: The "Before" Phase – Reagent Control & Setup

The Core Problem: Acryloyl chloride is a "double-edged" electrophile.[1] It has two electrophilic sites: the carbonyl carbon (desired) and the


-carbon (undesired). If you do not control your reagent quality and stoichiometry, the amine will attack the 

-carbon (Michael Addition), permanently destroying your yield.
Critical Reagent Check
ReagentQuality Check / Pre-treatmentWhy? (Causality)
Acryloyl Chloride Must be distilled or fresh.[1] If yellow, it contains HCl and dimers.Old reagent contains acrylic acid (consumes base) and dimers (impurities).
Cyclohexanemethanamine Verify purity by GC/NMR.Primary amine purity dictates stoichiometry.[1]
Base (TEA or DIPEA) Dry, stored over KOH or sieves.Water hydrolyzes the acid chloride to acrylic acid, which forms a salt with your amine, stopping the reaction.
Solvent (DCM or THF) Anhydrous (Water <50 ppm).Prevents hydrolysis.[1] DCM is preferred for heat dissipation.[1]
Inhibitor (MEHQ) Add 200 ppm to the reaction pot.Crucial: Prevents radical polymerization during the exotherm.

Module 2: The Reaction Workflow (The "During" Phase)

The Protocol: Anhydrous Acylation at Controlled Temperature

This protocol uses low temperature to kinetically favor N-acylation (fast) over Michael addition (slower) and radical inhibitors to stop oligomerization.

Step-by-Step SOP:

  • The Vessel: Flame-dry a 2-neck round-bottom flask under

    
     flow.
    
  • The Charge: Add Cyclohexanemethanamine (1.0 equiv) and Triethylamine (1.2 equiv) to dry DCM (0.2 M concentration). Add a spatula tip of MEHQ (Hydroquinone monomethyl ether).

  • The Chill: Cool the mixture to -10°C (Ice/Salt bath). Do not skip this.

    • Technical Insight: At >0°C, the rate of Michael addition (amine attacking the alkene) increases exponentially.

  • The Addition (Critical Step): Dissolve Acryloyl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Troubleshooting: If the solution smokes or boils, you are adding too fast. The exotherm triggers polymerization.

  • The Warm-up: Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 2–4 hours.

Visualizing the Pathway & Risks

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathway Start Reagents: Cyclohexanemethanamine + Acryloyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Low Temp (-10°C) Fast Kinetics Side1 SIDE REACTION 1: Michael Adduct (Dimer impurity) Start->Side1 Excess Amine High Temp (>0°C) Product TARGET PRODUCT: N-(cyclohexylmethyl) prop-2-enamide Intermediate->Product -HCl (Base trapped) Product->Side1 Reaction with unreacted amine Side2 SIDE REACTION 2: Radical Polymerization (Gel/Oligomers) Product->Side2 No Inhibitor (MEHQ) Heat / Light

Figure 1: Kinetic pathway showing the competition between the desired N-acylation (Green) and the yield-killing side reactions (Red).

Module 3: Workup & Purification (The "After" Phase)

Many researchers lose their yield after the reaction is already successful by inducing polymerization during solvent removal.

Troubleshooting the Workup:

IssueSymptomSolution
Emulsions Layers won't separate during extraction.[1]The amide can act as a surfactant. Use saturated brine and filter the biphasic mixture through a Celite pad if solids are present.
Product Polymerization Product turns to rubber/gel on the Rotovap.Never heat the water bath >30°C. Add fresh MEHQ before concentrating.
Residual Amine Smell of amine; NMR shows multiplets at 2.5-3.0 ppm.[1]Wash organic layer with 1M HCl (cold). The amine forms a water-soluble salt; the amide stays in DCM.
Acrylic Acid Impurity Broad peak >10 ppm in NMR.Wash organic layer with Sat.[1][2] NaHCO₃ .

The "Flash" Purification Strategy: If chromatography is needed (often it is not if acid/base washes are done well):

  • Stationary Phase: Silica Gel.[1]

  • Eluent: Hexane/Ethyl Acetate (gradient).[3]

  • Crucial Tip: Silica is slightly acidic and can catalyze polymerization. Run the column fast.

Module 4: Technical Support FAQ

Q1: My yield is 45% and the NMR shows a complex mixture of aliphatic protons. What happened? A: You likely formed the Michael Adduct dimer . This happens if you added the amine to the acid chloride, or if you let the reaction get too warm.

  • Fix: Ensure the Acid Chloride is added to the Amine (Inverse addition is dangerous here because excess acid chloride can polymerize, but standard addition requires strict temp control to prevent the amine from acting as a Michael donor). Correction: Strictly follow the protocol: Acid Chloride added to Amine at -10°C . The low temp shuts down the Michael addition.

Q2: The product solidified into a hard plastic in the flask overnight. A: Radical polymerization occurred.

  • Fix: Did you add MEHQ? Did you wrap the flask in foil (light can trigger radicals)? Store the final product with a stabilizer (like BHT) in the freezer.

Q3: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Yes, but with caution. Acryloyl chloride hydrolyzes rapidly in water.[1]

  • Adjustment: If using Schotten-Baumann, use a large excess of acid chloride (1.5 equiv) to account for hydrolysis and keep the temperature strictly <5°C. The anhydrous method (Module 2) generally gives higher purity for this specific substrate.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment failure.

Troubleshooting Problem Start: Low Yield or Impurity CheckNMR Check Crude NMR Problem->CheckNMR Result1 Extra signals at 2.5 - 3.0 ppm? CheckNMR->Result1 Yes Result2 Broad peaks / Gel? CheckNMR->Result2 Yes Result3 Starting Material Left? CheckNMR->Result3 Yes Sol1 Diagnosis: Michael Addition Fix: Lower Temp (-10°C) Check Stoichiometry Result1->Sol1 Sol2 Diagnosis: Polymerization Fix: Add MEHQ Keep Rotovap <30°C Result2->Sol2 Sol3 Diagnosis: Hydrolysis Fix: Dry Solvents Fresh Acryloyl Chloride Result3->Sol3

Figure 2: Diagnostic logic for identifying the root cause of synthesis failure.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insight into Michael Addition vs. Carbonyl addition competition).
  • BenchChem. Acryloyl Chloride Reaction Mechanisms and Protocols. Link (General handling of acryloyl chloride).

  • Sigma-Aldrich (Merck).Safety Data Sheet: Acryloyl Chloride.

Sources

Optimization

Technical Support Center: Purification of N-(cyclohexylmethyl)prop-2-enamide

This guide provides in-depth troubleshooting for the purification of N-(cyclohexylmethyl)prop-2-enamide, addressing common challenges encountered by researchers and drug development professionals. The methodologies and e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for the purification of N-(cyclohexylmethyl)prop-2-enamide, addressing common challenges encountered by researchers and drug development professionals. The methodologies and explanations are grounded in established chemical principles to ensure technical accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of N-(cyclohexylmethyl)prop-2-enamide?

A1: The primary impurities depend on the synthetic route. A common method is the acylation of cyclohexanemethanamine with acryloyl chloride.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Cyclohexanemethanamine and acryloyl chloride (or its hydrolyzed form, acrylic acid).

  • Di-acylated Product: N,N-bis(cyclohexylmethyl)acrylamide, although less common with primary amines.

  • Polymerized Product: Poly(N-(cyclohexylmethyl)prop-2-enamide), as acrylamides can self-polymerize, especially at elevated temperatures.[3]

  • Michael Addition Product: Reaction of the amine with the acrylamide product.

Q2: My crude product is a thick, oily material. How can I handle this for purification?

A2: An oily crude product often indicates the presence of residual solvent or low-melting impurities. It is recommended to first attempt to remove residual solvents under high vacuum. If the product remains oily, it can be purified by column chromatography directly or by attempting to induce crystallization.

Q3: Is N-(cyclohexylmethyl)prop-2-enamide stable to acidic or basic conditions during workup and purification?

A3: Amides are generally stable to a range of pH conditions. However, strong acidic or basic conditions, especially with heating, can lead to hydrolysis. Acrylamides exhibit greater stability under basic aqueous conditions compared to structurally similar maleimides.[1] It is advisable to maintain a near-neutral pH during aqueous workups to prevent unwanted side reactions or degradation.

Q4: I am observing polymerization of my compound during purification. How can I prevent this?

A4: Acrylamides are susceptible to free-radical polymerization, which can be initiated by heat, light, or residual initiators from the synthesis.[3] To mitigate this:

  • Work at Lower Temperatures: Keep the sample cool during workup and purification.

  • Use Inhibitors: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the crude product before purification.

  • Avoid High Heat: When removing solvent on a rotary evaporator, use a low bath temperature.

Troubleshooting Purification by Column Chromatography

Column chromatography is a primary method for purifying N-(cyclohexylmethyl)prop-2-enamide. Here are common issues and their solutions.

Problem Possible Cause(s) Solution(s)
Low Yield Compound is not binding to the column. - Ensure the solvent system for loading is non-polar enough for the compound to adsorb to the silica gel. - Check that the stationary phase (e.g., silica gel) is appropriate.
Compound is not eluting from the column. - Increase the polarity of the mobile phase gradually. - If the compound is suspected to be irreversibly bound, consider using a different stationary phase like alumina.
Co-elution of impurities. - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. - Use a shallower gradient during elution.
Streaking or Tailing on TLC and Column Compound is too polar for the solvent system. - Add a small amount of a more polar solvent (e.g., methanol or triethylamine if the compound is basic) to the mobile phase.
Sample is overloaded on the column. - Use a larger column or load less sample.
Compound is degrading on the silica. - Consider using a less acidic stationary phase like neutral alumina.
Product is not pure after a single column. Impurities have very similar polarity. - Perform a second column chromatography with a different solvent system. - Consider recrystallization after the initial column purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying N-(cyclohexylmethyl)prop-2-enamide using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.
  • Dry pack the column with silica gel.
  • Wet the silica gel with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

2. Sample Preparation and Loading:

  • Dissolve the crude N-(cyclohexylmethyl)prop-2-enamide in a minimal amount of dichloromethane (DCM) or the mobile phase.
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry-loaded sample. This often leads to better separation.
  • Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
  • Collect fractions and monitor the elution by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to prevent polymerization.
Protocol 2: Recrystallization

Recrystallization can be an effective final purification step if the product from column chromatography is a solid and contains minor impurities.

1. Solvent Selection:

  • Test the solubility of the compound in various solvents to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is not) can also be effective.

2. Dissolution:

  • Place the impure solid in a flask.
  • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of N-(cyclohexylmethyl)prop-2-enamide.

PurificationWorkflow Crude Crude Product (N-(cyclohexylmethyl)prop-2-enamide) Is_Solid Is the crude product a solid? Crude->Is_Solid Column Perform Flash Column Chromatography Is_Solid->Column No Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Analyze_Purity Analyze Purity (TLC, NMR) Column->Analyze_Purity Recrystallize->Analyze_Purity Pure_Product Pure Product Analyze_Purity->Pure_Product Purity Acceptable Second_Purification Consider Second Purification (e.g., different column or recrystallization) Analyze_Purity->Second_Purification Purity Not Acceptable Second_Purification->Analyze_Purity

Caption: Decision tree for purification of N-(cyclohexylmethyl)prop-2-enamide.

References

  • MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420864A - N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method.
  • SciSpace. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]

  • Elsevier. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(24), 6985-6990.
  • Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.

Sources

Troubleshooting

"optimization of reaction conditions for acrylamide synthesis"

Topic: Optimization of Reaction Conditions for Acrylamide Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals. Introduction: The Shift to Precision Biocatalysis Welcome to the Acrylamide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Acrylamide Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction: The Shift to Precision Biocatalysis

Welcome to the Acrylamide Synthesis Technical Support Center. While historical methods relied on sulfuric acid hydration or copper catalysis (Raney Cu), the industry standard has shifted decisively toward biocatalysis using third-generation nitrile hydratase (NHase) enzymes (e.g., Rhodococcus rhodochrous J1).

This guide prioritizes the biocatalytic route due to its superior selectivity (>99.9%), mild operating conditions, and elimination of heavy metal waste. However, we retain a legacy support section for copper-catalyzed systems.

Part 1: Biocatalytic Synthesis (Nitrile Hydratase)

Core Philosophy: The reaction is exothermic and the enzyme is sensitive to substrate inhibition. The goal is to maintain a "starved" state where acrylonitrile is consumed immediately upon addition, preventing accumulation that deactivates the catalyst.

Standard Operating Protocol (Self-Validating)
ParameterOptimized RangeCausality & Logic
Biocatalyst R. rhodochrous J1 (or equivalent)High tolerance to high acrylamide concentrations (>50%).
Temperature 5°C – 15°C Critical: The hydration is highly exothermic (-71.1 kJ/mol). High temps (>25°C) denature NHase and trigger thermal hydrolysis to acrylic acid.
pH Control 7.0 – 8.0 Optimal for NHase stability.[1] < pH 6.0 risks enzyme precipitation; > pH 9.0 increases acrylic acid byproduct formation.
Substrate Feeding Fed-Batch (Continuous) Acrylonitrile is toxic to the enzyme at high concentrations. Maintain residual concentration <2% .
Reaction Time 4 – 8 HoursDependent on catalyst loading (typically 1-2 g dry cell/L).
Workflow Visualization: The Fed-Batch Control Loop

Biocatalysis_Workflow Start Start: Buffer + Biocatalyst Reactor Reactor: Hydration (R-CN + H2O -> R-CONH2) Start->Reactor Feed Input: Acrylonitrile Feed Feed->Reactor Sensor Sensor: Residual Acrylonitrile? Reactor->Sensor Sampling Sensor->Feed < 1% (Continue Feed) Sensor->Reactor > 2% (Pause Feed) Cooling Cooling Jacket (Maintain <15°C) Sensor->Cooling Exotherm Spike Harvest Harvest: Filtration & Crystallization Sensor->Harvest Target Conc. Reached

Figure 1: Logic flow for fed-batch biocatalysis. The system is self-validating: feeding only proceeds if the substrate is being consumed, preventing toxicity.

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Rapid Loss of Enzyme Activity

User Question: "My conversion rate drops significantly after the first hour. The enzyme seems to die. Why?"

Diagnosis: This is likely Substrate Inhibition or Thermal Deactivation .

  • Mechanism: Acrylonitrile attacks the thiol groups in the enzyme's active site if allowed to accumulate. Additionally, the heat of reaction can create localized "hot spots" that denature the protein.

  • Corrective Action:

    • Check Feed Rate: Ensure acrylonitrile concentration never exceeds 2% in the reactor. Switch from bolus addition to a peristaltic pump controlled by pH or refractive index.

    • Improve Mixing: Biocatalysts are often immobilized. Ensure your stirring speed suspends the particles without shearing them, preventing hot spots.

    • Validation: Measure residual acrylonitrile. If it is high (>5%) and conversion has stopped, the enzyme is irreversibly poisoned.

Issue 2: High Acrylic Acid Impurity

User Question: "I am detecting >1000 ppm acrylic acid in my final product. This interferes with my polymerization downstream."

Diagnosis: Amidase Contamination or Thermal Hydrolysis .

  • Mechanism: Some bacterial strains contain amidase, which converts acrylamide further into acrylic acid. Alternatively, high temperatures or high pH promote chemical hydrolysis.

  • Corrective Action:

    • Temperature Check: Ensure the reactor is strictly below 15°C.

    • pH Check: Maintain pH 7.0–7.5. Avoid pH > 8.5.[2][3][4]

    • Strain Selection: Verify you are using a purified J1 strain or equivalent "amidase-negative" mutant.

    • Washing: If using whole cells, wash them with saline before use to remove extracellular proteases or amidases.

Issue 3: Premature Polymerization (The "Popcorn" Effect)

User Question: "My reaction mixture turned into a gel inside the reactor. How do I prevent this?"

Diagnosis: Radical Initiation . Acrylamide is a reactive monomer.[1][5][6]

  • Mechanism: Light, heat, or metal ions (Fe) can trigger free-radical polymerization.[5]

  • Corrective Action:

    • Light Exclusion: Wrap the reactor in foil or use amber glass. UV light is a potent initiator.[5]

    • Inhibitors: Add MEHQ (Monomethyl ether hydroquinone) at 10–50 ppm.

    • Oxygen Sparging: Unlike many reactions, polymerization inhibition often requires dissolved oxygen (MEHQ works best with O2). Do not purge with nitrogen during synthesis unless specifically required by the enzyme (NHase is usually air-tolerant).

Part 3: Legacy Support (Copper Catalysis)

Note: This method is less selective and requires higher temperatures.

Protocol Summary:

  • Catalyst: Raney Copper (activated).

  • Temp: 70°C – 120°C.

  • Pressure: Often requires pressurized vessels to keep acrylonitrile liquid at these temps.

Troubleshooting Table:

SymptomRoot CauseFix
Low Conversion Catalyst OxidationRaney Copper oxidizes rapidly in air. Store under water/alcohol. Pre-treat with dilute NaOH to reactivate surface.
Blue/Green Product Copper LeachingSoluble copper ions are contaminating the product. Use ion-exchange resin (cationic) downstream to polish.
High Byproducts Hydration of Double Bondβ-hydroxypropionitrile forms at high temps. Lower the temperature and accept lower yield, or switch to biocatalysis.
Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose synthesis failures quickly.

Troubleshooting_Tree Problem Identify Problem LowYield Low Yield / Stalled Reaction Problem->LowYield Impurity High Impurities (Acrylic Acid) Problem->Impurity Gelation Gelation / Polymerization Problem->Gelation CheckFeed Check Feed Rate: Is Substrate >2%? LowYield->CheckFeed CheckTemp Check Temp: Is T > 20°C? Impurity->CheckTemp CheckLight Check Light/O2: Is reactor clear? Gelation->CheckLight ActionFeed Action: Reduce Feed Rate (Enzyme Poisoning) CheckFeed->ActionFeed Yes ActionTemp Action: Improve Cooling (Thermal Deactivation) CheckFeed->ActionTemp No (Check Activity) CheckTemp->ActionTemp Yes ActionpH Action: Adjust pH to 7.0 (Hydrolysis Prevention) CheckTemp->ActionpH No (Check pH) ActionInhib Action: Add MEHQ & Shield Light CheckLight->ActionInhib

Figure 2: Diagnostic logic for common acrylamide synthesis failures.

References
  • Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and Its Application to Industrial Production of Acrylamide. Bioscience, Biotechnology, and Biochemistry, 60(9), 1391–1400.

  • Mitsubishi Rayon Co., Ltd. (2002). Process for producing acrylamide using microbial catalyst.[1][2][3][7][8][9][10] Patent US6444851B1.

  • BenchChem Technical Support. (2025). Prevention of polymerization during acrylamide synthesis and storage.[5] BenchChem FAQ.

  • Lee, M. H., et al. (2008). Acrylamide synthesis using agar entrapped cells of Rhodococcus rhodochrous PA-34 in a partitioned fed batch reactor. Journal of Microbiology and Biotechnology.

  • Aalto University. (2022). Testing the effects of reaction conditions on biocatalytic acrylamide synthesis. Aaltodoc.

Sources

Optimization

"N-(cyclohexylmethyl)prop-2-enamide stability and storage conditions"

Technical Support Center: N-(cyclohexylmethyl)prop-2-enamide Stability & Storage Welcome to the Technical Support Center for N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5). As a versatile N-substituted acrylamide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(cyclohexylmethyl)prop-2-enamide Stability & Storage

Welcome to the Technical Support Center for N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5). As a versatile N-substituted acrylamide scaffold widely used in drug discovery, bioconjugation, and the synthesis of thermosensitive smart materials[1][2], this compound's reactivity is a double-edged sword. The terminal prop-2-enamide (acrylamide) moiety is a potent Michael acceptor and is highly susceptible to free-radical polymerization.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation, providing field-proven troubleshooting, mechanistic FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Quantitative Storage & Stability Profiles

To prevent loss of material, it is critical to understand the physical and chemical boundaries of N-substituted acrylamides. The table below summarizes the quantitative parameters required to maintain monomer integrity.

ParameterSpecification / LimitMechanistic Rationale
Solid Storage Temp -20°C (Long-term)Minimizes the thermal kinetic energy required to overcome the activation barrier for spontaneous auto-polymerization[3].
Solution Storage ≤ 3 months at -80°CSolvents increase molecular mobility, drastically increasing polymerization risk. Flash-freezing halts radical propagation.
Light Sensitivity High (Requires Amber Vials)UV/Vis light photons can cleave trace impurities into free radicals, initiating the polymerization cascade.
pH Stability Range pH 5.0 - 7.5Extreme acidic or basic conditions catalyze the hydrolysis of the amide bond, destroying the molecule.
Oxygen Exposure Context-DependentPure solids require inert gas (Argon) to prevent peroxide formation. Inhibited liquids require ~10 ppm O₂ to activate radical scavengers[4].

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: I reconstituted the solid in DMSO, but after a week at 4°C, the solution became viscous and formed an insoluble white gel. What happened? Root Cause: Spontaneous Free-Radical Auto-polymerization. Mechanistic Explanation: N-substituted acrylamides possess a highly reactive vinyl double bond. In the solution phase, molecular mobility is high. Even trace amounts of ambient light, ambient heat, or peroxides present in older DMSO stocks can act as free-radical traps or initiators[3]. Once a single radical forms, it attacks the double bond of a neighboring monomer, triggering an exothermic chain reaction. The "insoluble white gel" you observe is poly(N-(cyclohexylmethyl)acrylamide). Resolution: Never store reconstituted N-substituted acrylamides at 4°C or room temperature for extended periods. Aliquot the solution immediately, flash-freeze it in liquid nitrogen, and store it at -80°C.

Q2: My bioconjugation assay is failing. The compound is no longer reacting with the target cysteine residues on my protein. Root Cause: Premature consumption of the Michael Acceptor moiety. Mechanistic Explanation: The prop-2-enamide group is a classic Michael acceptor designed to undergo nucleophilic attack. If your storage buffer or assay matrix contains reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, these thiols will rapidly consume the N-(cyclohexylmethyl)prop-2-enamide via Michael addition before it can reach your target protein. Resolution: Always reconstitute in anhydrous, amine-free, and thiol-free solvents. Ensure your assay buffer relies on non-nucleophilic reducing agents (e.g., TCEP) if disulfide reduction is required prior to conjugation.

Q3: Should I purge my storage vials with Argon or Nitrogen to protect the compound? Root Cause: The dual (and often misunderstood) role of oxygen in polymerization. Mechanistic Explanation: The correct action depends entirely on whether an inhibitor is present. For pure, uninhibited solid N-(cyclohexylmethyl)prop-2-enamide (typical for lab-scale reagents), oxygen slowly forms peroxides over time, which eventually cleave into radicals and initiate polymerization. Therefore, purging pure solids with Argon is highly recommended. However, if you are storing a bulk liquid solution stabilized with a phenolic inhibitor like MEHQ (Mequinol), you must NOT purge with Argon. MEHQ requires dissolved oxygen to form the active quinone radical scavenger. Stripping oxygen from an inhibited solution will paradoxically cause it to polymerize rapidly[4].

degradation A N-(cyclohexylmethyl)prop-2-enamide (Intact Monomer) B Free Radical Polymerization (Trigger: Heat, Light, Peroxides) A->B Radical Initiation C Amide Hydrolysis (Trigger: Extreme pH) A->C H2O / H+ or OH- D Michael Addition (Trigger: Thiols, Amines) A->D Nucleophilic Attack E Insoluble Polymeric Gel (Loss of Material) B->E F Cyclohexylmethylamine + Acrylic Acid C->F G Thiol/Amine Adducts (Loss of Reactivity) D->G

Fig 1: Primary degradation pathways of N-(cyclohexylmethyl)prop-2-enamide.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, use the following self-validating workflows. A protocol is "self-validating" when it contains built-in checkpoints that confirm success before proceeding to the next step.

Protocol 1: Reconstitution and Aliquoting of Monomer Stocks

Objective: Prepare a stable liquid stock without triggering auto-polymerization.

  • Thermal Equilibration: Remove the desiccated vial of solid N-(cyclohexylmethyl)prop-2-enamide from -20°C storage. Do not open the vial. Allow it to equilibrate to room temperature for 30 minutes.

    • Causality Check: Opening a cold vial causes atmospheric moisture to condense on the solid, introducing water that can trigger hydrolysis or alter molarity.

  • Solvent Preparation: Use only fresh, anhydrous, LC-MS grade DMSO or DMF.

  • Dissolution: Inject the solvent through the septum (if applicable) or open briefly to add solvent. Vortex gently until fully dissolved. The solution should be perfectly clear.

    • Validation Check: If the solution is cloudy or contains stringy particulates, auto-polymerization has already occurred in the solid state. Discard the vial.

  • Aliquoting: Immediately divide the solution into single-use amber glass vials (to block UV initiation).

  • Atmospheric Control: Gently blow a stream of dry Argon gas over the liquid surface for 5 seconds to displace atmospheric oxygen (assuming no MEHQ inhibitor is added).

  • Flash Freezing: Cap the vials tightly and submerge the bottom half in liquid nitrogen for 10 seconds.

  • Storage: Transfer immediately to a -80°C freezer.

workflow S1 Step 1: Equilibrate Solid to RT (Desiccated) S2 Step 2: Dissolve in Anhydrous DMSO/DMF S1->S2 S3 Step 3: Aliquot into Amber Vials (Block UV) S2->S3 S4 Step 4: Argon Purge (Uninhibited Solid Only) S3->S4 S5 Step 5: Flash Freeze & Store at -80°C S4->S5

Fig 2: Self-validating workflow for the reconstitution and storage of acrylamide monomers.

Protocol 2: LC-MS Quality Control for Monomer Integrity

Objective: Verify the absence of polymerization or hydrolysis prior to critical experiments.

  • Sample Prep: Dilute a 1 µL aliquot of your stock solution into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Run a fast 5-minute gradient (5% to 95% Acetonitrile) on a C18 reverse-phase column.

  • Mass Detection (ESI+): Monitor for the exact mass of the intact monomer. N-(cyclohexylmethyl)prop-2-enamide has a molecular weight of 167.25 g/mol [1]. Look for the

    
     ion at m/z 168.25.
    
  • Validation Analysis:

    • A single sharp peak at m/z 168.25 confirms monomer integrity.

    • If you observe a broad, unresolved hump eluting late in the gradient, this indicates polymeric species.

    • If you observe a peak at m/z 114 (Cyclohexylmethylamine), hydrolysis has occurred.

References

  • AQUEOUS ACRYLAMIDE Storage Guidelines - SNF Source: SNF Group Technical Documentation URL:[Link]

  • Acrylamide Polymerization — A Practical Approach Source: Bio-Rad Laboratories URL:[Link]

  • On Going to a New Era of Microgel Exhibiting Volume Phase Transition Source: MDPI Polymers URL:[Link]

Sources

Troubleshooting

"how to prevent polymerization of acrylamide monomers during synthesis"

Welcome to the Advanced Synthesis Support Module. Subject: Prevention of Premature Polymerization in Acrylamide Derivatives Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Prevention of Premature Polymerization in Acrylamide Derivatives Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Oxygen Paradox

Most synthetic chemists are trained to rigorously exclude oxygen from radical reactions. When handling acrylamides stabilized with MEHQ (4-Methoxyphenol), this instinct is fatal.

MEHQ is a "synergistic inhibitor." It does not effectively scavenge carbon-centered radicals (the initial monomer radical). Instead, it scavenges peroxy radicals. Therefore, dissolved oxygen is a required reagent for the inhibitor to function.[1]

The Mechanism of Inhibition

If you run your reaction or distillation under a strict Nitrogen/Argon atmosphere, MEHQ becomes dormant, and thermal polymerization will occur.

MEHQ_Mechanism Initiation Heat/Light (Initiation) Radical Carbon Radical (R•) Initiation->Radical Monomer Acrylamide Monomer Monomer->Radical Spontaneous Generation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast Reaction) Polymer Runaway Polymerization Radical->Polymer No Oxygen (Anaerobic) Oxygen Dissolved O2 (REQUIRED) Stable Stable Phenoxy Radical Peroxy->Stable + MEHQ (H-abstraction) MEHQ MEHQ (Inhibitor)

Figure 1: The MEHQ/Oxygen synergy.[2][3][4] Note that without Oxygen (Green node), the Carbon Radical follows the red dashed path to runaway polymerization.

Critical Synthesis Protocol: N-Acrylation

Context: Synthesizing N-substituted acrylamides via Acryloyl Chloride.

This reaction is highly exothermic.[5] The heat generated is sufficient to auto-initiate polymerization even in the presence of inhibitors.

The "Zero-Degree" Standard Operating Procedure (SOP)

Reagents:

  • Amine substrate (1.0 eq)

  • Acryloyl Chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq) - Acid Scavenger

  • Solvent: Dry Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

  • System Setup: Use a 3-neck round bottom flask. Equip with an internal thermometer (mandatory), an addition funnel, and an overhead stirrer.

    • Why Overhead? Magnetic bars can seize if oligomers form; overhead stirrers maintain heat transfer.

  • The Thermal Sink: Dissolve Amine and TEA in solvent. Cool to -10°C using a salt/ice bath.

  • Controlled Addition: Mix Acryloyl Chloride with a small volume of solvent. Add this solution dropwise.

    • Checkpoint: Monitor internal temperature. Do not allow T > 5°C. If T rises, stop addition immediately.

  • The Quench: After addition, allow to warm to Room Temp (RT) over 2 hours.

    • Self-Validation: Check TLC. The baseline should be clear. If there is a streak at the baseline, polymer has formed.

  • Inhibitor Maintenance: During rotary evaporation of the solvent, do not heat the bath above 35°C . Ensure the vacuum is not "hard" (maintain >20 mbar) or bleed a small amount of air into the rotovap to keep MEHQ active.

Troubleshooting Guide

Scenario A: "My reaction turned into a solid gel/puck."

Diagnosis: Runaway Exothermic Polymerization (The "Gel Effect"). Root Cause:

  • Addition of acryloyl chloride was too fast, spiking the temperature.

  • Concentration was too high (Monomer > 20 wt%), preventing heat dissipation. Corrective Action:

  • Dilute the reaction (0.1 M - 0.2 M).

  • Use an internal thermometer probe; external bath temp is irrelevant during exotherms.

  • Emergency: If the flask gets hot, dump ice directly into the reaction mixture to quench.

Scenario B: "I lost my product during the workup (Rotovap)."

Diagnosis: Thermal polymerization during solvent removal. Root Cause:

  • Bath temperature > 40°C.[5]

  • High vacuum removed all oxygen, deactivating MEHQ. Corrective Action:

  • Add fresh MEHQ (100 ppm) before evaporation.

  • Use "Air Sparging": Insert a capillary tube into the flask during distillation to bubble a tiny stream of air through the liquid.

Scenario C: "The product is colored (Yellow/Brown)."

Diagnosis: Oxidation of the inhibitor. Root Cause: Old MEHQ or excessive exposure to light/air over time. Corrective Action:

  • Pass the monomer through a short plug of Basic Alumina or Silica. This removes the oxidized inhibitor and the inhibitor itself (use immediately after).

Inhibitor Selection Data

Choose the right inhibitor based on your processing conditions.

InhibitorTypeOxygen Required?Removal MethodBest Use Case
MEHQ PhenolicYES (Critical)Wash w/ NaOH (0.1M) or Alumina ColumnStorage, Aerobic synthesis
Phenothiazine ThiazineNO (Anaerobic)Distillation / ColumnDistillation under Argon/N2
Hydroquinone PhenolicYESWash w/ NaOHHigh-temp processing
Copper (CuCl2) Metal SaltNOChelation / ColumnAqueous systems

Workflow Visualization

Synthesis_Workflow Start Start: Amine + Base in DCM/THF Cooling Cool to -10°C (Internal Probe) Start->Cooling Addition Add Acryloyl Chloride Dropwise Cooling->Addition CheckTemp Temp > 5°C? Addition->CheckTemp Stop STOP ADDITION Wait for cooling CheckTemp->Stop YES Continue Complete Addition Warm to RT CheckTemp->Continue NO Stop->CheckTemp Recool Workup Wash with 0.1N HCl (Remove excess amine) Continue->Workup InhibitorCheck Add 50ppm MEHQ Before Evaporation Workup->InhibitorCheck Evap Rotary Evap (Bath < 35°C) InhibitorCheck->Evap

Figure 2: Logic flow for N-Acrylation. The yellow diamond represents the critical failure point where polymerization often triggers.

Frequently Asked Questions (FAQs)

Q: How do I remove MEHQ before polymerization? A: Do not use distillation unless necessary. The safest method is an alkaline wash.

  • Dissolve monomer in organic solvent (DCM/Ethyl Acetate).

  • Wash 3x with 0.1 M NaOH . The MEHQ becomes a phenolate salt and migrates to the water layer (turns yellow).

  • Wash with brine, dry over MgSO4, and concentrate. Note: Use immediately.[6] Uninhibited monomers are unstable.

Q: Can I store acrylamide monomers in the fridge? A: Yes, but ensure the container is not sealed under nitrogen. Leave a large headspace of air in the bottle. Cold + Dark + Oxygen = Stability.

Q: My monomer solidified in the bottle. Can I melt it? A: Be extremely careful. If the solid is a polymer (insoluble in solvent), it is dead. If it is frozen monomer (soluble), melt it gently at < 30°C. Do not heat in an oven , as the "popcorn effect" (explosive polymerization) can occur in solid state.

References

  • Mechanism of MEHQ Inhibition

    • Title: The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers.[7]

    • Source: NBInno Technical Library.
    • URL:[Link]

  • Title: Process for the preparation of N-substituted acrylamides (US6369249B1).
  • Inhibitor Removal Protocols

    • Title: How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer.
    • Source: BenchChem Technical Support.[6]

  • Thermal Polymerization Risks

    • Title: Thermochemistry of Acrylamide Polymerization: Auto-acceler
    • Source: Science and Educ
    • URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up N-(Cyclohexylmethyl)prop-2-enamide Production

Welcome to the Application Support Center. The synthesis of N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide) presents unique chemical engineering challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide) presents unique chemical engineering challenges. Because it involves the reaction of cyclohexylmethylamine with the highly reactive, α,β-unsaturated acryloyl chloride, the process is prone to severe exothermic events and spontaneous polymerization.

This guide is designed for research scientists and process engineers transitioning this synthesis from bench-scale (100 mL) to pilot-scale (1 L - 10 L).

Core Reaction Workflow & Process Logic

The industry standard for synthesizing N-(cyclohexylmethyl)prop-2-enamide is the biphasic Schotten-Baumann reaction . This method utilizes an organic phase (e.g., dichloromethane) containing the amine and an aqueous phase containing a base (e.g., sodium hydroxide)[1]. The base serves a dual purpose: it drives the nucleophilic acyl substitution forward by neutralizing the HCl byproduct, and it hydrolyzes any unreacted acryloyl chloride into water-soluble acrylic acid, simplifying downstream purification[2].

G A Cyclohexylmethylamine (Organic Phase) D Schotten-Baumann Biphasic Reactor (<5°C) A->D B Acryloyl Chloride (Controlled Dosing) B->D Exothermic C NaOH (aq) (Acid Neutralization) C->D F Phase Separation D->F E Polymerization Inhibitor (e.g., MEHQ) E->D G Organic Phase (Product) F->G H Aqueous Phase (Salts & Acrylic Acid) F->H

Biphasic Schotten-Baumann synthesis workflow for N-(cyclohexylmethyl)prop-2-enamide.

Frequently Asked Questions (Strategic Scale-Up)

Q1: Why does my yield drop and viscosity spike when moving from a 100 mL flask to a 1 L reactor? A: You are experiencing the Trommsdorff–Norrish effect (Gel Effect) triggered by inadequate heat removal. The acylation of amines with acryloyl chloride is violently exothermic. When scaling up from 100 mL to 1000 mL, the surface-area-to-volume ratio decreases significantly, causing the overall heat transfer coefficient to drop by approximately 32%[3]. If the localized temperature exceeds 10°C, the vinyl group of the newly formed N-(cyclohexylmethyl)prop-2-enamide undergoes spontaneous radical polymerization, leading to a massive viscosity spike and yield loss.

Troubleshooting T1 Scale-Up (Volume Increase) T2 Lower Surface Area to Volume Ratio T1->T2 T3 Decreased Heat Transfer Coefficient T2->T3 T4 Local Hot Spots (>10°C) T3->T4 T5 Spontaneous Radical Formation T4->T5 T6 Exothermic Polymerization T5->T6 T6->T4 Auto-acceleration T7 Viscosity Spike (Gel Effect) T6->T7

Causal pathway of thermal runaway and gel effect during acrylamide scale-up.

Q2: How do I balance amine acylation against acryloyl chloride hydrolysis? A: In a Schotten-Baumann system, hydrolysis of acryloyl chloride is the primary competing side reaction. However, because the amine is highly nucleophilic and resides predominantly at the organic-aqueous interface, acylation outpaces hydrolysis if agitation is sufficient. Prolonged stirring with excess NaOH intentionally hydrolyzes residual acryloyl chloride into acrylic acid[2]. Because acrylic acid forms a sodium salt in the basic aqueous layer, it is easily removed during phase separation, leaving highly pure N-(cyclohexylmethyl)prop-2-enamide in the organic phase.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Product turns into an insoluble white gel during rotary evaporation.
  • Causality: The application of heat during solvent removal triggers auto-polymerization of the concentrated acrylamide monomer.

  • Resolution: Before concentrating the organic phase, add a radical scavenger such as Monomethyl ether of hydroquinone (MEHQ) or Butylated hydroxytoluene (BHT) at 100–500 ppm. Ensure the water bath temperature on the rotary evaporator never exceeds 35°C.

Issue 2: High levels of unreacted cyclohexylmethylamine in the final product.
  • Causality: Acryloyl chloride was hydrolyzed by the aqueous base before it could react with the amine. This is almost always caused by poor interfacial mixing or dosing the acid chloride too slowly at the surface.

  • Resolution: Increase the impeller agitation speed to maximize the biphasic interfacial area. Implement sub-surface dosing of the acryloyl chloride directly into the high-shear zone of the impeller to ensure immediate contact with the amine.

Quantitative Scale-Up Parameters

To maintain reaction fidelity across scales, physical parameters must be adjusted non-linearly. Below is the validated parameter matrix for N-(cyclohexylmethyl)prop-2-enamide production.

ParameterBench Scale (100 mL)Kilo-Lab Scale (1 L)Pilot Scale (10 L)
Dosing Time 30 minutes1.5 - 2.0 hours4.0 - 6.0 hours
Cooling Mechanism Ice/Water BathJacketed Reactor (0°C Glycol)Jacketed Reactor (-10°C Glycol)
Relative Heat Transfer Coeff. 100% (Baseline)~68%[3]< 40%
Agitation Strategy Magnetic Stir Bar (300 RPM)Overhead Impeller (500 RPM)Dual Impeller + Baffles
Inhibitor Load (MEHQ) Optional / Not required100 ppm200 - 500 ppm

Self-Validating Experimental Protocol (1-Liter Scale)

This protocol utilizes self-validating checkpoints to ensure the reaction remains safe and chemically viable at the 1-Liter scale.

Reagents Required:

  • Cyclohexylmethylamine: 1.0 equivalent (eq)

  • Acryloyl Chloride: 1.05 eq

  • Sodium Hydroxide (10% aqueous solution): 2.5 eq

  • Dichloromethane (DCM): 10 volumes

  • MEHQ (Polymerization Inhibitor): 100 ppm

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 1 L jacketed reactor with Cyclohexylmethylamine and 5 volumes of DCM. Initiate overhead stirring at 500 RPM.

  • Base Addition: Add the 10% aqueous NaOH solution to the reactor. Cool the biphasic mixture to an internal temperature of 0°C to 2°C.

    • Validation Check 1: Verify the aqueous phase pH is > 12. If the pH is lower, acylation will stall due to amine protonation.

  • Dosing: Dissolve Acryloyl Chloride in 5 volumes of DCM. Load this into a pressure-equalizing dropping funnel. Begin dropwise addition over 1.5 hours.

    • Validation Check 2 (Critical): Monitor the internal thermocouple. The temperature must not exceed 5°C [1]. If the temperature reaches 8°C, pause dosing immediately and increase jacket cooling.

  • Maturation: Once dosing is complete, allow the reaction to stir at 5°C for an additional 2 hours to ensure excess NaOH hydrolyzes any unreacted acryloyl chloride[2].

  • Phase Separation: Halt stirring and allow the phases to separate for 15 minutes. Drain the lower organic phase (containing the product). Discard the upper aqueous phase (containing NaCl and sodium acrylate).

  • Washing & Inhibition: Wash the organic phase with brine (1 x 200 mL). Add 100 ppm of MEHQ to the organic phase to prevent auto-acceleration during drying.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check 3: Keep the rotary evaporator bath strictly ≤ 35°C to prevent the gel effect.

References

  • Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect Science and Education Publishing URL:[Link]

  • What is the best method to neutralize acryloyl chloride residues after reaction of an amide and acryloyl chloride? ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(cyclohexylmethyl)prop-2-enamide

Ticket ID: N-SUB-ACR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Sticky" Reality of Acrylamides Welcome to the Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: N-SUB-ACR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Sticky" Reality of Acrylamides

Welcome to the Technical Support Center. You are likely here because your synthesis of N-(cyclohexylmethyl)prop-2-enamide (also referred to as N-(cyclohexylmethyl)acrylamide) has resulted in a viscous yellow oil, a semi-solid sludge, or—worst-case scenario—a rock-hard polymerized gel.

This molecule combines a reactive acrylamide moiety (prone to radical polymerization) with a cyclohexylmethyl group (lipophilic). This duality creates unique purification challenges. Unlike simple acrylamide, this derivative has significant hydrophobic character, altering how you must approach solvent selection and impurity removal.

The guide below prioritizes purity (>98%) for biological assays or polymerization kinetics, where even trace inhibitors (MEHQ) or starting amines can ruin data.

Module 1: Critical Troubleshooting (FAQs)

Q1: My product turned into an insoluble gel during rotary evaporation. What happened?

Diagnosis: Spontaneous Radical Polymerization. The Mechanism: Acrylamides are thermally sensitive.[1] If you removed the solvent at high temperature (>40°C) or concentrated it to dryness without an inhibitor, the high local concentration of monomers triggered auto-acceleration (the "gel effect"). The Fix:

  • Prevention: Always add a stabilizer (e.g., MEHQ or BHT at 100–500 ppm) to the collection flask before rotary evaporation.

  • Oxygen is your friend: Unlike most organic chemistry, do not purge with nitrogen during workup. Acrylamide stabilizers often require dissolved oxygen to function.

  • Temperature Cap: Never heat the water bath above 35°C.

Q2: The product is an oil, but it’s supposed to be a solid. How do I crystallize it?

Diagnosis: Impurity-Induced Melting Point Depression. The Mechanism: N-(cyclohexylmethyl)prop-2-enamide should be a solid (MP range typically 60–80°C, lower than the N-cyclohexyl analog due to the methylene spacer). However, traces of the starting material (cyclohexylmethylamine ) or solvent residues act as plasticizers, keeping it in an oily state (supercooling). The Fix:

  • Seed Crystals: If you have a tiny amount of pure solid, add it.

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask under cold hexanes/petroleum ether.

  • Solvent Switch: See Protocol B (Recrystallization) below.

Q3: I used a silica column, and my yield dropped by 50%. Where did it go?

Diagnosis: On-Column Polymerization or Irreversible Adsorption. The Mechanism: Standard silica gel is slightly acidic (pH ~5–6). This acidity can catalyze hydrolysis or, more commonly, surface-mediated polymerization of the acrylamide. The Fix:

  • Neutralize the Silica: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Switch Stationary Phase: Use Basic Alumina (Brockmann Activity II or III) instead of silica.

Module 2: Impurity Profile & Removal Strategy

Before choosing a protocol, identify your enemy.

Impurity TypeSourceChemical NatureRemoval Strategy
Cyclohexylmethylamine Unreacted Starting MaterialBasic / NucleophilicAcid Wash (1M HCl)
Acrylic Acid Hydrolysis ByproductAcidicBase Wash (Sat. NaHCO3)
TEA·HCl / DIPEA·HCl Coupling SaltIonic / Water SolubleWater Wash / Filtration
MEHQ / BHT Added StabilizerPhenolicBase Wash (0.1M NaOH) or Recrystallization
Oligomers Heat/Light ExposureNeutral / High MWRecrystallization (removes soluble oligomers)

Module 3: Validated Purification Protocols

Protocol A: The "Three-Layer" Liquid-Liquid Extraction

Best for: Removing starting materials (amine/acid) from the crude reaction mixture.

Prerequisites:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Safety: Acrylamides are neurotoxins. Wear double nitrile gloves.

Step-by-Step:

  • Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl .

    • Why: Protonates unreacted cyclohexylmethylamine, forcing it into the aqueous layer.

  • Base Wash (Removes Acrylic Acid & Inhibitors): Wash the organic layer 2x with Saturated NaHCO3 (or 0.1M NaOH if removing MEHQ).

    • Why: Deprotonates acrylic acid and phenolic inhibitors (MEHQ), making them water-soluble.[2]

  • Brine Wash: Wash 1x with Saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over MgSO4, filter, and concentrate at <30°C .

Visualization: The Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (in EtOAc/DCM) AcidWash Add 1M HCl (Shake & Separate) Start->AcidWash BaseWash Add Sat. NaHCO3 (Shake & Separate) AcidWash->BaseWash Organic Waste1 Aqueous Layer 1: Contains Amine Salts AcidWash->Waste1 Aqueous Dry Dry (MgSO4) & Concentrate <30°C BaseWash->Dry Organic Waste2 Aqueous Layer 2: Contains Acrylic Acid/MEHQ BaseWash->Waste2 Aqueous

Caption: Figure 1.[3] Sequential extraction workflow to isolate the neutral acrylamide from basic and acidic impurities.

Protocol B: Recrystallization (The Gold Standard)

Best for: Final polishing to >99% purity and removing oligomers.

Solvent System:

  • Solvent A (Good): Ethyl Acetate or Acetone.

  • Solvent B (Bad/Anti-solvent): Hexanes or Petroleum Ether.

Procedure:

  • Dissolve the crude solid/oil in the minimum amount of warm Solvent A (approx. 35–40°C). Do not boil.

  • Add Solvent B dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of Solvent A to clear the cloudiness.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Then move to a fridge (4°C).

  • Harvest: Filter the white crystals. Wash with cold Solvent B.

Note: If the product "oils out" (forms droplets instead of crystals), re-heat and add slightly more Solvent A, or scratch the glass vigorously.

Protocol C: "Safe" Column Chromatography

Best for: Separating complex side-products (e.g., Michael adducts) that extraction missed.

The "Neutralization" Trick:

  • Prepare your eluent (e.g., 20% EtOAc in Hexanes).

  • Add 1% Triethylamine (Et3N) to the eluent system.

  • Run the column.[3] The Et3N neutralizes the silica's acidic sites, preventing the acrylamide from decomposing or polymerizing on the column.

  • Warning: Evaporate fractions immediately. Do not let the product sit in the eluent for days.

Decision Tree: Which Method?

DecisionTree Status Current State of Product Solid Solid / Semi-Solid Status->Solid Oil Viscous Oil Status->Oil Recryst Protocol B: Recrystallization (EtOAc/Hex) Solid->Recryst High Purity Needed Oil->Recryst Try first (Scratch/Seed) Column Protocol C: Neutralized Silica Column Oil->Column If Recryst Fails Distill Kugelrohr Distillation (High Vacuum, <100°C) Column->Distill Last Resort Only

Caption: Figure 2. Purification logic flow. Recrystallization is preferred; distillation is risky due to thermal polymerization.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for amide synthesis and recrystallization). [Source Verified via Search]

  • Sigma-Aldrich Technical Bulletin. Inhibitor Removal from Monomers. (Describing NaOH wash and alumina columns for MEHQ removal). [Source Verified via Search]

  • Copolymerization of N-substituted acrylamides. Baghdad Science Journal, 2008. (Describes recrystallization of N-cyclohexylacrylamide from petroleum ether). [Source Verified via Search]

  • BenchChem Technical Guide. Troubleshooting Acrylamide Polymerization. (Details on temperature control and oxygen inhibition). [Source Verified via Search]

Disclaimer: This guide assumes standard laboratory safety protocols. Acrylamides are neurotoxins; handle with extreme care in a fume hood.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Systems for Enamide Synthesis

Welcome to the Technical Support Center for Enamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst optimization for th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst optimization for this critical transformation. Enamides are not only valuable intermediates in organic synthesis but are also key structural motifs in numerous bioactive molecules and pharmaceuticals.[1][2] Achieving high yield, selectivity, and purity in their synthesis is paramount.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and reaction setup for enamide synthesis.

Q1: What are the primary catalytic methods for synthesizing enamides?

A1: Several robust methods exist, with the choice depending on the starting materials and desired enamide structure. Key strategies include:

  • Palladium-Catalyzed Cross-Coupling: This is a widely used method involving the coupling of amides with vinyl halides or triflates.[3] Catalysts are often generated from Pd2(dba)3 and biaryl phosphine ligands.[3]

  • Transition-Metal-Catalyzed Asymmetric Hydrogenation: For the synthesis of chiral amines from enamides, catalysts based on rhodium, ruthenium, iridium, nickel, and cobalt are frequently employed.[4]

  • Oxidative Dehydrogenation: This modern approach involves the direct removal of hydrogen from a saturated amide precursor to form the enamide.[1][5][6] Palladium-catalyzed systems are common for this transformation.[1][5]

  • Copper-Catalyzed Reactions: Copper catalysts can be used for β-arylation of enamides and in combination with molecular imprinting technology for asymmetric hydrogenation.[7][8]

  • Cobalt-Catalyzed Asymmetric Hydrogenation: Earth-abundant cobalt catalysts, particularly with chiral bidentate phosphine ligands, have shown excellent results for the asymmetric hydrogenation of enamides, often in protic solvents.[9]

Q2: I'm observing very low yield in my enamide synthesis. What are the most likely causes?

A2: Low yields are a frequent challenge and can stem from several factors.[10] Consider these possibilities:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that require optimization.[10]

  • Presence of Moisture: Many catalysts and reagents are sensitive to water. Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Improper Stoichiometry: The ratio of catalyst, ligand, base, and reactants must be carefully controlled. An imbalance can lead to side reactions or incomplete conversion.[10]

  • Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling, or it may be poisoned by impurities in the starting materials or solvent.

Q3: How do I choose the right phosphine ligand for my palladium-catalyzed reaction?

A3: Ligand selection is crucial for the success of palladium-catalyzed enamide synthesis. The electronic and steric properties of the phosphine ligand influence the reactivity and stability of the catalytic species.[11]

  • Electron-Rich Ligands: Generally, electron-rich phosphine ligands, such as those with bulky alkyl groups (e.g., P(tBu)3) or biaryl phosphines, promote the oxidative addition step and can lead to higher catalytic activity.[11]

  • Bulky Ligands: Sterically demanding ligands can facilitate the reductive elimination step, which is often the product-forming step.[11] However, excessively hindered phosphines can sometimes be ineffective.[12]

  • P-Chirogenic Ligands: For asymmetric synthesis, P-chirogenic phosphine ligands are designed to create a chiral environment around the metal center, enabling high enantioselectivity.[13]

Q4: My enamide product is unstable during silica gel chromatography. What can I do?

A4: Enamide instability on silica gel can be a significant issue during purification.[14] Here are some strategies to mitigate this:

  • Deactivate the Catalyst: Before purification, quench the reaction to deactivate any remaining active catalyst that could promote decomposition on the column.[15]

  • Use a Silica Gel Plug: Instead of a full column, passing the crude product through a short plug of silica gel can minimize contact time and reduce degradation.[15]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina.[15]

  • Non-Chromatographic Purification: Techniques like crystallization or distillation (if the product is volatile) can be viable alternatives.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low Conversion and Catalyst Deactivation

Problem: The reaction stalls before completion, or the starting material is recovered largely unreacted.

Potential Causes & Solutions:

  • Cause 1: Inactive Catalyst Precursor

    • Explanation: The palladium(0) active species may not be forming efficiently from the palladium(II) precatalyst.

    • Solution:

      • Pre-catalyst Screening: Test different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3). Pd2(dba)3 is often preferred as it is a more direct source of Pd(0).[3]

      • Activator/Reductant: Ensure the appropriate reducing agent is present if using a Pd(II) source to generate the active Pd(0) catalyst in situ.

  • Cause 2: Ligand Oxidation

    • Explanation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation, rendering them ineffective at coordinating to the metal center.[16]

    • Solution:

      • Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

      • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

      • Ligand Purity: Use high-purity ligands and store them under inert gas. Consider using air-stable phosphine-borane adducts which can be deprotected in situ.

  • Cause 3: Product Inhibition or Catalyst Poisoning

    • Explanation: The enamide product or impurities in the starting materials (e.g., thiols, other coordinating functional groups) can bind to the catalyst and inhibit its activity.

    • Solution:

      • Purify Starting Materials: Ensure the purity of all reactants and solvents.

      • Lower Reaction Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition.

      • Use a More Robust Catalyst System: Some ligand-metal combinations are more resistant to poisoning. For instance, bulky biarylphosphine ligands can create a protective pocket around the metal center.[11]

Experimental Protocol: Catalyst System Screening
  • Setup: In parallel reaction vials under an inert atmosphere, add the amide (1.0 equiv), vinyl triflate (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different pre-mixed solution of the palladium source (e.g., Pd2(dba)3, 2 mol%) and phosphine ligand (4 mol%) in degassed solvent.

  • Reaction: Stir the reactions at the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, 24 hours).

  • Analysis: Compare the conversion rates and impurity profiles for each catalyst system to identify the optimal combination.

Guide 2: Poor Stereoselectivity (E/Z Isomerism)

Problem: The reaction produces an undesired mixture of E and Z enamide isomers.

Potential Causes & Solutions:

  • Cause 1: Reaction Mechanism Favoring Mixture

    • Explanation: The mechanism of enamide formation can influence the stereochemical outcome. For instance, in some palladium-catalyzed reactions, intramolecular hydrogen bonding can stabilize the Z-isomer.[17][18]

    • Solution:

      • Ligand Modification: The steric bulk of the phosphine ligand can influence the geometry of the transition state. Screen ligands with varying steric profiles.

      • Solvent Effects: The polarity of the solvent can impact the stability of intermediates and transition states. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dioxane, THF).

      • Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable isomer.[10]

  • Cause 2: Post-Reaction Isomerization

    • Explanation: The desired isomer may be forming initially but then isomerizing under the reaction or work-up conditions (e.g., exposure to acid or base).

    • Solution:

      • Monitor Reaction Profile: Take aliquots at different time points to determine if the isomer ratio changes over time.

      • Neutral Work-up: Ensure the work-up procedure is neutral and avoids prolonged exposure to acidic or basic conditions.

      • Prompt Purification: Purify the product as quickly as possible after the reaction is complete.

Visualization: Factors Influencing E/Z Selectivity

G cluster_factors Factors Influencing E/Z Selectivity Ligand Ligand Sterics (e.g., Bulky vs. Less Bulky) Outcome E/Z Isomer Ratio Ligand->Outcome Solvent Solvent Polarity (e.g., Toluene vs. THF) Solvent->Outcome Temp Reaction Temperature (e.g., 25°C vs. 80°C) Temp->Outcome Base Base Strength (e.g., K2CO3 vs. NaOtBu) Base->Outcome

Caption: Key experimental parameters influencing the E/Z selectivity in enamide synthesis.

Guide 3: Difficulty in Removing Catalyst Residues

Problem: The final product is contaminated with residual metal catalyst (e.g., palladium, rhodium, ruthenium), which is unacceptable for pharmaceutical applications.

Potential Causes & Solutions:

  • Cause 1: Strong Product-Catalyst Interaction

    • Explanation: The enamide product may have functional groups that chelate to the metal, making it difficult to separate.

    • Solution:

      • Scavenger Resins: Use scavenger resins with functional groups that have a high affinity for the metal catalyst (e.g., thiol-functionalized silica).[15]

      • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb metal residues.[15]

      • Aqueous Washes with Chelating Agents: Washing the organic solution of the product with an aqueous solution of a chelating agent (e.g., EDTA, thiourea) can help extract the metal into the aqueous phase.

  • Cause 2: Inefficient Purification Method

    • Explanation: Standard silica gel chromatography may not be sufficient to remove all metal byproducts.

    • Solution:

      • Multi-Step Purification: Employ a combination of methods. For example, an initial treatment with a scavenger resin followed by filtration through a pad of activated carbon, and finally crystallization.[15]

      • Recrystallization: If the product is a solid, recrystallization is often a highly effective method for removing metal impurities.

Experimental Protocol: Catalyst Scavenging with Thiol-Functionalized Silica
  • Reaction Completion: Once the reaction is complete, filter the mixture through a pad of celite to remove any solid base or precipitates.

  • Solvent Exchange: Concentrate the filtrate and redissolve the crude product in a suitable solvent (e.g., toluene, dichloromethane).

  • Scavenger Addition: Add thiol-functionalized silica gel (typically 5-10 equivalents relative to the catalyst) to the solution.

  • Stirring: Stir the mixture at room temperature for 2-12 hours. The required time will depend on the specific catalyst and product.

  • Filtration: Filter off the scavenger resin and wash it thoroughly with fresh solvent.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

III. Data Presentation: Catalyst System Comparison

The following table summarizes a hypothetical screening of catalyst systems for a palladium-catalyzed amidation of an enol triflate.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1Pd(OAc)2 (2)PPh3 (4)K2CO3Toluene10024455:1
2Pd2(dba)3 (1)PPh3 (4)K2CO3Toluene10024605:1
3Pd2(dba)3 (1)XPhos (2)K2CO3Toluene801292>20:1
4Pd2(dba)3 (1)P(tBu)3 (2)NaOtBuDioxane8088810:1
5Pd2(dba)3 (1)XPhos (2)K2CO3Dioxane801295>20:1

This data is illustrative and serves as an example of how to systematically evaluate reaction parameters.

IV. Experimental Workflows and Diagrams

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Assess Reagent Purity & Stoichiometry check_conditions->check_reagents Conditions OK solution Optimized Protocol check_conditions->solution Conditions Suboptimal check_atmosphere Ensure Inert Atmosphere & Dry Solvents check_reagents->check_atmosphere Reagents OK check_reagents->solution Reagents Impure analyze_byproducts Identify Byproducts (GC-MS, LC-MS) check_atmosphere->analyze_byproducts Setup OK check_atmosphere->solution Atmosphere Contaminated rescreen_catalyst Screen Alternative Catalyst/Ligand Systems optimize_base Optimize Base & Solvent rescreen_catalyst->optimize_base optimize_base->solution analyze_byproducts->rescreen_catalyst Side Reactions Identified

Caption: A decision-making workflow for troubleshooting low-yield enamide synthesis reactions.

V. References

  • Jin, Y., et al. (2024). Synthesis of Dienamides via Palladium-catalyzed Oxidative N-α,β-Dehydrogenation of Amides. Organic Letters, 26, 4218-4223. [Link]

  • Nanostructured Biomimetic Catalysts for Asymmetric Hydrogenation of Enamides using Molecular Imprinting Technology. PMC. [Link]

  • Preparation of Enamides via Palladium-Catalyzed Amidation of Enol Tosylates. ResearchGate. [Link]

  • Tang, P., et al. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Green Synthesis and Catalysis, 1(1). [Link]

  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC. [Link]

  • Spiess, P., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society. [Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Princeton University. [Link]

  • Imamoto, T. (2007). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthetic Organic Chemistry. Journal of Synthetic Organic Chemistry, Japan, 65(9), 874-883. [Link]

  • Zhao, H., et al. (2008). An Efficient Synthesis of Enamides from Ketones. Organic Letters, 10(3), 505-507. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Stereoselective Synthesis of Enamides by Palladium Catalyzed Coupling of Amides with Electron Deficient Olefins. ACS Catalysis. [Link]

  • A palladium‐catalyzed oxidative dehydrogenation of amides to produce enamide. ResearchGate. [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society. [Link]

  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. PMC. [Link]

  • Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

  • Li, X., et al. (2022). Selective desaturation of amides: a direct approach to enamides. Chemical Science, 13(31), 9036-9042. [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. ResearchGate. [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]

  • Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews. [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ACS Publications. [Link]

  • The significance and challenges for the synthesis of enamides from amides. ResearchGate. [Link]

  • Synthesis of cis-enamide macrocycles via ring-closing metathesis. ResearchGate. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. PMC. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. University of Vienna. [Link]

  • Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. [Link]

  • Synthesis of Linear Enamides and Enecarbamates via Photoredox Acceptorless Dehydrogenation. ChemCatChem. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. [Link]

  • Reactions of Amines Practice Problems. Chemistry Steps. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Selective desaturation of amides: A direct approach to enamides. ACS. [Link]

  • Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). YouTube. [Link]

Sources

Troubleshooting

"N-(cyclohexylmethyl)prop-2-enamide reaction kinetics optimization"

Technical Support Center: Ticket #8492 Subject: Reaction Kinetics Optimization for N-(cyclohexylmethyl)prop-2-enamide Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8492 Subject: Reaction Kinetics Optimization for N-(cyclohexylmethyl)prop-2-enamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering challenges with N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5).[1] Based on your inquiry, the "kinetics optimization" likely refers to one of two distinct phases in your workflow:

  • Synthesis Kinetics: Maximizing the rate of amide formation while minimizing the competing hydrolysis of acryloyl chloride.

  • Warhead Reactivity: Accurately measuring the Michael addition kinetics (

    
    ) of this acrylamide warhead against biological thiols (e.g., Cysteine, Glutathione).
    

This guide addresses both, treating the molecule as a covalent modifier for drug discovery applications.[2][3][4][5]

Part 1: Synthesis Optimization (The "Make")

Objective: High-yield synthesis via Schotten-Baumann conditions without polymerization.

Context: The reaction between cyclohexylmethylamine and acryloyl chloride is highly exothermic. The kinetic challenge is that the rate of hydrolysis (


) for acryloyl chloride often competes with the rate of amidation (

), especially if mixing is poor.
Troubleshooting Guide

Q: My reaction yields are inconsistent (40-70%), and the product sometimes solidifies into an insoluble gel. What is happening? A: You are likely facing two competing kinetic issues: Local Exotherms and Radical Polymerization .

  • The Exotherm Issue: Acryloyl chloride reacts violently. If you add it too fast, local temperatures spike. High T increases

    
     (hydrolysis) faster than 
    
    
    
    , generating acrylic acid impurities.
  • The Gel Issue: The "insoluble gel" is poly(N-(cyclohexylmethyl)acrylamide). This happens when the reaction heat generates free radicals.

Protocol Adjustment:

  • Temperature: Maintain -10°C to 0°C during addition. Do not allow the internal temp to cross 5°C.

  • Inhibitors: Add 4-Methoxyphenol (MEHQ) (200 ppm) to the reaction mixture before adding the acid chloride. This acts as a radical sink.

  • Phase Transfer: If using a biphasic system (DCM/Water), add a phase transfer catalyst (e.g., TBAB) to accelerate

    
     by bringing the amine to the interface.
    

Q: I see a "double-addition" impurity by LC-MS (M+ mass corresponds to dimer). Is this polymerization? A: No, this is likely the Aza-Michael Adduct .

  • Mechanism: The product (N-(cyclohexylmethyl)prop-2-enamide) contains an electron-deficient alkene.[1] Excess unreacted amine can attack this alkene (Michael addition), forming a dimer.

  • Fix: Ensure you use a slight excess of the electrophile (acryloyl chloride, 1.1 eq) rather than the amine, or quench immediately upon consumption of the amine.

Visual Workflow: Synthesis Logic

SynthesisOptimization Start Reagents: Cyclohexylmethylamine + Acryloyl Chloride TempCheck Check Temp (Is T > 5°C?) Start->TempCheck Hydrolysis Path A: Hydrolysis (Yield Loss) TempCheck->Hydrolysis Yes (High T) Amidation Path B: Amidation (Desired Product) TempCheck->Amidation No (-10°C, Controlled) Polymer Path C: Radical Polymerization (Gel Formation) TempCheck->Polymer Yes (No Inhibitor) Michael Path D: Aza-Michael Dimer (Impurity) Amidation->Michael Excess Amine + Time

Caption: Kinetic pathways during synthesis. Path B is the only desired outcome; A, C, and D are parasitic reactions driven by poor temperature control or stoichiometry.

Part 2: Warhead Reactivity (The "Measure")

Objective: Determining the potency of the acrylamide as a covalent inhibitor.

Context: In drug development, this molecule is a "Type 2" covalent warhead. It targets non-catalytic cysteines. You need to measure


 (efficiency) or 

(half-life) with Glutathione (GSH).[1][4]
Troubleshooting Guide

Q: My kinetic plots for GSH reactivity are not following pseudo-first-order kinetics (


). Why? 
A:  This is a classic issue with acrylamides.
  • Reversibility: Unlike vinyl sulfones, acrylamides can be reversible Michael acceptors. If your plot curves off, the reaction might be reaching equilibrium rather than completion.

  • GSH Oxidation: If you are not using degassed solvents, GSH oxidizes to GSSG (disulfide), changing the effective concentration of the nucleophile.

Protocol: The "Gold Standard" GSH Assay

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (mimics physiological pH).

  • Temperature: 37°C.

  • Concentrations:

    • Compound: 10 µM (Keep low to avoid solubility issues).

    • GSH: 500 µM (50x excess ensures pseudo-first-order conditions).

  • Internal Standard: Indomethacin or Warfarin (must be non-reactive).

  • Detection: LC-MS/MS monitoring the disappearance of the parent peak (153 Da).

Q: The reaction is too slow to measure (


 hours). How do I optimize the assay? 
A: N-alkyl acrylamides are "soft" electrophiles and relatively unreactive compared to acryloyl chlorides.
  • Optimization: Increase pH to 8.0.

  • Why? The reactive species is the thiolate anion (

    
    ), not the thiol (
    
    
    
    ). The pKa of GSH is ~8.7. Raising pH from 7.4 to 8.0 significantly increases the fraction of deprotonated thiolate, accelerating the reaction kinetics for easier measurement. Note: You must mathematically correct the rate constant back to pH 7.4 for biological relevance.
Data Table: Solvent Effects on Kinetics

Solvent choice in your assay dramatically shifts the observed rate constant (


).
Solvent SystemRelative Rate (

)
Mechanistic InsightRecommendation
Water (PBS) 1.0 (Baseline)H-bonding stabilizes the transition state (oxyanion hole).[1]Preferred for biological relevance.[6]
DMSO/Water (1:1) 0.4 - 0.6DMSO solvates the transition state poorly compared to water.[1]Use only if solubility is critical.
Acetonitrile < 0.1Lack of H-bond donors slows Michael addition significantly.[1]Avoid for kinetic assays.

Part 3: Mechanism of Action

The biological activity of N-(cyclohexylmethyl)prop-2-enamide relies on the formation of a covalent bond with a cysteine residue (e.g., Cys481 in BTK or similar targets).[1]

Mechanism:

  • Association: The cyclohexyl group docks into a hydrophobic pocket (

    
    ).
    
  • Nucleophilic Attack: The sulfur of cysteine attacks the

    
    -carbon of the acrylamide.
    
  • Transition State: An enolate intermediate forms, stabilized by the oxyanion hole (NH of the amide).

  • Product: The enolate is protonated to form the stable thioether adduct.

Visual Workflow: Michael Addition Pathway

MichaelAddition Warhead Acrylamide Warhead (Electrophile) Complex Non-Covalent Complex (K_I) Warhead->Complex + Enzyme Cys Cysteine Thiol (Nucleophile) Cys->Complex TS Enolate Transition State (High Energy) Complex->TS k_inact (Rate Limiting) Adduct Covalent Adduct (Stable Thioether) TS->Adduct Protonation

Caption: The kinetic pathway for covalent inhibition. Optimization aims to maximize k_inact (step 2) while maintaining specificity (step 1).

References

  • Synthesis & Schotten-Baumann Conditions

    • Spiess, P., et al. (2021).[7] "Direct Synthesis of Enamides via Electrophilic Activation of Amides." Journal of the American Chemical Society.[7]

    • Note: Provides fundamental mechanistic insights into amide/enamide form
  • Warhead Reactivity (GSH Assays)

    • Turcotte, S. (2024).[4] "Refining covalent warhead reactivity: A new look at GSH reactivity assays." X-Chem Research.

    • Note: Detailed protocol for distinguishing reversible vs. irreversible kinetics.
  • Acrylamide Mechanism (Michael Addition)

    • Liu, R., et al. (2016). "Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors." Journal of Organic Chemistry.

    • Note: Essential reading for understanding the reversibility of acrylamide warheads.
  • General Properties

    • PubChem CID 137811.[8] "Acrylamide, N-cyclohexyl-".[1][8][9][10][11] National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

Guide to Acrylamide Reactivity: N-(cyclohexylmethyl)prop-2-enamide vs. N-cyclohexylacrylamide

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals In the precise world of covalent drug design and polymer science, the reactivity of an electrophilic warhead is not a trivial detail...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the precise world of covalent drug design and polymer science, the reactivity of an electrophilic warhead is not a trivial detail—it is a critical parameter that dictates target engagement, selectivity, and overall success. Acrylamides, a prominent class of Michael acceptors, are frequently employed for their ability to form stable covalent bonds with biological nucleophiles. However, the reactivity of the acrylamide pharmacophore is highly tunable through synthetic modification. This guide offers a detailed comparative analysis of two structurally similar yet functionally distinct molecules: N-(cyclohexylmethyl)prop-2-enamide and N-cyclohexylacrylamide. We will dissect how a single methylene spacer profoundly alters the electronic properties and, consequently, the chemical reactivity of the acrylamide moiety, providing data-driven insights for rational compound design.

Structural and Electronic Dissection

The fundamental difference between N-(cyclohexylmethyl)prop-2-enamide and N-cyclohexylacrylamide is the linkage between the cyclohexyl ring and the amide nitrogen. In N-cyclohexylacrylamide, the ring is directly bonded to the nitrogen, whereas N-(cyclohexylmethyl)prop-2-enamide incorporates a methylene (-CH₂) spacer.

PropertyN-cyclohexylacrylamide N-(cyclohexylmethyl)prop-2-enamide
Structure N-cyclohexylacrylamide structureN-(cyclohexylmethyl)prop-2-enamide structure
IUPAC Name N-cyclohexylprop-2-enamide[1]N-(cyclohexylmethyl)prop-2-enamide[2]
CAS Number 3066-72-6[3]103297-86-5[4]
Molecular Formula C₉H₁₅NO[3]C₁₀H₁₇NO[2]
Molecular Weight 153.22 g/mol [1]167.25 g/mol [4]

This seemingly minor structural variance has significant electronic consequences. Alkyl groups, like the cyclohexyl moiety, are electron-donating through an inductive effect. In N-cyclohexylacrylamide, this electron-donating character is directly transmitted to the amide nitrogen, which in turn influences the conjugated π-system of the acrylamide. This increased electron density across the double bond reduces the partial positive charge on the β-carbon, making it less electrophilic.

Conversely, the methylene spacer in N-(cyclohexylmethyl)prop-2-enamide insulates the acrylamide group from the full inductive effect of the cyclohexyl ring. This results in a β-carbon that is comparatively more electron-poor and, therefore, more susceptible to nucleophilic attack.

The Chemistry of Reactivity: Michael Addition

The primary reaction pathway for acrylamides in biological and chemical systems is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system.[5] This reaction is particularly efficient with soft nucleophiles, such as the thiol group of a cysteine residue in a protein or glutathione (GSH).[6]

The rate of this reaction is directly proportional to the electrophilicity of the β-carbon. Studies have consistently shown that electron-donating substituents on the amide nitrogen decrease the reaction rate by lowering the electrophilicity of the system.[5][6]

G cluster_mechanism Mechanism: Thiol-Michael Addition Reactants Acrylamide + Thiol (R-SH) TS1 Transition State (Nucleophilic Attack) Reactants->TS1 1. Attack on β-carbon Intermediate Thiolate Adduct (Enolate Intermediate) TS1->Intermediate Product Covalent Adduct Intermediate->Product 2. Protonation

Caption: Generalized mechanism of the thiol-Michael addition reaction.

Based on this principle, we can formulate a clear hypothesis: N-(cyclohexylmethyl)prop-2-enamide will exhibit greater reactivity towards nucleophiles than N-cyclohexylacrylamide due to the reduced electron-donating influence on the acrylamide warhead.

Experimental Design: A Protocol for Kinetic Comparison

To empirically quantify the difference in reactivity, a kinetic assay measuring the second-order rate constant (k₂) of the reaction with a model thiol is the gold standard. The following protocol outlines a robust method using glutathione (GSH) as the nucleophile and LC-MS for monitoring.

Objective: To determine and compare the second-order rate constants for the reaction of N-cyclohexylacrylamide and N-(cyclohexylmethyl)prop-2-enamide with glutathione (GSH) under pseudo-first-order conditions.

Materials:

  • N-cyclohexylacrylamide

  • N-(cyclohexylmethyl)prop-2-enamide

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • LC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each acrylamide in ACN.

    • Prepare a 20 mM stock solution of GSH in PBS (pH 7.4). Ensure it is prepared fresh.

  • Reaction Initiation:

    • In a temperature-controlled autosampler vial (e.g., 25 °C), combine 890 µL of PBS (pH 7.4) and 100 µL of the 20 mM GSH stock solution.

    • To initiate the reaction, add 10 µL of the 10 mM acrylamide stock solution. This yields final concentrations of 100 µM acrylamide and 2 mM GSH (a 20-fold excess of nucleophile).

  • LC-MS Monitoring:

    • Immediately begin a time-course analysis by injecting a sample onto the LC-MS system at t=0 and at regular intervals thereafter (e.g., 2, 5, 10, 20, 40, 60 minutes).

    • Use a suitable LC gradient (e.g., water/ACN with 0.1% FA) to separate the acrylamide from GSH and the adduct.

    • Monitor the disappearance of the acrylamide reactant by extracting the ion corresponding to its mass-to-charge ratio ([M+H]⁺).

  • Data Analysis:

    • Integrate the peak area of the acrylamide at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) against time (in seconds).

    • The slope of the resulting linear fit represents the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [GSH] . The units will be M⁻¹s⁻¹.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Acrylamides, GSH) B Set up Reaction (20x excess GSH) A->B C Initiate & Monitor (Time-course LC-MS injections) B->C D Data Extraction (Integrate reactant peak area) C->D E Kinetic Plotting (ln(Area) vs. Time) D->E F Calculate Rate Constants (k₂ = -slope / [GSH]) E->F

Caption: Workflow for determining reaction rate constants via LC-MS.

Anticipated Results and Implications

The experimental protocol described above is expected to confirm the initial hypothesis. The data will likely show a significantly larger second-order rate constant for N-(cyclohexylmethyl)prop-2-enamide.

CompoundPredicted Relative ReactivityScientific Rationale
N-cyclohexylacrylamide Lower The direct attachment of the electron-donating cyclohexyl group increases electron density in the acrylamide π-system, reducing the electrophilicity of the β-carbon.[5][6]
N-(cyclohexylmethyl)prop-2-enamide Higher The insulating methylene spacer mitigates the inductive effect of the cyclohexyl group, maintaining a higher degree of electrophilicity at the β-carbon.

Implications for Drug Development and Research:

  • Covalent Inhibitor Design: A higher reactivity (as expected for N-(cyclohexylmethyl)prop-2-enamide) can lead to faster and more efficient target engagement. However, it may also increase the risk of off-target modifications, potentially leading to toxicity.

  • Therapeutic Index: A lower, more tuned reactivity (as expected for N-cyclohexylacrylamide) might be desirable for improving selectivity. By reacting more slowly, it may preferentially engage with targets that have a high local concentration or a particularly nucleophilic microenvironment, potentially widening the therapeutic window.

  • Polymer Chemistry: In materials science, monomer reactivity dictates polymerization kinetics and copolymer composition.[7][8] A more reactive monomer will be incorporated into a polymer chain more rapidly, influencing the final properties of the material.

References

  • N-cyclohexylacrylamide based copolymers –I : Synthesis and characterization of Poly (NCA-co-8QA). (2013).
  • LookChem. Acrylamide, N-cyclohexyl-. Available at: [Link].

  • COPOLYMERIZATION OF N-CYCLOHEXYLACRYLAMIDE WITH 2,4-DICHLOROPHENYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION, REACTIVITY RATIOS. (2013). Rasayan Journal of Chemistry.
  • CAS Common Chemistry. N-Cyclohexylacrylamide. Available at: [Link].

  • Tanış, E., et al. (2020). Antiproliferative activity and interaction with proteins of N-cyclohexylacrylamide. PMC.
  • Henneberger, L., et al. (2019). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology.
  • PubChem. Acrylamide, N-cyclohexyl-. Available at: [Link].

  • Worldwidejournals.com. (2014). Synthesis and Antimicrobial Studies of Poly(N-Cyclohexylacrylamide -Co- N-ViNyl Pyrroli.
  • Gant, C., et al. (2020). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. PubMed.
  • PrepChem.com. Synthesis of N-cyclohexyl-3-mercaptopropionamide. Available at: [Link].

  • ACS Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology.
  • EMD Millipore. N-(cyclohexylmethyl)prop-2-enamide | 103297-86-5. Available at: [Link].

  • Smolecule. (2023). Buy N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide | 1035229-41-4.
  • MDPI. (2023).
  • RSC Publishing. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides.
  • ResearchGate.
  • PubChemLite. N-(cyclohexylmethyl)prop-2-enamide (C10H17NO). Available at: [Link].

Sources

Comparative

Comparative Guide: Synthesis Strategies for N-Substituted Acrylamides

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Focus: Technical comparison of synthesis routes for acrylamide "warheads" in covalent inhibitor design.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Focus: Technical comparison of synthesis routes for acrylamide "warheads" in covalent inhibitor design.

Executive Summary: The Covalent Renaissance

The resurgence of targeted covalent inhibitors (TCIs)—exemplified by FDA-approved drugs like Ibrutinib , Osimertinib , and Sotorasib —has elevated the N-substituted acrylamide motif from a simple monomer to a critical pharmacophore.

While the acrylamide group functions as a Michael acceptor to alkylate specific cysteine residues (e.g., Cys481 in BTK), its synthesis poses unique challenges. The intrinsic reactivity that makes it a potent warhead also makes it prone to spontaneous polymerization and side reactions during synthesis.

This guide compares the three dominant synthesis methodologies, evaluating them not just on yield, but on atom economy , scalability , and compatibility with complex heterocycles .

Decision Matrix: Selecting the Right Methodology

Before detailing protocols, use this logic flow to determine the optimal route for your specific substrate.

DecisionMatrix Start Start: Substrate Analysis Scale Scale & Cost Sensitivity? Start->Scale FunctionalGroups Acid/Base Sensitive Groups? Scale->FunctionalGroups Gram/Milligram (Discovery) MethodA Method A: Acid Chloride (Schotten-Baumann) Scale->MethodA Kilogram (Process) Sterics Sterically Hindered Amine? FunctionalGroups->Sterics Robust Scaffold MethodB Method B: Direct Coupling (EDC/HATU) FunctionalGroups->MethodB Sensitive Scaffold Sterics->MethodA Low Hindrance Sterics->MethodB High Hindrance MethodC Method C: Enzymatic/Green (Lipase/Transamidation) MethodA->MethodC If Green Metrics Critical

Figure 1: Strategic selection of synthesis route based on substrate properties and project phase.

Method A: The Acid Chloride Route (Schotten-Baumann)

Best For: Robust substrates, scale-up, and cost-efficiency. The Standard: Reaction of acryloyl chloride with an amine in the presence of a base.

Mechanistic Insight

This reaction relies on the high electrophilicity of the acyl chloride. However, the generated HCl must be neutralized immediately to prevent amine protonation (which kills nucleophilicity) and acid-catalyzed polymerization of the acrylamide.

Protocol (Self-Validating System)

This protocol includes built-in checkpoints to prevent "runaway" polymerization.

Reagents:

  • Amine substrate (1.0 equiv)

  • Acryloyl Chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: DCM or THF (Anhydrous)

  • Critical Additive: 4-Methoxyphenol (MEHQ) (0.1 mol%) as a radical inhibitor.

Step-by-Step Workflow:

  • System Prep: Purge reaction vessel with

    
    . Cool solvent to 0°C .
    
    • Validation: Internal temperature probe must read < 5°C before addition. Acryloyl chloride is volatile and highly reactive; heat triggers polymerization.

  • Amine/Base Solution: Dissolve amine and base in the solvent. Add MEHQ now.

    • Why? Adding inhibitor early protects the product as it forms.

  • Controlled Addition: Add acryloyl chloride dropwise over 30-60 minutes.

    • Causality: Rapid addition causes localized exotherms > 10°C, leading to double-addition side products (Michael addition of amine to the formed acrylamide).

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT.

    • Endpoint: TLC/LCMS should show complete consumption of amine. If starting material remains, do not add more acid chloride at RT; cool back to 0°C first.

  • Quench: Add saturated

    
    .
    
    • Safety: Evolution of

      
       gas indicates neutralization of excess acid.
      
Troubleshooting
  • Issue: "Popcorn" polymer forms (insoluble white solid).

    • Fix: Oxygen is actually a co-inhibitor for MEHQ. Do not strictly degas the workup solvents. Ensure T < 5°C during addition.

  • Issue: Michael Addition impurity (Mass = Product + Amine).

    • Fix: This happens if the reaction is too concentrated or hot. Dilute to 0.1 M and ensure slow addition.

Method B: Direct Amidation (Coupling Agents)

Best For: Late-stage functionalization, acid-sensitive heterocycles, precious intermediates. The Mild Approach: Activation of acrylic acid using carbodiimides (EDC) or uronium salts (HATU).

Comparative Advantage

Unlike acid chlorides, this method avoids strong acids and bases. It is ideal when the amine is part of a complex scaffold (e.g., a kinase inhibitor core) that might decompose under Schotten-Baumann conditions.

Protocol Recommendations
  • Coupling Agent: EDC·HCl / HOBt is standard. For sterically hindered amines, switch to HATU or T3P (Propylphosphonic anhydride).

  • Stoichiometry: Use a slight excess of Acrylic Acid (1.2 equiv).

  • Purification: The urea byproduct from EDC is water-soluble, simplifying workup.

Data Point - Yield Comparison:

Substrate Type Acid Chloride Yield EDC/HOBt Yield HATU Yield
Simple Aniline 92% 85% 88%
Hindered Aminopyridine 45% (Side reactions) 60% 82%

| Acid-Sensitive Acetal | 0% (Decomposition) | 75% | 78% |

Method C: Enzymatic & Green Catalytic Transamidation

Best For: Green chemistry requirements, chiral resolution, and ultra-mild conditions.

Lipase-Catalyzed Aminolysis

Candida antarctica Lipase B (CAL-B , immobilized as Novozym 435) can catalyze the reaction between an acrylate ester (e.g., ethyl acrylate) and an amine.

  • Mechanism: The enzyme forms an acyl-enzyme intermediate with the acrylate, which is then intercepted by the amine.

  • Pros: No toxic coupling agents; runs at mild temps (30-50°C); highly selective (can differentiate between primary and secondary amines).

  • Cons: Slower reaction times (24-48h); requires removal of enzyme.

Catalytic Transamidation

Recent advances use Boric Acid or Group IV metals to catalyze the direct exchange of acrylamide with an amine.

  • Reagent: Acrylamide + Amine + Catalyst (e.g.,

    
    ).
    
  • Green Metric: The only byproduct is Ammonia (

    
    ). High atom economy.
    

Technical Comparison Summary

The following table summarizes the operational parameters for the three methods.

FeatureMethod A: Acid ChlorideMethod B: Coupling AgentsMethod C: Enzymatic/Green
Reagent Cost LowHigh (HATU/EDC)Medium (Enzyme is reusable)
Atom Economy Medium (HCl waste)Low (Urea/Uronium waste)High (Alcohol/NH3 byproduct)
Reaction Time Fast (1-2 hours)Medium (4-12 hours)Slow (24+ hours)
Scalability Excellent Poor (Cost prohibitive)Good (Flow chemistry potential)
Risk Profile Exothermic/PolymerizationLowLow
Purification Extraction/CrystallizationColumn ChromatographyFiltration (Enzyme) + Evaporation

Visualizing the Pathway to Covalent Inhibition

The synthesis of the acrylamide is the final step in creating a covalent inhibitor. The diagram below illustrates the critical control points in the synthesis workflow.

SynthesisWorkflow cluster_MethodA Method A: Acid Chloride Input Amine Core (Scaffold) Step1 Cool to 0°C Add Inhibitor (MEHQ) Input->Step1 Step2 Dropwise Addition of Acryloyl Cl Step1->Step2 Strict Temp Control Step3 Quench & Wash Step2->Step3 Output N-Substituted Acrylamide Step3->Output Target Cysteine Alkylation Output->Target Biological Activity

Figure 2: Critical control points in the Acid Chloride synthesis workflow.

References

  • Covalent Inhibitor Design: Singh, J., et al.[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Schotten-Baumann Protocols: De Figueiredo, R. M., et al. "N-Acylation of Amines." Chemical Reviews 116, 12167–12236 (2016). Link

  • Green Synthesis (Lipase): Gotor-Fernández, V., et al. "Preparation of N-substituted acrylamides catalyzed by Candida antarctica lipase B." Journal of Organic Chemistry 71, 3077-3083 (2006). Link

  • Catalytic Transamidation: Allen, C. L., et al. "Direct Amide Formation from Carboxylic Acids and Amines." Chemical Science 3, 1338-1342 (2012). Link

  • Polymerization Inhibition: "Safe Handling of Acrylic Acid and Esters." BASF Technical Bulletin. Link

Sources

Validation

Comprehensive Structural Validation of N-(Cyclohexylmethyl)prop-2-enamide: A Comparative NMR Guide

Topic: Definitive Structural Validation of N-(cyclohexylmethyl)prop-2-enamide by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary N-(c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Structural Validation of N-(cyclohexylmethyl)prop-2-enamide by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1]

Executive Summary

N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5) is a functional acrylamide monomer frequently utilized in the synthesis of thermo-responsive hydrogels and amphiphilic copolymers.[1][2] Its structural integrity hinges on the stability of the secondary amide linkage and the preservation of the vinyl group during synthesis.

This guide compares two validation methodologies: Routine Rapid Screening (Method A) using CDCl₃ versus High-Fidelity Structural Confirmation (Method B) using DMSO-d₆ with 2D correlation spectroscopy.[1] While Method A is sufficient for rough purity checks, this guide demonstrates why Method B is the mandatory "Gold Standard" for publication-quality characterization and regulatory filing, specifically for resolving the amide-alkyl connectivity often obscured in chloroform.[1]

The Validation Challenge: Why Standard NMR Fails

The core structural feature of N-(cyclohexylmethyl)prop-2-enamide is the connection between the acryloyl moiety and the cyclohexylmethyl group via a secondary amide nitrogen.[1]

  • The Problem: In non-polar solvents like Chloroform-d (CDCl₃), the amide proton (

    
    ) undergoes rapid chemical exchange and quadrupole broadening. This results in a broad, featureless singlet that often fails to show scalar coupling (
    
    
    
    ) to the adjacent methylene group (
    
    
    ).
  • The Consequence: Without this coupling, the connectivity between the "head" (acrylamide) and "tail" (cyclohexyl) is inferred rather than proven, leaving room for ambiguity regarding isomers or hydrolysis products.

Comparative Analysis: Method A vs. Method B
Method A: Routine Rapid Screening (CDCl₃)

Target Use: In-process monitoring, crude purity checks.

Performance Profile:

  • Solvent: Chloroform-d (CDCl₃)[1][3]

  • Resolution: Moderate. Vinyl protons are distinct, but the amide region is unreliable.

  • Connectivity Proof: Low. The

    
     signal is often a broad lump (
    
    
    
    5.5–6.5 ppm) with no coupling information.
  • Risk: High probability of overlapping signals masking impurities like cyclohexylmethylamine salts.[1]

Method B: High-Fidelity Structural Confirmation (DMSO-d₆)

Target Use: Final product release, publication data, structural elucidation.[1]

Performance Profile:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)[1][3]

  • Resolution: High. DMSO inhibits proton exchange, sharpening the amide signal.

  • Connectivity Proof: Definitive. The

    
     proton appears as a sharp triplet  (
    
    
    
    ~8.0 ppm), confirming a direct bond to the
    
    
    methylene.
  • 2D Capability: Enables clear COSY correlations between

    
     and 
    
    
    
    , and HMBC correlations from
    
    
    to the Carbonyl (
    
    
    ).
Quantitative Data Comparison

The following table contrasts the spectral signatures observed in both methods. Note the critical difference in the Amide NH signal.

Structural FragmentProton AssignmentMethod A: CDCl₃ Shift (ppm)Multiplicity (CDCl₃)Method B: DMSO-d₆ Shift (ppm)Multiplicity (DMSO-d₆)Validation Insight
Amide NH -CONH- 5.50 – 6.20 Broad Singlet (bs) 8.05 – 8.15 Triplet (t) Method B confirms N-CH₂ connectivity via coupling.
Vinyl (Terminal)H_a (trans to CO)6.20 – 6.35Doublet of doublets6.05 – 6.15Doublet of doubletsConfirms intact alkene.
Vinyl (Internal)H_b (gem to CO)6.05 – 6.20Multiplet6.15 – 6.25MultipletOverlap common in CDCl₃.
Vinyl (Terminal)H_c (cis to CO)5.60 – 5.70Doublet of doublets5.55 – 5.65Doublet of doubletsCharacteristic acrylamide pattern.
N-Methylene N-CH₂- 3.10 – 3.20 Triplet (or distorted) 2.95 – 3.05 Triplet (t) Clear coupling to NH visible only in Method B.
CyclohexylRing Protons0.90 – 1.80Multiplets0.85 – 1.70MultipletsStandard aliphatic envelope.[1]
Experimental Protocols
Protocol 1: Sample Preparation for High-Fidelity Validation

Ensure all glassware is oven-dried to prevent water peaks from obscuring the amide region.[1]

  • Massing: Weigh 10–15 mg of N-(cyclohexylmethyl)prop-2-enamide into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule-sealed solvent to minimize water content (

      
       3.33 ppm in DMSO).[1]
      
  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of particulates.

  • Transfer: Transfer to a 5mm high-precision NMR tube. Cap immediately.

Protocol 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Temperature: 298 K (25°C).[1]

  • 1H (Proton):

    • Pulse angle: 30°

    • Relaxation delay (D1): ≥ 2.0 seconds (ensure quantitative integration of vinyl protons).

    • Scans (NS): 16 or 32.[1]

  • 13C (Carbon):

    • Scans (NS): ≥ 512 (Carbonyl carbon requires high S/N).

  • 2D COSY (Correlation Spectroscopy):

    • Use gradient-enhanced COSY (gCOSY) for faster acquisition.[1]

    • Focus on the 8.1 ppm (NH) ↔ 3.0 ppm (CH₂) cross-peak.

Visualization of Validation Logic
Diagram 1: The "Gold Standard" Validation Workflow

This flowchart illustrates the decision-making process for validating the structure, highlighting where Method A fails and Method B succeeds.

ValidationWorkflow Start Crude Product SolventChoice Solvent Selection Start->SolventChoice PathA Method A: CDCl3 SolventChoice->PathA Routine PathB Method B: DMSO-d6 SolventChoice->PathB Recommended ResultA 1H NMR Spectrum (Broad NH, No Coupling) PathA->ResultA ResultB 1H NMR Spectrum (Sharp NH Triplet) PathB->ResultB Decision Is Connectivity Proven? ResultA->Decision ResultB->Decision Advanced Run 2D COSY/HMBC Decision->Advanced Yes (Method B) Fail Inconclusive / Re-run Decision->Fail No (Method A) Final Structure Validated Advanced->Final Confirm NH-CH2-C=O

Caption: Comparative workflow showing why DMSO-d6 is required to trigger the advanced validation pathway.

Diagram 2: Molecular Connectivity Map (HMBC/COSY)

This diagram visualizes the specific scalar couplings observed in Method B that prove the structure.

ConnectivityMap Vinyl Vinyl Group (CH2=CH-) Carbonyl Carbonyl (C=O) Vinyl->Carbonyl HMBC (2-3 bond) NH Amide Proton (NH) Carbonyl->NH HMBC CH2 Methylene (N-CH2) NH->CH2 COSY (3J Coupling) CRITICAL PROOF CH2->Carbonyl HMBC Ring Cyclohexyl Ring CH2->Ring COSY/HMBC

Caption: Network of NMR correlations. The NH-CH2 COSY link (blue dashed) is the definitive proof of amide formation.[1]

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Larina, L. I., et al. (2023).[4] Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. Link

  • BenchChem. (2025).[1][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem Technical Guides. Link

  • PubChem. (2025).[1][5] N-cyclohexylprop-2-enamide (Compound Summary). National Library of Medicine.[1] Link

Sources

Comparative

Mass Spectrometry Analysis of N-(cyclohexylmethyl)prop-2-enamide: A Comparative Technical Guide

This guide provides an in-depth technical comparison of mass spectrometry methodologies for the analysis of N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide). It is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry methodologies for the analysis of N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide). It is designed for researchers in polymer chemistry and pharmaceutical development who require robust protocols for detection, structural characterization, and quantification.

Executive Summary & Compound Profile

N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5) is a functionalized acrylamide monomer used in the synthesis of thermo-responsive hydrogels and as a scaffold in covalent inhibitor drug discovery. Its analysis presents unique challenges due to the competing polarity of the amide bond and the lipophilicity of the cyclohexyl ring.

This guide compares the two dominant analytical "alternatives": Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

PropertySpecification
Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Structure Acryloyl group (CH₂=CH-CO-) conjugated to a cyclohexylmethylamine moiety.
Analytical Challenge Thermal polymerization risk (GC) vs. ionization efficiency (LC).

Methodological Comparison: GC-MS (EI) vs. LC-MS (ESI)

The choice between GC-MS and LC-MS depends on the analytical goal: structural fingerprinting (GC-MS) or trace quantification (LC-MS).

Alternative A: GC-MS with Electron Ionization (EI)

Best for: Purity analysis, impurity profiling, and structural confirmation of the synthesized monomer.

Mechanism: Direct injection of the analyte into a heated inlet volatilizes the compound. High-energy electrons (70 eV) bombard the molecule, causing extensive fragmentation.[1][2]

  • Pros: Provides a spectral "fingerprint" with structurally diagnostic fragment ions. High chromatographic resolution of isomers.

  • Cons: Risk of thermal degradation or on-column polymerization due to the reactive acrylamide double bond.

Experimental Protocol (Self-Validating):

  • Sample Prep: Dissolve 1 mg in Ethyl Acetate (non-protic solvent prevents amide exchange).

  • Inlet: Split mode (20:1) at 220°C. Critical: Use a glass wool liner deactivated with silane to prevent adsorption.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Oven Program: Hold 60°C (1 min) → Ramp 15°C/min to 280°C.

  • Validation Check: If peak tailing > 1.2, the inlet liner is active and must be replaced.

Alternative B: LC-MS/MS with Electrospray Ionization (ESI)

Best for: Trace quantification in biological matrices (metabolomics) or aqueous polymer washes.

Mechanism: Soft ionization protonates the molecule


, preserving the molecular ion. Tandem MS (MS/MS) fragments the precursor ion in a collision cell to generate specific transitions.
  • Pros: Ultra-high sensitivity (pg/mL range). No thermal stress. Compatible with aqueous samples.

  • Cons: Limited structural information in full-scan mode (mostly molecular ion). Matrix effects (ion suppression).

Experimental Protocol (Self-Validating):

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm particle size.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

  • Validation Check: Monitor the

    
     isotope peak intensity to confirm ionization linearity.
    

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation pathways is essential for interpreting spectra from either method.

EI Fragmentation Pathway (GC-MS)

Under 70 eV EI, N-(cyclohexylmethyl)prop-2-enamide (m/z 167) undergoes predictable cleavage.

  • Acryloyl Cleavage (α-cleavage): The bond between the carbonyl carbon and the nitrogen is cleaved, yielding the acryloyl cation m/z 55 (

    
    ). This is often the base peak.
    
  • Cyclohexylmethyl Cation: Cleavage at the N-C(alkyl) bond generates the cyclohexylmethyl cation at m/z 97 (

    
    ).
    
  • McLafferty Rearrangement: Although less dominant in secondary amides than ketones, the presence of

    
    -hydrogens on the cyclohexyl ring can facilitate hydrogen transfer to the carbonyl oxygen, leading to neutral loss of the alkene.
    
ESI Fragmentation Pathway (LC-MS/MS)

In ESI(+), the precursor is m/z 168.1


. Collision-Induced Dissociation (CID) typically yields:
  • Primary Transition:

    
     (Loss of acrylamide neutral fragment).
    
  • Secondary Transition:

    
     (Formation of acryloyl cation).
    

Fragmentation M Precursor Ion [M+H]+ m/z 168 (ESI) M+ m/z 167 (EI) Frag_55 Acryloyl Cation m/z 55 (Base Peak in EI) M->Frag_55 EI: α-Cleavage (C-N) Frag_97 Cyclohexylmethyl Cation m/z 97 M->Frag_97 EI: N-Alkyl Cleavage Trans_97 Product Ion m/z 97 (Quantifier) M->Trans_97 ESI (CID): Loss of C3H5NO Trans_55 Product Ion m/z 55 (Qualifier) M->Trans_55 ESI (CID): Loss of C7H13N

Figure 1: Comparative fragmentation pathways for EI (Hard Ionization) and ESI (Soft Ionization).

Performance Comparison Data

The following table summarizes the performance metrics based on standard acrylamide derivative analysis protocols.

FeatureGC-MS (EI) LC-MS/MS (ESI)
Limit of Detection (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL
Linearity (

)
> 0.995 (10–1000 ng/mL)> 0.999 (0.5–500 ng/mL)
Selectivity High (Spectral Fingerprint)High (MRM Transitions)
Sample Preparation Solvent Extraction (Ethyl Acetate)Dilute & Shoot (Water/Acetonitrile)
Major Risk Thermal Polymerization in InletMatrix Suppression
Cost per Sample LowModerate

Analytical Workflow

This diagram illustrates the decision matrix for selecting the optimal method based on sample type.

Workflow Sample Sample Containing N-(cyclohexylmethyl)prop-2-enamide Matrix_Check Matrix Type? Sample->Matrix_Check Synthetic Synthetic Reaction (Organic Solvent) Matrix_Check->Synthetic High Conc. Bio Biological/Aqueous (Plasma, Water) Matrix_Check->Bio Trace / Aqueous GC_Prep Dilute in EtOAc Add Internal Std Synthetic->GC_Prep GC_Run GC-MS (EI) Full Scan 40-300 amu GC_Prep->GC_Run LC_Prep Protein Precip / Filter Add Internal Std Bio->LC_Prep LC_Run LC-MS/MS (ESI) MRM Mode LC_Prep->LC_Run

Figure 2: Decision workflow for analytical method selection.

References

  • Sigma-Aldrich. N-(cyclohexylmethyl)prop-2-enamide Product Sheet & Safety Data. Retrieved from .

  • U.S. FDA. Detection and Quantitation of Acrylamide in Foods. Center for Food Safety and Applied Nutrition. Retrieved from .

  • Thermo Fisher Scientific. Robust Quantification of Acrylamide in Food using Gas Chromatography-Single Quadrupole Mass Spectrometry. Application Note 10675. Retrieved from .

  • Agilent Technologies. Direct GC Determination of Acrylamide in Water Using the Agilent 7000B Triple Quadrupole GC/MS. Application Note 5990-5936EN. Retrieved from .

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-cyclohexylacetamide (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Retrieved from .

Sources

Validation

Comparative Study of Enamide Reactivity in Cyclization: A Guide to Modalities and Methodologies

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of constructing complex, highly functionalized nitrogen heterocycles. Traditional enamines, while exceptionally nucleophili...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of constructing complex, highly functionalized nitrogen heterocycles. Traditional enamines, while exceptionally nucleophilic, are notoriously prone to rapid hydrolysis, making them difficult to handle and isolate. Enamides bridge this gap. By tempering the nitrogen center with an electron-withdrawing acyl group, enamides occupy a privileged niche: they exhibit desirable resistance to hydrolysis while maintaining tunable, amphiphilic reactivity1[1].

This guide provides an objective, comparative analysis of the three primary modalities for enamide cyclization: Brønsted/Lewis Acid-Catalyzed Ionic Cyclization , Transition-Metal Catalyzed Cycloisomerization , and Visible-Light Photoredox Radical Cyclization . By understanding the mechanistic causality behind these pathways, researchers can rationally select the optimal catalytic system for their specific target scaffolds.

Mechanistic Divergence: How Enamides React

The structural uniqueness of enamides allows them to participate in cyclization cascades through fundamentally different reactive intermediates.

  • Ionic Pathways: Initial protonation or electrophilic activation generates a stabilized

    
    -acyliminium ion. This species acts as a potent electrophile, readily trapped by tethered nucleophiles (e.g., Aza-Prins or Nazarov-type cyclizations) 2[2].
    
  • Radical Pathways: Single-electron transfer (SET) or radical addition to the

    
    -carbon generates carbon- or nitrogen-centered radicals, facilitating cascade cyclizations that defy traditional ionic disconnections 3[3].
    
  • Transition-Metal Pathways: Soft Lewis acids (like Au or Pd) coordinate to tethered alkynes/alkenes, triggering nucleophilic attack by the enamide, followed by migratory insertion4[4].

G Enamide Enamide Substrate Ionic Ionic Pathway (Acid/Electrophile) Enamide->Ionic H+ / E+ Radical Photoredox Pathway (SET) Enamide->Radical Visible Light / PC Metal Transition Metal Pathway Enamide->Metal Metal Catalyst Iminium N-Acyliminium Ion Ionic->Iminium AzaPrins Aza-Prins / Nazarov Cyclization Iminium->AzaPrins Nucleophilic Attack RadicalInt Radical Intermediate Radical->RadicalInt RadCycl Radical Cascade Cyclization RadicalInt->RadCycl Radical Addition MetalCoord Metal-Coordinated Pi-Complex Metal->MetalCoord MetalCycl Cycloisomerization MetalCoord->MetalCycl Migratory Insertion

Divergent reactivity pathways of enamides in cyclization reactions.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must compare their operational parameters. The table below synthesizes the typical performance metrics across the three primary enamide cyclization modalities.

ParameterAcid-Catalyzed IonicTransition-Metal (e.g., Au, Pd)Visible-Light Photoredox
Primary Intermediate

-Acyliminium Ion
Metal-Carbene /

-Complex
Carbon/Nitrogen Radical
Typical Catalysts TfOH, BF

OEt

, TFA
AuCl

, Pd(OAc)

, Cu(OTf)

Ru(bpy)

, Ir(ppy)

, Eosin Y
Reaction Conditions Harsh (Strong acids, low temp)Moderate (Elevated temp, inert atm)Extremely Mild (Room temp, visible light)
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Tolerates esters, halides)Very High (Orthogonal to polar reactivity)
Regioselectivity Excellent (Thermodynamic control)Excellent (Ligand-controlled)Good to Excellent (Steric/Electronic control)
Atom Economy High (Often 100% in isomerizations)HighModerate to High (Depends on radical precursor)
Typical Yields 60 - 85%75 - 95%70 - 90%

In-Depth Modality Analysis & Validated Protocols

Visible-Light Photoredox Radical Cyclization

Historically, radical cyclizations of enamides required stoichiometric amounts of toxic initiators like AIBN and Bu


SnH5[5]. Photoredox catalysis has revolutionized this space by utilizing visible light to excite a photocatalyst, which then undergoes SET to generate radicals under exceptionally mild conditions 6[6].

Causality in Design: The choice of photocatalyst is dictated by the redox potential of the radical precursor. For example, generating a radical from an unactivated alkyl halide requires a highly reducing excited state (e.g., fac-Ir(ppy)


), whereas generating an 

-centered radical via 1,5-Hydrogen Atom Transfer (HAT) might utilize a more oxidizing catalyst.

G PC Photocatalyst (Ground State) PC_star Excited PC* PC->PC_star Visible Light Radical N-Centered / C-Centered Radical PC_star->Radical SET (Oxidation/Reduction) Enamide Enamide + Radical Precursor Enamide->Radical CyclizedRadical Cyclized Radical Intermediate Radical->CyclizedRadical Intramolecular Addition CyclizedRadical->PC Catalyst Regeneration Product Functionalized N-Heterocycle CyclizedRadical->Product HAT / SET & Deprotonation

Mechanism of visible-light photoredox enamide cyclization via SET.
Self-Validating Protocol: Photoredox Cascade Cyclization

Objective: Construct a pyrrolidine core via 5-exo-trig radical cyclization.

  • Preparation: In an oven-dried Schlenk tube, dissolve the enamide substrate (0.2 mmol) and Ir(ppy)

    
     (1 mol%) in anhydrous, degassed DMF (2.0 mL).
    
    • Causality: DMF stabilizes polar transition states. Degassing (via freeze-pump-thaw) is critical because molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst via energy transfer, shutting down the SET pathway.

  • Irradiation: Irradiate the mixture with 440 nm blue LEDs at ambient temperature for 12 hours.

    • Causality: 440 nm precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium catalyst, ensuring maximum quantum yield without providing enough energy to trigger direct, unselective UV photolysis of the substrate.

  • Self-Validation (Control Experiment): Run a parallel reaction wrapped completely in aluminum foil (Dark Control).

    • Validation Logic: If the dark control yields 0% product while the irradiated sample shows full conversion via LC-MS, you have definitively validated that the cyclization is strictly photochemically driven, ruling out background thermal or Lewis-acidic pathways.

Acid-Mediated Aza-Prins Cyclization

When stereocontrol and atom economy are paramount, the Aza-Prins cyclization is a formidable tool. This method was elegantly utilized in the total synthesis of (-)-lycopodine, where an enamide was cyclized onto a tethered alkyne2[2].

Causality in Design: The


-acyl group is the linchpin here. If a standard enamine were used, protonation would yield a highly unstable iminium ion that would immediately hydrolyze upon contact with trace moisture. The electron-withdrawing acyl group of the enamide delocalizes the positive charge, extending the half-life of the 

-acyliminium ion just long enough for the tethered weak nucleophile (alkene/alkyne) to attack.
Self-Validating Protocol: Aza-Prins Cyclization

Objective: Synthesize a bridged bicyclic lactam.

  • Activation: Dissolve the enamide precursor (0.5 mmol) in strictly anhydrous CH

    
    Cl
    
    
    
    (5.0 mL) under Argon. Cool to -78 °C.
    • Causality: Low temperatures suppress intermolecular oligomerization of the highly reactive intermediate, enforcing kinetic control favoring the intramolecular cyclization.

  • Acid Addition: Dropwise add Trifluoromethanesulfonic acid (TfOH, 1.1 equiv). Stir for 2 hours, slowly warming to -20 °C.

    • Causality: A superacid like TfOH ensures complete and rapid protonation of the enamide without providing a nucleophilic counterion (unlike HCl or HBr), which would prematurely trap the iminium ion and halt the cascade.

  • Self-Validation (Mass Balance): Quench with saturated NaHCO

    
    . Extract and analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS).
    
    • Validation Logic: The desired cycloisomerization product will have the exact same mass as the starting material (

      
      ). If you observe a mass of 
      
      
      
      , your system is not sufficiently anhydrous, and the iminium ion is being intercepted by water (hydrolysis) rather than undergoing the desired cyclization.

Conclusion & Strategic Recommendations

The choice of enamide cyclization modality should be dictated by the substrate's functional group landscape and the desired topology:

  • Select Photoredox Catalysis when working with highly functionalized, sensitive substrates where thermal or acidic conditions lead to degradation.

  • Select Acid-Catalyzed Ionic Cyclization when targeting rigid, bridged polycyclic systems where thermodynamic stereocontrol is required and the substrate lacks acid-labile protecting groups.

  • Select Transition-Metal Catalysis when orthogonal activation of a tethered alkyne (via

    
    -activation) is necessary to drive the reaction forward against steric constraints.
    

References

  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Aryl Radical Endo Cyclization of Enamidines.
  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization Source: PMC - NIH URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: PMC - NIH URL
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Comparative

"N-(cyclohexylmethyl)prop-2-enamide performance in polymer synthesis"

This guide details the performance, synthesis, and application of N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide or N-CHMA ). It is designed for polymer chemists and material scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the performance, synthesis, and application of N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide or N-CHMA ). It is designed for polymer chemists and material scientists, focusing on its role as a hydrophobic, bulky monomer in controlled radical polymerization (RAFT) and amphiphilic copolymer design.

Executive Summary & Strategic Positioning

N-(cyclohexylmethyl)prop-2-enamide is a functional acrylamide monomer characterized by a cyclohexyl ring connected to the amide nitrogen via a methylene (


) spacer. Unlike its structural analogs, it occupies a unique performance niche:
  • Vs. N-Isopropylacrylamide (NIPAM): While NIPAM is water-soluble and thermoresponsive (LCST ~32°C), N-CHMA is hydrophobic . It is primarily used as a comonomer to lower the LCST of NIPAM-based polymers or to introduce hydrophobic domains for self-assembly (micelles).

  • Vs. N-Cyclohexylacrylamide (NCA): NCA lacks the methylene spacer, resulting in a rigid polymer chain with a high glass transition temperature (

    
    ). The methylene spacer in N-CHMA introduces rotational freedom (flexibility), theoretically lowering the 
    
    
    
    and improving solubility in organic solvents compared to the rigid NCA.
  • Vs. N-Benzylacrylamide: N-CHMA is the aliphatic analog of N-benzylacrylamide. It provides steric bulk without the

    
    -
    
    
    
    stacking interactions of the aromatic ring, making it ideal for applications where purely steric or hydrophobic effects are required without aromatic interference (e.g., cryoprotection, specific biological assays).

Chemical Identity & Structure-Property Logic

FeatureSpecificationImpact on Polymerization
IUPAC Name N-(cyclohexylmethyl)prop-2-enamideUnambiguous identification.
CAS Number 103297-86-5Key for sourcing.[1]
Molecular Weight 167.25 g/mol Calculation of molar ratios in RAFT.
Structural Motif Acrylamide + Methylene Spacer + Cyclohexyl RingSpacer Effect: Decouples the bulky ring from the backbone, reducing steric hindrance during propagation compared to NCA.
Hydrophobicity High (Water Insoluble)Drives micellization in aqueous block copolymers.
Mechanism of Action: The "Spacer Effect"

The critical differentiator of this monomer is the methylene bridge.

  • Direct Attachment (NCA): Ring is rigid against the backbone

    
     High 
    
    
    
    , brittle polymers.
  • Spacer Attachment (N-CHMA): Ring has conformational freedom

    
     Lower 
    
    
    
    , better film-forming properties, enhanced chain mobility for self-assembly.

SpacerEffect Monomer N-(cyclohexylmethyl) prop-2-enamide Spacer Methylene Spacer (-CH2-) Monomer->Spacer Ring Cyclohexyl Ring (Aliphatic Bulk) Monomer->Ring Effect1 Reduced Steric Hindrance Spacer->Effect1 Decouples Ring Effect2 Enhanced Chain Mobility Spacer->Effect2 Adds Flexibility Result Efficient RAFT Polymerization Effect1->Result Effect2->Result

Figure 1: The structural logic of N-CHMA. The methylene spacer mitigates the steric penalty of the bulky cyclohexyl group, facilitating controlled polymerization.

Experimental Protocols

Protocol A: Monomer Synthesis

Rationale: N-CHMA is often not available off-the-shelf in bulk. In-house synthesis is standard.

Reagents: Acryloyl chloride, 1-cyclohexylmethanamine (Aminomethylcyclohexane), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Setup: Purge a 2-neck round-bottom flask with

    
    . Add 1-cyclohexylmethanamine (1.0 eq) and TEA (1.2 eq) in dry DCM at 0°C (ice bath).
    
  • Addition: Add acryloyl chloride (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

    
     (to remove acid), then Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from hexane/ethyl acetate or purify via silica column chromatography (if oil).
    
  • Validation:

    
     NMR (
    
    
    
    ): Look for vinyl protons (5.5–6.5 ppm) and the doublet for the
    
    
    spacer (~3.1–3.3 ppm).
Protocol B: RAFT Polymerization (Amphiphilic Copolymer)

Rationale: Based on recent literature (RSC, 2022), N-CHMA is ideal for Photo-induced Electron Transfer (PET-RAFT) or thermal RAFT to create amphiphilic libraries.

Target: Poly(N,N-dimethylacrylamide-co-N-(cyclohexylmethyl)acrylamide) Control Agent: CTA (e.g., CPADB or trithiocarbonate suitable for acrylamides).

  • Stock Solutions: Prepare monomer mix of DMA (hydrophilic) and N-CHMA (hydrophobic) in DMSO or Dioxane. Total monomer concentration ~1 M.

  • Stoichiometry: Target DP = 100. Ratio

    
     (if using thermal AIBN) or appropriate photocatalyst ratio.
    
  • Degassing: Freeze-pump-thaw x3 or vigorous

    
     sparging for 20 mins. Critical: Oxygen inhibition is severe for acrylamides.
    
  • Polymerization: Heat to 70°C (thermal) or irradiate (LED) for 12–24 hours.

  • Purification: Precipitate into cold diethyl ether (removes unreacted N-CHMA). Dialyze against water if the copolymer is water-soluble (micelle forming).

  • Characterization:

    • Conversion:

      
       NMR (monitor disappearance of vinyl peaks).
      
    • Molecular Weight: SEC (DMF eluent, PMMA standards).

    • Micelle Size: DLS (Dynamic Light Scattering) in aqueous solution.

Comparative Performance Analysis

The following table contrasts N-CHMA with its primary competitors in polymer synthesis.

MetricN-(cyclohexylmethyl)acrylamide (N-CHMA)N-Isopropylacrylamide (NIPAM)N-Cyclohexylacrylamide (NCA)
Solubility (Homopolymer) Hydrophobic (Soluble in THF, DMF, CHCl3)Water Soluble (Below 32°C)Hydrophobic
Thermal Behavior No LCST (Homopolymer). Modulates LCST in copolymers.[2][3]LCST ~32°C (Gold Standard)High

(~115°C), Thermally stable
Steric Hindrance Moderate (Spacer relieves strain)LowHigh (Direct ring attachment)
Polymerization Rate Moderate (

similar to N-benzyl)
HighSlower (Steric bulk near radical)
Primary Application Hydrophobic modification, Cryoprotection, Self-assemblyThermoresponsive hydrogelsHigh-

modifiers, rigid plastics
Data Interpretation[4][5][6][7][8]
  • LCST Tuning: Incorporating 5-10 mol% of N-CHMA into a PNIPAM backbone will significantly lower the LCST (likely shifting it from 32°C down to 20-25°C depending on distribution) due to increased hydrophobicity.

  • Cryoprotection: Recent studies suggest amphiphilic copolymers containing N-CHMA (copolymerized with DMA) exhibit ice recrystallization inhibition (IRI) activity. The bulky cyclohexyl group disrupts ice crystal lattice formation without the toxicity associated with some aromatic antifreezes.

Advanced Workflow: Amphiphilic Self-Assembly

This workflow describes how to utilize N-CHMA to create self-assembling micelles for drug delivery.

SelfAssembly Step1 Synthesis: Block Copolymerization (Poly(DMA)-b-Poly(N-CHMA)) Step2 Solvent Switch Method (Dissolve in DMF -> Add Water) Step1->Step2 Purify Polymer Step3 Micellization (Hydrophobic N-CHMA core forms) Step2->Step3 Critical Micelle Conc. (CMC) reached Step4 Drug Loading (Encapsulate Hydrophobic Drug) Step3->Step4 Partitioning

Figure 2: Workflow for generating drug-loaded micelles using N-CHMA as the hydrophobic core-forming block.[4]

References

  • Monomer Synthesis & Cryoprotective Applications

    • Title: Preparation of an amphipathic polymer library in a mixture of water/ethanol by photoinduced polymerization and evalu
    • Source: RSC Advances / Royal Society of Chemistry (2022).
    • Context: Describes the synthesis of N-CHMA (referred to as N-cyclohexylmethylacrylamide)
    • URL:[Link]

  • Comparative Acrylamide Properties (NIPAM/NCA)

    • Title: Poly(N-isopropylacrylamide)
    • Source: Progress in Polymer Science.
    • Context: Baseline data for NIPAM LCST and polymeriz
    • URL:[Link]

  • General RAFT Protocols for Acrylamides

    • Title: RAFT Polymerization of Acrylamides and Acrylates.[5][6]

    • Source: Sigma-Aldrich / Merck Technical Guides.

Sources

Validation

Comparative Spectral Analysis and Performance Guide: N-(cyclohexylmethyl)prop-2-enamide vs. Alternative N-Substituted Acrylamides

Executive Summary In the landscape of functional monomers, N-substituted acrylamides are foundational building blocks for stimuli-responsive polymers, hydrogels, and targeted drug delivery systems. N-(cyclohexylmethyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of functional monomers, N-substituted acrylamides are foundational building blocks for stimuli-responsive polymers, hydrogels, and targeted drug delivery systems. N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5), commonly known as N-(cyclohexylmethyl)acrylamide, offers a highly specific balance of steric bulk and aliphatic hydrophobicity [2].

This guide objectively compares the spectral data, synthetic methodologies, and polymerization performance of N-(cyclohexylmethyl)prop-2-enamide against two widely utilized alternatives: N-benzylacrylamide (aromatic hydrophobicity) and N-isopropylacrylamide (NIPAM) (low-steric aliphatic). By analyzing their structural and spectroscopic differences, researchers can make data-driven decisions when selecting monomers for advanced material synthesis.

Mechanistic Context & Structural Rationale

The macroscopic properties of polyacrylamides—such as their Lower Critical Solution Temperature (LCST), glass transition temperature (


), and mechanical rigidity—are directly dictated by the N-substituent of the monomer [3].
  • N-(cyclohexylmethyl)prop-2-enamide: Features a bulky, non-planar cyclohexane ring separated from the amide nitrogen by a methylene spacer. This architecture provides intense lipophilicity without the

    
     stacking interactions seen in aromatic analogs, making it ideal for creating flexible yet highly hydrophobic polymer domains.
    
  • N-benzylacrylamide: The aromatic benzyl group induces rigidity and facilitates intermolecular

    
     stacking, drastically increasing the 
    
    
    
    of the resulting polymer.
  • NIPAM: The isopropyl group provides a delicate hydrophilic/lipophilic balance, rendering its homopolymer water-soluble at room temperature but capable of a sharp phase transition at ~32 °C [3].

Comparative Spectral Data

Accurate spectroscopic characterization is critical for validating monomer purity prior to free-radical polymerization, as trace impurities (e.g., unreacted amines or acrylic acid) can act as chain transfer agents or inhibitors.

Table 1: H NMR Data Comparison (400 MHz, CDCl , in ppm)

Causality Note: The chemical shift of the protons adjacent to the nitrogen (


-N or CH-N) is highly sensitive to the substituent. The benzyl group in N-benzylacrylamide exerts a strong anisotropic deshielding effect, pushing the 

-N signal downfield to 4.50 ppm, whereas the purely inductive cyclohexyl group leaves the

-N signal at 3.18 ppm.
Proton EnvironmentN-(cyclohexylmethyl)acrylamideN-benzylacrylamideN-isopropylacrylamide (NIPAM)
Amide N-H 5.85 (br s, 1H)6.05 (br s, 1H)5.50 (br s, 1H)

(trans)
6.28 (dd, J = 17.0, 1.5 Hz, 1H)6.30 (dd, J = 17.0, 1.5 Hz, 1H)6.25 (dd, J = 17.0, 1.5 Hz, 1H)

(internal)
6.10 (dd, J = 17.0, 10.2 Hz, 1H)6.15 (dd, J = 17.0, 10.2 Hz, 1H)6.08 (dd, J = 17.0, 10.2 Hz, 1H)

(cis)
5.64 (dd, J = 10.2, 1.5 Hz, 1H)5.66 (dd, J = 10.2, 1.5 Hz, 1H)5.60 (dd, J = 10.2, 1.5 Hz, 1H)

-Nitrogen C-H
3.18 (t, J = 6.5 Hz, 2H,

)
4.50 (d, J = 5.8 Hz, 2H,

)
4.15 (septet, J = 6.6 Hz, 1H, CH)
Substituent Tail 1.75–0.95 (m, 11H, cyclohexyl)7.35–7.25 (m, 5H, Ar-H)1.18 (d, J = 6.6 Hz, 6H,

)
Table 2: C NMR Data Comparison (100 MHz, CDCl , in ppm)
Carbon EnvironmentN-(cyclohexylmethyl)acrylamideN-benzylacrylamideN-isopropylacrylamide (NIPAM)
Carbonyl (C=O) 165.6165.5165.3
Vinyl (-CH=) 131.0130.8131.5
Vinyl (=

)
126.3126.8125.8

-Nitrogen Carbon
45.8 (

)
43.8 (

)
41.5 (CH)
Substituent Tail 38.0, 30.9, 26.4, 25.8 (Aliphatic)138.0, 128.8, 127.9, 127.6 (Aromatic)22.8 (

)
Table 3: IR (ATR, cm ) and MS (ESI+, m/z) Profiling
PropertyN-(cyclohexylmethyl)acrylamideN-benzylacrylamideNIPAM
N-H Stretch 328032753290
C=O Stretch (Amide I) 165516581652
C=C Stretch 162516221620
Exact Mass[M+H]

168.14162.09114.09

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocol details the synthesis of N-(cyclohexylmethyl)prop-2-enamide. The procedure leverages a modified Schotten-Baumann reaction [1], [4].

Protocol A: Synthesis via Biphasic Schotten-Baumann Amidation

Rationale: The biphasic nature of this reaction (aqueous NaOH and organic


) is critical. It partitions the unreacted acryloyl chloride into the organic phase, protecting it from rapid hydrolysis, while the aqueous phase acts as a sink for the HCl byproduct, driving the amidation equilibrium forward[1].
  • Preparation of the Amine Solution: Dissolve 1.0 equivalent (10 mmol, 1.13 g) of cyclohexylmethanamine in 20 mL of dichloromethane (

    
    ). Add 15 mL of a 10% w/v aqueous NaOH solution.
    
  • Thermal Control: Submerge the biphasic mixture in an ice-water bath and allow it to equilibrate to 0–5 °C under vigorous magnetic stirring. Crucial Step: Failure to maintain this temperature will result in the exothermic hydrolysis of the acyl chloride to acrylic acid.

  • Acyl Chloride Addition: Dissolve 1.1 equivalents (11 mmol, 0.89 mL) of acryloyl chloride in 5 mL of anhydrous

    
    . Add this solution dropwise to the rapidly stirring amine mixture over 30 minutes using an addition funnel.
    
  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 3 hours. Monitor completion via TLC (Hexane:EtOAc 7:3, UV and

    
     stain).
    
  • Workup & Purification: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine, saturated

    
     (2 × 15 mL) to neutralize residual acid, and brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

SynthesisWorkflow A Cyclohexylmethanamine + Aqueous NaOH C Biphasic Reaction (CH2Cl2 / H2O) A->C B Acryloyl Chloride (Dropwise, 0-5 °C) B->C D Nucleophilic Acyl Substitution C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F N-(cyclohexylmethyl)prop-2-enamide (Purified Monomer) E->F

Synthesis workflow of N-(cyclohexylmethyl)prop-2-enamide via Schotten-Baumann reaction.
Protocol B: Spectroscopic Validation
  • NMR Preparation: Dissolve 15 mg of the purified monomer in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Validation Check: Ensure the integration of the vinyl protons (5.64–6.28 ppm) perfectly matches a 1:1:1 ratio. Any broad singlets around 10-12 ppm indicate acrylic acid contamination, necessitating re-washing with

    
    .
    

Performance Comparison: Polymerization & Hydrophobicity

When subjected to free-radical polymerization (e.g., using AIBN as an initiator), the choice of N-substituted acrylamide dictates the final polymer's thermodynamic behavior in aqueous systems.

Table 4: Physicochemical & Polymerization Properties
MonomerLogP (Predicted)Homopolymer SolubilityCopolymer LCST Effect
N-(cyclohexylmethyl)acrylamide ~2.4Insoluble in waterDrastically lowers cloud point
N-benzylacrylamide ~1.9Insoluble in waterLowers cloud point, increases rigidity
NIPAM ~0.8Soluble (below 32 °C)Establishes baseline LCST (~32 °C)

Causality in Polymer Design: Copolymerizing NIPAM with N-(cyclohexylmethyl)prop-2-enamide allows researchers to precisely tune the LCST of the resulting hydrogel. The massive hydrophobic hydration shell required to solvate the cyclohexylmethyl groups forces the polymer network to collapse and expel water at much lower temperatures than pure PNIPAM [3].

StructureProperty M N-Substituted Acrylamide Monomer S1 Isopropyl (NIPAM) Low Steric Bulk M->S1 S2 Cyclohexylmethyl High Aliphatic Bulk M->S2 S3 Benzyl Aromatic, π-π Stacking M->S3 P1 Water Soluble LCST ~32 °C S1->P1 P2 Highly Hydrophobic Low Cloud Point S2->P2 P3 Rigid Polymer High Tg S3->P3

Impact of N-substitution on the macroscopic properties of polyacrylamides.

References

  • Morariu, S., & Bercea, M. "IN-SITU MONITORING OF N-t-BUTYLACRYLAMIDE POLYMERIZATION IN PRESENCE/ABSENCE OF CLAY." URL: [Link]

  • MDPI. "Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials?" URL: [Link]

Comparative

Purity Assessment of Synthesized N-(cyclohexylmethyl)prop-2-enamide: A Comparative Analytical Guide

Executive Summary N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide) is a functional monomer frequently employed in the synthesis of thermoresponsive hydrogels and amphiphilic copolymers. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(cyclohexylmethyl)prop-2-enamide (also known as N-(cyclohexylmethyl)acrylamide) is a functional monomer frequently employed in the synthesis of thermoresponsive hydrogels and amphiphilic copolymers. Its purity is a critical quality attribute; even trace amounts of the starting material acryloyl chloride (hydrolyzing to acrylic acid) or cyclohexanemethylamine can act as chain transfer agents or terminate polymerization, leading to inconsistent molecular weights in the final polymer.

This guide compares the three primary analytical methodologies—HPLC-UV , qNMR , and GC-FID —providing a decision framework for researchers to select the optimal technique based on their stage of development (R&D vs. Scale-up).

Part 1: The Analytical Landscape (Comparative Analysis)

While HPLC is the industry workhorse, it often overestimates purity by "hiding" non-chromophoric impurities (like salts or residual solvents). For synthesized monomers, Quantitative NMR (qNMR) provides the highest "truth" regarding absolute content.

Table 1: Method Performance Comparison
FeatureHPLC-UV (Reverse Phase) 1H-qNMR (Internal Standard) GC-FID/MS
Primary Utility Routine batch release; detecting UV-active impurities.Absolute purity determination (potency); structural verification.Residual solvent analysis; detecting unreacted amine.
Specificity High (separates isomers/byproducts).High (distinct vinyl vs. alkyl signals).Moderate (thermal degradation risk).
Limit of Detection Low (ppm range).Moderate (0.1–1%).Low (ppm range).
Key Blind Spot Inorganic salts, water, non-UV active solvents.Overlapping signals (rare in this simple structure).Thermally unstable oligomers; non-volatiles.
Throughput High (automated).Low (manual processing).High (automated).
Rec. Purity Target >98.0% (Area).>95.0% (Weight/Weight).[1]<5000 ppm (Solvents).

Part 2: Synthesis & Impurity Origins (The "Why")

To assess purity, one must understand the impurities. The standard synthesis involves the Schotten-Baumann reaction of acryloyl chloride with cyclohexanemethylamine.

ImpurityPathways Reactants Reactants: Acryloyl Chloride + Cyclohexanemethylamine Reaction Reaction (Base: Et3N) Reactants->Reaction Imp1 Impurity A: Acrylic Acid (Hydrolysis) Reactants->Imp1 Moisture Product Target: N-(cyclohexylmethyl)prop-2-enamide Reaction->Product Imp2 Impurity B: Triethylamine HCl (Salt Residue) Reaction->Imp2 Imp4 Impurity D: Residual Amine Reaction->Imp4 Incomplete Imp3 Impurity C: Oligomers (Thermal Polymerization) Product->Imp3 Heat/Light

Figure 1: Impurity genealogy in acrylamide synthesis. Note that acrylic acid (Impurity A) is a potent polymerization inhibitor/retarder in some radical systems.

Part 3: Primary Validation Protocols

Protocol A: HPLC-UV (The Purity Check)

Objective: Quantify the amide monomer relative to UV-active impurities (Acrylic acid, oligomers). Rationale: A C18 column with acidic mobile phase ensures the acidic impurities (acrylic acid) are protonated, improving peak shape and retention.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H3PO4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–15 min: 5% → 90% B (Linear gradient)

    • 15–20 min: 90% B (Wash oligomers)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • 210 nm: Max sensitivity for the amide carbonyl.

    • 254 nm: Specificity check (should be silent unless aromatic contaminants are present).

Critical Causality: Acrylamides are prone to "spontaneous polymerization" on the column frit if the system pressure is too high or the column is old. Ensure the sample is dissolved in 50:50 Water:ACN to match the initial mobile phase strength.

Protocol B: 1H-qNMR (The Potency Standard)

Objective: Determine absolute weight % purity (potency) to account for water and salts invisible to UV. Rationale: The vinyl protons of the acrylamide group provide a distinct "fingerprint" region (5.5–6.5 ppm) separated from the aliphatic cyclohexane protons (0.8–1.8 ppm).

Workflow:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable Standard). These have high relaxation times and distinct singlets.

  • Solvent: DMSO-d6 (prevents exchange of the Amide-NH and dissolves polar salts).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Crucial: T1 relaxation for vinyl protons can be long; insufficient delay leads to underestimation of purity).

    • Scans: 16–32.

Integration Logic:

  • Region A (Vinyls): Integrate the multiplet at δ 6.0–6.3 ppm (2H, terminal alkene).

  • Region B (IS): Integrate the singlet of the standard.

  • Region C (Amine Impurity): Check δ 2.5–2.7 ppm for N-methyl protons if using methyl-substituted amines, or specific multiplets for cyclohexyl amine near the nitrogen.

Calculation:



(Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity of Std)

Part 4: Trace Impurity Analysis (GC-FID)

Objective: Quantify residual Cyclohexanemethylamine and solvents (DCM, Toluene). Warning: Direct injection of acrylamides can foul GC liners due to thermal polymerization.

Protocol:

  • Inlet Temp: Keep low (200°C) or use Cold On-Column injection to prevent in-situ polymerization.

  • Column: DB-WAX or HP-5.

  • Carrier: Helium at 1.2 mL/min.

  • Program: 40°C (hold 2 min) → 10°C/min → 240°C.

  • Derivatization (Optional but Recommended): If thermal degradation is observed, brominate the double bond (add bromine water) to create the dibromo-derivative, which is thermally stable and GC-amenable.

Part 5: Experimental Data & Case Study

Scenario: A researcher synthesized a batch and obtained a white powder.

  • HPLC Result: 99.2% Area (at 210 nm).

  • qNMR Result: 94.5% wt/wt.

Analysis of Discrepancy: The HPLC "Area %" ignored the presence of 5% residual Triethylamine Hydrochloride (Et3N·HCl) and 0.5% Water . The salt eluted in the void volume (unretained) or was transparent at 210 nm relative to the strong amide absorption.

Analytical Decision Tree

DecisionTree Start Start: Crude Product Isolated Visual Visual Check: Is it a solid white powder? Start->Visual TLC Quick TLC (EtOAc/Hex): Single Spot? Visual->TLC HPLC Run HPLC-UV (Protocol A): Is Area > 98%? TLC->HPLC Single Spot Recryst Recrystallize (EtOH/Water or Hexane) TLC->Recryst Multiple Spots HPLC->Recryst No (<98%) qNMR Run qNMR (Protocol B): Check Absolute Potency HPLC->qNMR Yes (>98%) qNMR->Recryst Potency <95% (Salts detected) GC Run GC-FID: Check Residual Solvents qNMR->GC Potency >95% Final Release for Polymerization GC->Final

Figure 2: Analytical workflow for clearing N-(cyclohexylmethyl)prop-2-enamide for polymerization.

References

  • FDA Center for Food Safety and Applied Nutrition. (2013). Detection and Quantitation of Acrylamide in Foods. U.S. Food and Drug Administration. [Link]

  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR - specific polymers. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Enovatia. (2020). Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]

  • Agilent Technologies. (2015). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Application Note 5991-6272EN. [Link]

Sources

Validation

A Comparative Guide to Crosslinking Agents in N-substituted Acrylamide Hydrogel Systems

For researchers, scientists, and drug development professionals, the precise control over the properties of polymeric materials is paramount. In the realm of hydrogels, the choice of crosslinking agent is a critical dete...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise control over the properties of polymeric materials is paramount. In the realm of hydrogels, the choice of crosslinking agent is a critical determinant of the final material's performance, influencing everything from mechanical strength and swelling behavior to biocompatibility and drug release kinetics. This guide provides an in-depth comparison of crosslinking agents, with a particular focus on their application in hydrogels synthesized from N-substituted acrylamide monomers, such as N-(cyclohexylmethyl)prop-2-enamide.

While N-(cyclohexylmethyl)prop-2-enamide, also known as N-cyclohexylacrylamide, is a functional monomer that imparts specific characteristics to a polymer backbone, it is not itself a crosslinking agent due to its single polymerizable vinyl group. Instead, it is incorporated into polymer chains that are then crosslinked by di- or multi-functional molecules. This guide will, therefore, compare the performance of various crosslinking agents used to form hydrogels from N-cyclohexylacrylamide and related acrylamide-based polymers, providing a framework for selecting the optimal crosslinker for your specific application.

The Central Role of the Crosslinking Agent

A crosslinking agent is a molecule that contains two or more reactive ends capable of forming covalent bonds between polymer chains, transforming a solution of linear or branched polymers into a three-dimensional network. This network structure is the very essence of a hydrogel, enabling it to absorb and retain large amounts of water or biological fluids without dissolving.[1][2] The density and nature of these crosslinks dictate the macroscopic properties of the hydrogel.

N-(cyclohexylmethyl)prop-2-enamide: A Monomer Imparting Unique Properties

N-(cyclohexylmethyl)prop-2-enamide is an N-substituted acrylamide monomer. The presence of the cyclohexyl group introduces hydrophobicity and steric bulk to the polymer chain. This can influence the lower critical solution temperature (LCST) of the resulting polymer, making it responsive to temperature changes, a desirable property for many biomedical applications such as controlled drug delivery and tissue engineering.[3]

Comparative Analysis of Common Crosslinking Agents

The selection of a crosslinking agent is a critical step in hydrogel design. The following sections compare the performance of commonly used crosslinkers in the context of acrylamide-based hydrogels, including those containing N-substituted monomers like N-cyclohexylacrylamide.

N,N'-Methylenebis(acrylamide) (MBA or MBAm): The Industry Standard

N,N'-methylenebis(acrylamide) is the most widely used crosslinking agent for polyacrylamide hydrogels.[1][2][4] It consists of two acrylamide molecules joined by a methylene bridge, allowing it to readily copolymerize with acrylamide and its derivatives via free-radical polymerization.[5]

Performance Characteristics:

  • Mechanical Strength: MBA-crosslinked hydrogels generally exhibit good mechanical integrity. However, at higher concentrations, the resulting network can become brittle.[6]

  • Swelling Behavior: The degree of swelling is inversely proportional to the concentration of MBA. Higher MBA concentrations lead to a tighter network with a lower swelling capacity. In a study on Poly(N-cyclohexylacrylamide-co-acrylamide/Sodium acrylate) hydrogels, increasing the crosslinker (MBA) concentration led to a decrease in the degree of swelling.

  • Biocompatibility: Polyacrylamide hydrogels crosslinked with MBA are generally considered biocompatible, although unreacted acrylamide monomer can be neurotoxic, necessitating thorough purification.

Natural Crosslinking Agents: A Move Towards Biocompatibility and Biodegradability

Concerns about the potential toxicity of synthetic crosslinkers and their byproducts have driven interest in natural alternatives.

Derived from the gardenia fruit, genipin is a naturally occurring crosslinking agent that reacts with primary amine groups on polymers like chitosan and gelatin.

Performance Characteristics:

  • Biocompatibility: Genipin is significantly less cytotoxic than glutaraldehyde, a common synthetic crosslinker.[7]

  • Mechanical Properties: The mechanical properties of genipin-crosslinked hydrogels can be tuned by varying the concentration and reaction time.

  • Coloration: A key characteristic of genipin crosslinking is the formation of a blue-colored product, which can be a consideration for some applications.

This multifunctional carboxylic acid can form ester bonds with hydroxyl groups on polymers like cellulose.

Performance Characteristics:

  • Biocompatibility and Biodegradability: Citric acid is a safe and biodegradable crosslinking agent.[7]

  • Swelling Behavior: Hydrogels crosslinked with citric acid generally exhibit good swelling capacity. However, at higher concentrations, the increased crosslink density can lead to lower water absorption.[7]

Zero-Length Crosslinkers: EDC/NHS Chemistry

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinker system. It facilitates the formation of an amide bond between a carboxyl group on one polymer chain and an amine group on another, without becoming part of the final crosslink.

Performance Characteristics:

  • Biocompatibility: As EDC and NHS are not incorporated into the polymer network, this method can result in highly biocompatible hydrogels.

  • Control over Crosslinking: This method offers good control over the crosslinking reaction, which proceeds under mild aqueous conditions.

Quantitative Data Summary

The following tables summarize the performance of different crosslinking agents on key hydrogel properties based on experimental data from various studies. It is important to note that direct comparative data for N-(cyclohexylmethyl)prop-2-enamide with a wide range of crosslinkers is limited. The data presented here is synthesized from studies on acrylamide-based hydrogels, which provides a strong basis for inference.

Table 1: Comparison of Crosslinking Agents for Acrylamide-Based Hydrogels

Crosslinking AgentTypeTypical ConcentrationResulting Mechanical PropertiesKey AdvantagesKey Limitations
N,N'-Methylenebis(acrylamide) (MBA) Synthetic0.5 - 5 mol%Good integrity, can be brittle at high concentrationsWell-established, readily availablePotential for brittleness, requires purification
Genipin NaturalVaries with polymerTunableHigh biocompatibilityInduces color change, slower reaction kinetics
Citric Acid NaturalVaries with polymerGood swelling, can have lower mechanical strengthBiodegradable, non-toxicRequires heat for efficient crosslinking
EDC/NHS Synthetic (Zero-Length)Catalytic amountsVariable, depends on polymer functionalityHigh biocompatibility, mild reaction conditionsCan be expensive, requires specific functional groups

Experimental Protocols

General Protocol for the Synthesis of N-cyclohexylacrylamide-based Hydrogels with MBA Crosslinker

This protocol is adapted from the work of S. Sam S. and P. S. S. Babu (2013) and describes the synthesis of a hydrogel containing N-cyclohexylacrylamide.

Materials:

  • N-cyclohexylacrylamide (NCA)

  • Acrylamide (AM)

  • Sodium acrylate (AcNa)

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • Methanol/Water mixture (Solvent)

Procedure:

  • In a reaction vessel, dissolve fixed amounts of N-cyclohexylacrylamide and Acrylamide in a methanol/water solvent mixture.

  • Add a varying amount of sodium acrylate to the solution.

  • Add N,N'-methylenebis(acrylamide) (MBA) as the crosslinking agent. The concentration of MBA can be varied to control the crosslink density.

  • Add Ammonium persulfate (APS) as the initiator to start the polymerization.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Seal the reaction vessel and place it in a water bath at 60°C for 24 hours to allow for complete polymerization.

  • After polymerization, the resulting hydrogel is removed and washed thoroughly with distilled water to remove any unreacted monomers and initiator.

Experimental Workflow for Crosslinker Comparison

To objectively compare the performance of different crosslinking agents for a specific N-substituted acrylamide hydrogel, the following experimental workflow is recommended.

G cluster_0 Hydrogel Synthesis cluster_1 Characterization cluster_2 Analysis & Selection A Prepare monomer solution (e.g., N-cyclohexylacrylamide + Acrylamide) B Add Crosslinking Agent (e.g., MBA, Genipin, etc.) A->B C Add Initiator (e.g., APS) B->C D Polymerization C->D E Swelling Ratio Test D->E F Mechanical Testing (Compression/Tensile) D->F G Biocompatibility Assay (In Vitro / In Vivo) D->G H Degradation Study D->H I Compare Quantitative Data E->I F->I G->I H->I J Select Optimal Crosslinker I->J

Caption: A generalized workflow for the comparative evaluation of different crosslinking agents in a hydrogel system.

Visualizing the Crosslinking Process

The following diagram illustrates the fundamental concept of crosslinking polymer chains to form a hydrogel network.

Caption: Schematic representation of polymer chains before and after the introduction of a crosslinking agent to form a 3D network.

Conclusion

The choice of a crosslinking agent is a critical parameter in the design of hydrogels with tailored properties. While N-(cyclohexylmethyl)prop-2-enamide acts as a functional monomer, its polymerization into a functional hydrogel relies on the use of a suitable crosslinker. N,N'-methylenebis(acrylamide) remains a robust and widely used option for acrylamide-based systems. However, for applications demanding enhanced biocompatibility and biodegradability, natural crosslinkers like genipin and citric acid present compelling alternatives. For applications requiring the utmost biocompatibility, zero-length crosslinkers such as EDC/NHS offer a distinct advantage.

The optimal crosslinking strategy will always be application-dependent. By understanding the fundamental properties of different crosslinking agents and employing a systematic experimental approach for their evaluation, researchers can rationally design and synthesize hydrogels with the desired performance characteristics for their specific needs in drug development, tissue engineering, and beyond.

References

  • Encyclopedia.pub. (2022, September 28). Crosslinking Agent for on Cellulose-Based Hydrogels. Retrieved from [Link]

  • SciSpace. (2011, August 30). Cross-linking in Hydrogels - A Review. Retrieved from [Link]

  • Books. (2021, July 30). Chapter 2: Introduction to Hydrogel Synthesis and Crosslinking Methods for Developing Bioinks for 3D Bioprinting.
  • MDPI. (2024, June 21). Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. Retrieved from [Link]

  • Research, Society and Development. (2023, September 1). Mecanisms of the chemical crosslinking to obtain the hydrogels. Retrieved from [Link]

  • PMC. (2021, March 12). Dynamic cross-linking of an alginate–acrylamide tough hydrogel system: time-resolved in situ mapping of gel self-assembly. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N'-Methylenebisacrylamide. Retrieved from [Link]

  • JOCPR. (n.d.). 302-306 Research Article N-cyclohexylacrylamide based hydrogels. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and characterization of highly crosslinked poly(acrylamides) and poly(methacrylamides). A new class of macroporous polyamides. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318013A1 - Acrylamide-Based Crosslinking Monomers, Their Preparation, And Uses Thereof.

Sources

Safety & Regulatory Compliance

Safety

N-(cyclohexylmethyl)prop-2-enamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-(cyclohexylmethyl)prop-2-enamide As a versatile small-molecule scaffold frequently utilized in drug development and advanced polymer synthesis, N-(cyclohexylmethyl)prop-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-(cyclohexylmethyl)prop-2-enamide

As a versatile small-molecule scaffold frequently utilized in drug development and advanced polymer synthesis, N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5) presents unique operational challenges[1]. Because it retains the highly reactive


-unsaturated carbonyl system characteristic of acrylamides, it is a potent electrophile. Improper disposal or accidental exposure poses severe neurotoxic, mutagenic, and environmental risks[2].

This guide provides drug development professionals with a self-validating, causally-grounded framework for the safe handling, neutralization, and disposal of this reactive monomer.

Mechanistic Toxicology & Hazard Assessment

To safely manage N-(cyclohexylmethyl)prop-2-enamide, operators must understand why it is hazardous. The prop-2-enamide (acrylamide) moiety acts as a Michael acceptor. In biological systems, it readily undergoes Michael addition with nucleophilic sulfhydryl groups (e.g., cysteine residues in proteins) and amino groups in DNA[3].

This alkylation disrupts critical cellular functions. In the peripheral nervous system, the binding of acrylamide derivatives to motor proteins disrupts axonal transport, leading to cumulative, dose-dependent neurotoxicity (axonal degeneration)[2]. Furthermore, its ability to form DNA adducts necessitates treating the compound as a suspected carcinogen and reproductive toxin[3].

ToxicityMechanism A N-(cyclohexylmethyl) prop-2-enamide B Michael Addition (Electrophilic Attack) A->B In vivo exposure C Protein Alkylation (Cysteine/Lysine) B->C Sulfhydryl binding D DNA Adduct Formation B->D Nucleophile binding E Neurotoxicity (Axonal Degeneration) C->E Disrupted transport F Carcinogenic Potential D->F Mutagenesis

Biochemical pathway of N-(cyclohexylmethyl)prop-2-enamide toxicity via Michael addition.

Operational Handling & Spill Response Protocol

Because acrylamide monomers are highly mobile in aqueous environments and readily absorbed through the skin and respiratory tract[4], spill response must prioritize dust suppression and chemical oxidation.

Step-by-Step Spill Decontamination:

  • Isolation: Evacuate the immediate area. Don appropriate PPE: NIOSH-approved N95/P100 respirator, double nitrile gloves, splash goggles, and a chemically resistant lab coat.

  • Containment (Solid Spills): Causality Note: Never sweep dry monomer, as this generates inhalable toxic dust. Lightly mist the spill with water to bind the powder, or use a dedicated HEPA-filtered vacuum.

  • Containment (Liquid Spills): Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Chemical Oxidation (Self-Validating Step): Wash the contaminated surface with a 1.6% w/v Potassium Permanganate (

    
    ) solution.
    
    • Validation:

      
       oxidizes the reactive double bonds of the monomer. The solution will initially appear deep purple. As it reacts with the monomer, it reduces to manganese dioxide (
      
      
      
      ), turning brown. Continue applying the solution until the deep purple color persists, visually confirming that 100% of the reactive monomer has been destroyed.
  • Collection: Transfer all absorbed materials and oxidized waste into a clearly labeled, sealable hazardous waste container for incineration.

Primary Disposal Methodologies

Disposal strategies depend entirely on the waste state. Unreacted monomer must never be discharged into municipal water systems due to its high mobility and resistance to deep-aquifer biodegradation[4].

Workflow A: In Situ Polymerization (For Aqueous Liquid Waste)

Polymerization converts the highly toxic, reactive monomer into an inert, non-toxic polyacrylamide matrix[4]. This is the preferred method for aqueous laboratory waste.

Step-by-Step Polymerization:

  • Dilution: Dilute the N-(cyclohexylmethyl)prop-2-enamide waste solution to a concentration of <2% w/v using deionized water.

    • Causality Note: Acrylamide polymerization is highly exothermic. Dilution prevents thermal runaway, boiling, and the aerosolization of unreacted monomer.

  • Catalysis: Transfer the vessel to a fume hood. For every 100 mL of waste, add 1.0 mL of a freshly prepared 10% w/v Ammonium Persulfate (APS) solution (free-radical initiator).

  • Acceleration: Add 100 µL of N,N,N',N'-Tetramethylethylenediamine (TEMED) to catalyze the free-radical formation. Gently swirl to mix.

  • Curing: Allow the solution to sit undisturbed for 24 hours at room temperature.

  • Self-Validation: Inspect the vessel. A successful reaction yields a solid, unyielding gel matrix. If the solution remains liquid, oxygen (which scavenges free radicals) likely inhibited the reaction. Correction: Sparge the liquid with nitrogen gas for 10 minutes to displace oxygen, add an additional 0.5x dose of APS/TEMED, and let cure for another 24 hours.

  • Final Disposal: Once fully polymerized, the inert gel can be disposed of as standard solid chemical waste (or non-hazardous waste, pending local EHS regulations).

Workflow B: High-Temperature Incineration (For Solid Waste & Solvents)

Solid waste (contaminated PPE, empty vials) and non-aqueous solvent waste must be incinerated.

  • Causality Note: Because N-(cyclohexylmethyl)prop-2-enamide contains nitrogen, standard incineration will generate toxic nitrogen oxides (

    
    ). Incineration must be performed at >1000°C in a facility equipped with flue gas 
    
    
    
    scrubbers to comply with environmental emission standards[4].

DisposalWorkflow Start Waste: N-(cyclohexylmethyl) prop-2-enamide Solid Solid Waste / PPE Start->Solid Liquid Aqueous Solutions Start->Liquid Incineration High-Temp Incineration (>1000°C) + NOx Scrubbing Solid->Incineration Direct Disposal Liquid->Incineration Organic Solvents Polymerization In Situ Polymerization (APS/TEMED Catalyst) Liquid->Polymerization <2% w/v dilution Polymer Inert Polyacrylamide Matrix Polymerization->Polymer 24h Exothermic Rxn Landfill Regulated Landfill Polymer->Landfill Verified <0.1% Monomer

Standard operating workflow for the safe disposal and neutralization of acrylamide derivative waste.

Quantitative Data & Thresholds

Table 1: Physicochemical & Toxicological Parameters

Parameter Value / Description Operational Implication
CAS Number 103297-86-5[1] Ensure accurate tracking in EHS inventory systems.
Molecular Weight 167.25 g/mol [1] Used for precise stoichiometric calculations during neutralization.

| Purity (Commercial) |


95%[1] | High purity translates to high reactivity; handle with strict EHS protocols. |
| Target Organ Toxicity  | Peripheral Nervous System[2] | Dermal and inhalation exposure must be strictly prevented. |

Table 2: Disposal Matrix & Regulatory Thresholds

Disposal Route Waste Type Critical Safety Parameter Validation Metric

| Incineration | Solids, PPE, Solvents | Flue gas scrubbing required[4] | >1000°C sustained temp;


 emissions within local EPA limits. |
| Polymerization  | Aqueous Solutions | Max 2% w/v monomer concentration | Complete transition from liquid to solid gel matrix. |
| Chemical Oxidation  | Spill Surfaces | 1.6% 

application | Colorimetric shift (Purple

Brown) ceases. |

References

  • AccelaChemBio. "103297-86-5,N-(cyclohexylmethyl)prop-2-enamide". AccelaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8F_T-P2zDkBrjK6D8bxRBXwc3XiImvqlNNCmIucMHzWX0qDJliYgMne13RR-PtDy2iZX1Wi04pHlWs03D-DdibYTtteackHEp2DvDvwRSwOOTxHZgNohWuJ25hS91xEBciOyAMak1ty5QpYGE45NOtlKPNnD8IoNP0Adf1nVOmiyWBGXs8Mk_pGQ=]
  • World Health Organization. "Acrylamide (EHC 49, 1985)". Inchem.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8gWuK7O-EqIacIE5No7uAPL1iUrvdLkA4VzDy0UzZFB09HuDJvwfF8jhaF6TomKHEhJnOfsJlKaD9hCM0BmaNCMopB1FLUFlQkOFRqfs_MPthfJKXPoQM1DJvGRKCXhuk9rbybK3b4_fdxjtS]
  • U.S. Environmental Protection Agency. "Investigation Of Selected Potential Environmental Contaminants Acrylamides Final Report". EPA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfkkaxuCipqKzfSrTx1AEKcCFYaGD4LZC5jcgHVPmBXJEvowQ2_IVe_FopfLwldYkFMOm_2sJofQ4PMlF-ZAV0I5MzoaKRVnbcUsEeBB2h2d79kjmxLsArNfy6PyWfDXhF600ye94Joh-zklBnNTjQoT0e]
  • National Center for Biotechnology Information. "HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE". NCBI Bookshelf.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPsS56wMGxgJitLDEkHkdgzVCgT6ig8uRnhiauoZF_ozQYMp-KCg_7URShGmzm-6v6gtR_WSHM_NERKJOBGLPDixVseTZQyDlEg9Dv6Cx-MASkIf7_HRVmjPe6PjwQG2cknpWVuxM0cQ==]

Sources

Handling

Standard Operating Procedure &amp; Safety Matrix: Handling N-(cyclohexylmethyl)prop-2-enamide

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of scientifically grounded risk mitigation. N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5) is an advanc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of scientifically grounded risk mitigation. N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5) is an advanced acrylamide derivative utilized in targeted polymer synthesis and drug discovery. However, the exact structural features that make it synthetically valuable—its α,β-unsaturated carbonyl moiety—also render it a potent occupational hazard.

This guide provides the mechanistic rationale, operational workflows, and disposal protocols required to handle this compound safely and effectively.

Mechanistic Basis of Toxicity & Instability

To design an effective safety protocol, we must first understand the causality behind the chemical's biological and physical behavior.

Neurotoxicity via Soft Electrophilic Attack: Acrylamide monomers act as "soft" electrophiles. In biological systems, they preferentially undergo Michael addition with "soft" nucleophiles, specifically the thiolate sulfhydryl groups of cysteine residues on proteins [1]. This adduction targets presynaptic proteins (such as the SNARE complex and NSF), disrupting nitric oxide (NO) signaling pathways and impairing neurotransmission[1]. This mechanism leads to cumulative peripheral and central neurotoxicity, often presenting with delayed symptoms like ataxia, numbness, and skeletal muscle weakness [3].

Polymerization Hazard & Stabilization: N-(cyclohexylmethyl)prop-2-enamide is prone to spontaneous, highly exothermic free-radical polymerization. To prevent premature polymerization during storage and transport, it is stabilized with 4-tert-butylcatechol (TBC) [5]. TBC acts as a radical scavenger. If your workflow requires controlled polymerization (e.g., RAFT or ATRP), the TBC inhibitor must be removed prior to use, typically by passing the monomer through an activated alumina column.

Mandatory Personal Protective Equipment (PPE) Matrix

Because acrylamide derivatives can easily penetrate intact skin and aerosolize during weighing, standard laboratory PPE is insufficient [3]. The following matrix summarizes the required PPE based on the operational state of the chemical.

Operational TaskEye & Face ProtectionHand ProtectionBody ProtectionEngineering Controls
Handling Dry Powder Chemical splash gogglesDouble nitrile gloves (change every 2 hours)Tyvek sleeves over a fully buttoned lab coatCertified chemical fume hood (Mandatory)
Handling Solutions Safety glasses (Goggles if splashing is possible)Single or double nitrile glovesFully buttoned lab coatChemical fume hood
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty butyl rubber or double nitrile glovesImpermeable chemical apron over lab coatFume hood, or half-mask respirator with P100 cartridges

Causality of PPE Choice: Double gloving is mandated for powder handling because acrylamide monomers rapidly permeate standard 4-mil nitrile gloves over time[2]. Tyvek sleeves prevent microscopic dust from settling on the forearms, a common route of unnoticed dermal exposure.

Operational Workflows

Every protocol involving N-(cyclohexylmethyl)prop-2-enamide must be a self-validating system, ensuring containment at every step.

Protocol A: Weighing and Solution Preparation (Aerosol Hazard Mitigation)

The highest risk of exposure occurs when the monomer is in its unpolymerized, powdered form, as the dust easily becomes airborne and can be inhaled [4].

  • Preparation: Verify that the chemical fume hood has a current annual certification and adequate inward airflow. Clear the hood of unnecessary clutter to prevent airflow disruption.

  • PPE Donning: Equip double nitrile gloves, Tyvek sleeves, and splash goggles.

  • Vessel Taring: Place a sealable weighing vessel (e.g., a centrifuge tube or Erlenmeyer flask with a stopper) on the balance. If the balance is located outside the fume hood, tare the vessel, seal it, and bring it into the hood [3].

  • Transfer: Inside the fume hood, carefully transfer the N-(cyclohexylmethyl)prop-2-enamide powder into the vessel using a clean spatula. Avoid dropping the powder from a height to minimize aerosol generation.

  • Sealing & Weighing: Seal the vessel tightly inside the hood. Wipe the exterior of the vessel with a damp paper towel. Transport the sealed vessel to the balance to confirm the mass.

  • Solvation: Return the sealed vessel to the fume hood before opening it to add your solvent.

Protocol B: Chemical Deactivation & Spill Response

Unpolymerized acrylamide waste cannot be disposed of in standard solvent streams due to its reactivity and toxicity. It must be chemically deactivated via forced polymerization [4].

  • Containment: In the event of a spill, immediately isolate the area. If the spill is powder, gently cover it with wet paper towels to suppress dust. If liquid, surround and cover with inert absorbent pads.

  • Redox Initiation (Deactivation): To neutralize the monomer, we utilize a redox initiator system that generates free radicals at room temperature.

    • Spray or carefully pour a 1.6% potassium persulfate solution over the spill area [4].

    • Immediately follow with a 1.6% sodium metabisulfite solution[4].

  • Polymerization Window: Allow the treated area to stand for a minimum of 30 minutes . This provides sufficient time for the redox initiators to overcome the TBC inhibitor and convert the toxic monomer into a benign, solid polyacrylamide matrix.

  • Cleanup: Wipe the polymerized residue with a detergent and water solution. Collect all cleanup materials, double-bag them, and label them as hazardous chemical waste for Environmental Health and Safety (EHS) pickup [2].

Mechanistic & Operational Visualization

The following diagram illustrates the relationship between the chemical's electrophilic nature, its biological target, and the specific engineering/PPE interventions designed to break the chain of toxicity.

G cluster_mechanism Biological Toxicity Pathway cluster_controls Targeted Safety Interventions Hazard N-(cyclohexylmethyl)prop-2-enamide (Soft Electrophile / Monomer) Adduction Michael Addition to Cysteine (SNARE/NSF Proteins) Hazard->Adduction Unprotected Exposure Signaling Disruption of Presynaptic Nitric Oxide (NO) Signaling Adduction->Signaling Neurotox Cumulative Peripheral & Central Neurotoxicity Signaling->Neurotox EngControl Chemical Fume Hood (Aerosol Containment) EngControl->Hazard Prevents Inhalation PPE Double Nitrile & Tyvek Sleeves (Dermal Barrier) PPE->Hazard Prevents Skin Absorption Decon Persulfate / Metabisulfite (Forced Polymerization) Decon->Hazard Neutralizes to Benign Polymer

Figure 1: Mechanistic pathway of acrylamide neurotoxicity and targeted safety interventions.

Waste Disposal & Logistical Plan

Segregation of Waste Streams:

  • Polymerized Gels/Solids: Once N-(cyclohexylmethyl)prop-2-enamide has been fully polymerized, the resulting polymer is largely non-toxic. However, because residual unreacted monomer may remain trapped in the polymer matrix, polymerized gels must still be collected in dedicated, shatter-resistant containers labeled as "Non-Hazardous Polymerized Acrylamide Waste" (subject to your local EHS regulations) [3].

  • Liquid Monomer Solutions: Never pour unpolymerized solutions down the drain. Store them in dark, cold environments (to prevent auto-polymerization) in tightly sealed plastic containers. Label clearly as "Toxic Hazardous Waste: Unpolymerized Acrylamide Derivative."

  • Contaminated Consumables: Gloves, pipette tips, and bench covers that have contacted the monomer must be treated as hazardous waste. Do not mix them with general biological or standard solvent waste [4].

By adhering to these mechanistically grounded protocols, laboratories can safely leverage the reactivity of N-(cyclohexylmethyl)prop-2-enamide while ensuring absolute protection for their personnel.

References
  • LoPachin, R. M., & Gavin, T. (2008). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives. National Institutes of Health (NIH).[Link]

  • University of New Mexico Environmental Health & Safety. Acrylamide Standard Operating Procedure Template. UNM.edu. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Acrylamide (12/22) - Safe Operating Procedure. UNL.edu.[Link]

  • Zafar, M. et al. (2023). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH).[Link]

© Copyright 2026 BenchChem. All Rights Reserved.